Product packaging for 4-Ethyloctanoic acid(Cat. No.:CAS No. 16493-80-4)

4-Ethyloctanoic acid

カタログ番号: B107198
CAS番号: 16493-80-4
分子量: 172.26 g/mol
InChIキー: PWKJMPFEQOHBAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Ethyloctanoic acid is a medium-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B107198 4-Ethyloctanoic acid CAS No. 16493-80-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKJMPFEQOHBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864683
Record name Octanoic acid, 4-ethyl-
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; fruity, floral aroma
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

110.00 °C. @ 1.00 mm Hg
Record name 4-Ethyloctanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; soluble in hexane, soluble (in ethanol)
Record name 4-Ethyloctanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.898-0.908
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16493-80-4
Record name 4-Ethyloctanoic acid
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Record name 4-Ethyloctanoic acid
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Record name Octanoic acid, 4-ethyl-
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Record name Octanoic acid, 4-ethyl-
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Record name 4-ethyloctanoic acid
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Record name 4-ETHYLOCTANOIC ACID
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Record name 4-Ethyloctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyloctanoic acid (4-EOA) is a branched-chain fatty acid that has garnered interest in the fields of flavor chemistry, agricultural science, and potentially as a bioactive molecule. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its known biological activities. The information is presented to support further research and development involving this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is a medium-chain fatty acid with an ethyl group at the fourth carbon position. This branching influences its physical and chemical characteristics. The compound is found naturally in Saussurea lappa Clarke and is a significant contributor to the characteristic flavor of mutton and goat meat.[2][3] It is used as a food additive and an industrial perfume.[4][5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O₂[4]
Molecular Weight 172.26 g/mol [4]
CAS Number 16493-80-4[4]
Appearance Colorless to pale yellow, viscous liquid[1][6]
Odor Fruity, floral, goaty, meaty[7][8]
Boiling Point 163 °C (lit.)[3][8]
110 °C @ 1.00 mm Hg[7]
Density 0.904 g/mL at 25 °C (lit.)[3][4][8]
Refractive Index n20/D 1.439 (lit.)[8]
Solubility Slightly soluble in water. Soluble in DMSO (100 mg/mL) and hexane.[2][5][7]
Flash Point 100 °C (212 °F)

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information available for this compound.

Table 2: Spectroscopic Data for this compound
Spectroscopy TypeInstrument/DetailsSource(s)
¹³C NMR Bruker AM-270[7]
GC-MS Prof. L. Mondello (Chromaleont s.r.l./Univ. Messina, Italy)[7]
FTIR Bruker Tensor 27 FT-IR[7]
Raman Bruker MultiRAM Stand Alone FT-Raman Spectrometer[7]
¹H NMR (300 MHz, CDCl₃) δ (ppm): 11.67 (s, 1H), 2.30–2.36 (m, 2H), 1.60–1.62 (m, 2H), 1.25–1.31 (m, 9H), 0.87–0.91 (m, 6H)[4]
¹³C NMR (300 MHz, CDCl₃) δ (ppm): 181.05 (COOH), 38.27 (CH), 32.39 (CH₂), 31.60 (CH₂), 28.72 (CH₂), 27.92 (CH₂), 25.48 (CH₂), 23.04 (CH₂), 14.07 (CH₃), 10.65 (CH₃)[4]

Experimental Protocols

Synthesis of this compound via Microwave Irradiation

A rapid synthesis of this compound can be achieved through a multi-step process involving alkylation, saponification, acidification, and decarboxylation under microwave irradiation.[4][7]

Step 1: Alkylation of Diethyl Malonate

  • Reactants: Diethyl malonate, 2-ethyl-1-bromohexane, and sodium ethoxide.

  • Procedure: Diethyl malonate is reacted with 2-ethyl-1-bromohexane in the presence of sodium ethoxide.

  • Product: Diethyl (2-ethylhexyl)malonate.

  • Yield: Approximately 79%.[7]

Step 2: Saponification and Acidification

  • Reactants: Diethyl (2-ethylhexyl)malonate, ethanol, and potassium hydroxide.

  • Procedure: The diethyl (2-ethylhexyl)malonate is saponified in a solution of ethanol and potassium hydroxide, followed by acidification.

  • Product: (2-ethylhexyl)propanedioic acid.

  • Yield: Approximately 96%.[7]

Step 3: Decarboxylation

  • Reactant: (2-ethylhexyl)propanedioic acid.

  • Procedure: (2-ethylhexyl)propanedioic acid is heated under microwave irradiation at 180 °C for 16 minutes. The resulting mixture is then evaporated under vacuum to collect the distillate.

  • Product: this compound.

  • Yield: Approximately 90%.[4][7]

The overall yield of this compound through this microwave-assisted method is approximately 70%.[4]

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Saponification & Acidification cluster_step3 Step 3: Decarboxylation A Diethyl Malonate D Diethyl (2-ethylhexyl)malonate A->D Alkylation B 2-Ethyl-1-bromohexane B->D Alkylation C Sodium Ethoxide C->D Alkylation E (2-ethylhexyl)propanedioic acid D->E Saponification & Acidification F This compound E->F Microwave Irradiation (180°C, 16 min)

Synthesis of this compound Workflow

Biological Activity and Signaling Pathways

While this compound is recognized for its role as a flavor and fragrance compound and its pheromonal activity in goats, specific signaling pathways mediated by this molecule are not yet well-elucidated.[8] As a branched-chain fatty acid, it is plausible that it interacts with cell surface receptors, such as G-protein coupled receptors (GPCRs), or intracellular receptors to elicit a biological response.

Hypothetical Signaling Pathway through a G-Protein Coupled Receptor (GPCR)

Many odorants and pheromones exert their effects by binding to GPCRs on the surface of sensory neurons. The following diagram illustrates a general mechanism by which a fatty acid like this compound might initiate a signaling cascade upon binding to a hypothetical GPCR.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR Hypothetical Fatty Acid Receptor (GPCR) G_protein G-Protein GPCR->G_protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase Second_Messenger->Kinase Activation Response Cellular Response (e.g., Ion Channel Opening, Gene Expression) Kinase->Response Phosphorylation Cascade Ligand This compound Ligand->GPCR Binding

References

A Comprehensive Technical Guide to the Physical Properties of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Ethyloctanoic acid (CAS No. 16493-80-4) is a branched-chain fatty acid that has garnered interest in various scientific fields, including flavor and fragrance science as well as in the study of animal metabolism.[1] A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in areas such as formulation, chemical synthesis, and biological activity assessment. This technical guide provides a detailed overview of the key physical characteristics of this compound, complete with methodologies for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

IdentifierValue
Molecular Formula C10H20O2[2]
Molecular Weight 172.26 g/mol [3][4]
IUPAC Name This compound[3]
CAS Number 16493-80-4[4]
Physical Description Liquid with a fruity, floral aroma.[3]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueConditions
Boiling Point 163 °Cat 760 mm Hg[1][4]
110 °Cat 1.00 mm Hg[3]
Density 0.904 g/mLat 25 °C[4][5]
0.898 - 0.908 g/mLNot specified[3]
Refractive Index 1.439at 20 °C (n20/D)[4]
1.430 - 1.439Not specified[3]
Solubility Slightly soluble in water.[1][3]
Soluble in DMSO (25 mg/mL) and hexane.[1][5]Sonication is recommended for DMSO.[5]
Flash Point 100 °C (212 °F)Closed cup[1]
pKa (Predicted) 4.79 ± 0.10

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds and fatty acids.

Determination of Boiling Point

The boiling point of this compound can be determined using ebulliometry or thermogravimetric analysis (TGA).

Ebulliometry Method:

  • Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure measurements, a vacuum pump and a manometer are connected to the apparatus.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask along with boiling chips.

    • The apparatus is sealed, and if applicable, the system is evacuated to the desired pressure.

    • The sample is heated gently.

    • The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the vapor condenses.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a hydrometer.

Pycnometer Method:

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and weighed.

    • The pycnometer is filled with distilled water and weighed to determine its volume at a specific temperature.

    • The pycnometer is then emptied, dried, and filled with this compound.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is determined using a refractometer.

Abbe Refractometer Method:

  • Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the temperature is allowed to stabilize to 20 °C.

    • Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Procedure:

  • Apparatus: Test tubes, vortex mixer, and analytical balance.

  • Qualitative Assessment:

    • A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL of water, ethanol, or hexane).

    • The mixture is agitated vigorously using a vortex mixer.

    • The solution is observed for the presence of a single phase (soluble), two distinct phases (insoluble), or partial dissolution (slightly soluble).

  • Semi-Quantitative Assessment (for DMSO):

    • A known mass of this compound is added to a specific volume of DMSO to achieve the target concentration (e.g., 25 mg/mL).

    • The mixture is subjected to sonication to aid dissolution.

    • The solution is visually inspected for complete dissolution.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of this compound.

G Boiling Point Determination Workflow cluster_prep Preparation cluster_measurement Measurement cluster_pressure Pressure Control (Optional) cluster_result Result A Assemble Distillation Apparatus B Add this compound and Boiling Chips A->B C Apply Heat Gently B->C F Connect Vacuum Pump B->F D Observe for Boiling C->D E Record Stable Vapor Temperature D->E H Boiling Point Recorded E->H G Set and Monitor Pressure F->G G->C

Caption: Workflow for Boiling Point Determination.

References

A Technical Guide to the Spectral Analysis of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-ethyloctanoic acid, a branched-chain fatty acid with applications in the pharmaceutical and cosmetic industries. Due to the limited availability of public raw spectral data, this guide presents predicted spectral features based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in method development, compound identification, and quality control.

Chemical Structure and Properties

This compound (C₁₀H₂₀O₂) is a medium-chain fatty acid with a molecular weight of 172.26 g/mol .[1][2][3] Its structure features an eight-carbon chain with an ethyl group at the fourth carbon position and a terminal carboxylic acid group. This structure imparts moderate polarity to the molecule.[4]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (-COOH)178-182
C233-37
C328-32
C438-42
C531-35
C622-26
C721-25
C813-17
C1' (Ethyl)27-31
C2' (Ethyl)10-14

Table 2: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10-12Singlet (broad)1H
H22.2-2.4Triplet2H
H3, H5, H6, H7, H1'1.1-1.7Multiplet11H
H41.3-1.6Multiplet1H
H8, H2'0.8-1.0Triplet6H
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment Ion
172[M]⁺ (Molecular Ion)
155[M - OH]⁺
143[M - C₂H₅]⁺
127[M - COOH]⁺
115[M - C₄H₉]⁺
101[CH(C₂H₅)(CH₂)₂COOH]⁺
73[ (CH₂)₂COOH]⁺
60[CH₃COOH]⁺ (McLafferty rearrangement)
45[COOH]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
2500-3300O-HCarboxylic acid O-H stretch (very broad)
2850-2960C-HAlkane C-H stretch
1700-1725C=OCarboxylic acid C=O stretch
1450-1470C-HAlkane C-H bend
1210-1320C-OCarboxylic acid C-O stretch
920-950O-HCarboxylic acid O-H bend (out-of-plane)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Vortex the mixture until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock and shim the instrument to the deuterated solvent signal.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard pulse program.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse program.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Derivatizing agent (e.g., BF₃-methanol or diazomethane)

  • Organic solvent (e.g., hexane or dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation (Derivatization to FAME):

    • To a solution of this compound in an organic solvent, add a derivatizing agent such as BF₃-methanol.

    • Heat the mixture to facilitate the conversion of the carboxylic acid to its more volatile methyl ester (FAME - Fatty Acid Methyl Ester).

    • After the reaction is complete, neutralize the solution and extract the FAME into an organic solvent.

  • Instrumentation:

    • Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C).

    • Set the injector and detector temperatures (e.g., 250°C and 280°C, respectively).

    • Use helium as the carrier gas.

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.

  • Data Acquisition: The sample components are separated by the GC column and then ionized and fragmented in the mass spectrometer. The mass spectrum is recorded for the eluting FAME of this compound.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (liquid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the neat this compound liquid directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS FTIR FT-IR Spectroscopy Sample->FTIR NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Mass Spectrum & Fragmentation Pattern GCMS->MS_Data IR_Data Absorption Bands FTIR->IR_Data Structure Structural Confirmation of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire them. While experimental data is paramount, these predicted values and detailed protocols offer a robust starting point for researchers engaged in the analysis and characterization of this and similar branched-chain fatty acids. The provided workflow illustrates the synergistic nature of these analytical techniques in achieving comprehensive structural elucidation.

References

An In-depth Technical Guide to the NMR Spectra Analysis of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-ethyloctanoic acid, a branched-chain fatty acid. Understanding the spectral features of this compound is crucial for its identification, characterization, and quality control in various applications, including as a flavoring agent and in the synthesis of pharmaceuticals and fragrances. This document outlines the predicted ¹H and ¹³C NMR spectral data, details the experimental protocols for acquiring such spectra, and presents a logical workflow for spectral analysis.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were calculated using computational models and serve as a reference for experimental verification. The numbering of the carbon and hydrogen atoms is as follows:

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
100.88Triplet7.13H
80.90Triplet7.03H
5, 6, 7, 91.25-1.40Multiplet-8H
31.63Quintet7.52H
22.35Triplet7.52H
41.45-1.55Multiplet-1H
1 (OH )11.5 (broad)Singlet-1H
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
Atom NumberChemical Shift (ppm)
1011.0
814.2
723.0
925.5
629.5
331.8
534.4
239.0
445.5
1180.5

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Homogenization: Vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

¹H NMR Spectroscopy Acquisition Parameters
  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64

  • Spectral Width: 0-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Temperature: 298 K

¹³C NMR Spectroscopy Acquisition Parameters
  • Spectrometer: 125 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption line shapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

Logical Workflow for NMR Spectra Analysis

The following diagram illustrates the logical workflow for the analysis of the NMR spectra of this compound.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion SamplePrep Sample Preparation H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition FT Fourier Transformation H1_Acquisition->FT C13_Acquisition->FT Phasing Phasing FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Referencing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) Referencing->C13_Analysis Structure_Correlation Structure Correlation H1_Analysis->Structure_Correlation C13_Analysis->Structure_Correlation Structure_Verification Structure Verification Structure_Correlation->Structure_Verification

Logical workflow for the NMR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of molecular fragmentation patterns in mass spectrometry is crucial for structural elucidation and metabolite identification. This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation of 4-ethyloctanoic acid, a branched-chain carboxylic acid.

Introduction

This compound (C10H20O2, Molecular Weight: 172.26 g/mol ) is a medium-chain fatty acid.[1][2] Its structure, featuring an ethyl group at the C4 position, significantly influences its fragmentation behavior under electron ionization. Understanding these fragmentation pathways is essential for its identification in complex biological matrices.

Predicted Electron Ionization Fragmentation Pathways

Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[3] The fragmentation of this compound is expected to be governed by established principles for branched-chain carboxylic acids, including alpha-cleavage, beta-cleavage with respect to the carbonyl group, and rearrangements such as the McLafferty rearrangement.[4][5]

The initial step is the formation of a molecular ion (M•+) at m/z 172, typically through the loss of a non-bonding electron from one of the oxygen atoms.[5] This molecular ion is often of low abundance for branched-chain acids.[5]

The primary fragmentation routes are predicted to be:

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.[5][6] It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond. For this compound, this would result in the formation of a charged enol and a neutral alkene.

  • Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group.[7] For carboxylic acids, this can lead to the loss of the hydroxyl radical (•OH, mass 17) or the entire carboxyl group (•COOH, mass 45).[8]

  • Cleavage at the Branch Point: The presence of the ethyl group at the C4 position creates a point of weakness in the carbon chain. Cleavage at this tertiary carbon is a favorable process.[9] This can lead to the formation of several characteristic fragment ions.

Predicted Mass Spectral Data

The following table summarizes the expected major fragment ions for this compound under electron ionization. The m/z values are calculated based on the predicted fragmentation pathways.

m/zProposed Fragment IonCorresponding Neutral LossFragmentation Pathway
172[C10H20O2]•+-Molecular Ion
143[C9H19O]•+C2H5 (Ethyl radical)Cleavage at the C4 branch point
129[C7H13O2]+C3H7 (Propyl radical)Cleavage at the C4 branch point
115[C6H11O2]+C4H9 (Butyl radical)Cleavage of the butyl group
101[C5H9O2]+C5H11 (Pentyl radical)Alpha-cleavage of the pentyl group
87[C4H7O2]+C6H13 (Hexyl radical)Cleavage at the C4 branch point
74[C3H6O2]•+C7H14McLafferty Rearrangement
60[C2H4O2]•+C8H16McLafferty-type rearrangement
45[COOH]+C9H19Alpha-cleavage

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical experimental setup for analyzing this compound would involve gas chromatography coupled with a mass spectrometer.

1. Sample Preparation:

  • Derivatization: To improve volatility and chromatographic behavior, the carboxylic acid is often converted to its methyl ester (FAME - Fatty Acid Methyl Ester) using a reagent such as BF3-methanol or by diazomethane.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

  • Data Acquisition: Full scan mode.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of this compound.

fragmentation_pathways cluster_mclafferty McLafferty Rearrangement cluster_alpha Alpha-Cleavage cluster_branch Cleavage at Branch Point M This compound Molecular Ion (M•+) m/z = 172 mclafferty_ion m/z = 74 M->mclafferty_ion - C7H14 loss_cooh m/z = 127 (M-COOH)+ M->loss_cooh - •COOH loss_ethyl m/z = 143 (M-C2H5)+ M->loss_ethyl - •C2H5 loss_butyl m/z = 115 (M-C4H9)+ M->loss_butyl - •C4H9

Caption: Primary fragmentation pathways of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable pathways including McLafferty rearrangement and cleavages at the carbonyl group and the ethyl branch point. By understanding these fundamental fragmentation mechanisms and employing standardized GC-MS protocols, researchers can confidently identify this and similar branched-chain fatty acids in their analytical workflows. This knowledge is fundamental in fields ranging from metabolomics to the development of new therapeutic agents.

References

An In-depth Technical Guide to the Natural Sources of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Ethyloctanoic acid (4-EOA) is a branched-chain medium-chain fatty acid (MCFA) with the molecular formula C10H20O2.[1][2][3] At room temperature, it exists as a liquid with a characteristic fruity, floral, and often described "goaty" or "muttony" aroma.[1][4] This compound is of significant interest to researchers in the food science, flavor chemistry, and animal science fields due to its profound impact on the sensory properties of various natural products. It is also used as a food additive and flavoring agent.[5] This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, and detailed experimental protocols for its analysis.

Natural Occurrence

This compound has been identified in a variety of natural matrices, spanning the animal and plant kingdoms. Its presence is particularly notable in ruminant products, where it contributes significantly to the characteristic flavor profiles.

Animal Sources

The most well-documented sources of this compound are derived from goats and sheep.

  • Goat and Sheep Products: this compound is a key volatile fatty acid responsible for the distinct flavor of goat and sheep milk and their dairy products, such as cheese.[6][7] Its contribution to the "goaty" flavor is particularly significant due to its low flavor threshold.[6] The acid is also found in raw lamb, boiled and cooked mutton, and various sheep and goat fats, including ewe fat, heated lamb fat, and subcutaneous adipose tissue.[1][8]

  • Pheromonal Role: In mature male goats, this compound is a major constituent of the sebaceous gland secretions.[9] It acts as a releaser pheromone, attracting estrous females, thus playing a crucial role in chemical communication during the breeding season.[9]

Plant Sources

While predominantly known for its presence in animal products, this compound has also been isolated from botanical sources.

  • Saussurea lappa : The compound was first isolated from Saussurea lappa Clarke, a plant used in traditional medicine and as a fragrance component.[5]

  • Tobacco: this compound has been identified as a constituent of flue-cured Virginia tobacco.[8][10]

Microbial and Fermentation Sources

While direct synthesis by specific microorganisms is not extensively documented, structurally related branched-chain fatty acids are known to be present in microbial lipids.[1] The presence of this compound in fermented dairy products like cheese suggests that microbial activity during fermentation may play a role in its release or formation from precursors present in the milk fat.[1][6]

Quantitative Data

The concentration of this compound varies significantly depending on the source, animal diet, and processing methods. The following table summarizes quantitative data from various studies.

Natural SourceMatrixConcentrationReference
Goat Milk & CheeseMilk Fat190 to 480 µg/g (combined with 4-methyloctanoic acid)[6]
Sheep Milk & CheeseMilk Fat78 to 220 µg/g (combined with 4-methyloctanoic acid)[6]
SheepSubcutaneous Adipose Tissue13–26 µg/g[8]
GoatKidney Fat0.0005 mg/mL[11]
GoatBody Fat0.0003 mg/mL[11]
Yunnan Goat Milk CakeAroma-Blank MatrixOdor Threshold: 41 µg/kg[12]

Role in Chemical Signaling

In goats, this compound functions as a semiochemical, specifically a pheromone that mediates social and reproductive behaviors. The diagram below illustrates this relationship.

Pheromone_Signaling cluster_source Source cluster_signal Signal cluster_receiver Receiver & Effect MaleGoat Mature Male Goat (Sebaceous Gland) Pheromone This compound (Releaser Pheromone) MaleGoat->Pheromone Excretes FemaleGoat Estrous Female Goat Pheromone->FemaleGoat Detected by Behavior Attraction / Mating Behavior FemaleGoat->Behavior Induces

Caption: Pheromonal communication pathway in goats involving this compound.

Experimental Protocols

The analysis of this compound from complex natural matrices typically involves extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Generalized Protocol for Extraction and Analysis from Milk or Adipose Tissue

This protocol provides a generalized workflow based on methodologies cited in the literature for the quantification of this compound.[6][7][13]

1. Sample Preparation:

  • Adipose Tissue: Obtain subcutaneous fat samples. Remove the outer surface layer, cut the remaining tissue into small portions, mince with a grinder, and homogenize.[11]
  • Milk/Cheese: Extract total lipids from the sample using a standard method such as Folch or Bligh-Dyer extraction.

2. Lipid Extraction and Saponification:

  • Weigh a precise amount of the homogenized tissue or extracted lipid into a centrifuge tube.
  • Add an internal standard (e.g., a non-naturally occurring branched-chain fatty acid) for accurate quantification.
  • Perform saponification by adding an alcoholic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) and heating the mixture (e.g., at 70°C for 1-2 hours) to hydrolyze the triacylglycerols and release the free fatty acids.

3. Fatty Acid Methyl Ester (FAME) Derivatization:

  • After saponification, acidify the solution (e.g., with sulfuric acid).
  • Convert the free fatty acids into their more volatile methyl esters (FAMEs). This is commonly achieved by adding a methylating agent like boron trifluoride-methanol complex (BF3-Methanol) or acidic methanol and heating.
  • Extract the resulting FAMEs into an organic solvent such as hexane or heptane.

4. Purification (Optional but Recommended):

  • For complex matrices, a purification step may be necessary. Non-aqueous reversed-phase high-performance liquid chromatography (HPLC) can be used to fractionate the FAMEs and enrich the fraction containing 4-ethyloctanoate.[13]

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Inject the FAMEs extract into a GC-MS system.
  • Gas Chromatography: Use a suitable capillary column (e.g., a polar column like those coated with polyethylene glycol or a non-polar column like DB-5ms) to separate the different FAMEs based on their boiling points and polarity.
  • Mass Spectrometry: As the FAMEs elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates the ions based on their mass-to-charge ratio.
  • Detection Mode: For high sensitivity and specificity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the 4-ethyloctanoate methyl ester.[6][7]

6. Quantification:

  • Identify the 4-ethyloctanoate peak in the chromatogram based on its retention time compared to an authentic standard.
  • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow.

Experimental_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Derivatization & Analysis Sample 1. Natural Matrix (Adipose Tissue, Milk, etc.) Homogenize 2. Homogenization & Lipid Extraction Sample->Homogenize Saponify 3. Saponification (Release of Fatty Acids) Homogenize->Saponify Derivatize 4. Methylation (FAMEs synthesis) Saponify->Derivatize GCMS 5. GC-MS Analysis (Separation & Detection) Derivatize->GCMS Quantify 6. Data Analysis & Quantification GCMS->Quantify

Caption: Generalized workflow for the analysis of this compound.

References

4-Ethyloctanoic Acid in Goat and Sheep Milk: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyloctanoic acid is a branched-chain fatty acid that, along with 4-methyloctanoic acid, is a key contributor to the characteristic flavor profile of goat and sheep milk and their dairy products.[1][2] While present in relatively low concentrations, its low flavor threshold gives it a significant impact on the sensory properties of these products, often described as a "goaty" or "sheepy" aroma.[1][3] Understanding the concentration, biosynthesis, and analytical methods for this compound is crucial for quality control in the dairy industry and for researchers investigating ruminant metabolism and its influence on milk composition. This technical guide provides an in-depth overview of this compound in goat and sheep milk, including quantitative data, detailed experimental protocols, and a visualization of its proposed biosynthetic pathway.

Quantitative Data

The concentration of this compound and the related compound 4-methyloctanoic acid varies between goat and sheep milk. Generally, goat milk and its products exhibit higher concentrations of these fatty acids compared to sheep milk.[1] The following tables summarize the quantitative data found in the cited literature.

Table 1: Concentration of 4-Alkyl-Branched Fatty Acids in Goat and Sheep Milk and Cheese

SpeciesProduct4-Methyloctanoic Acid (µg/g milk fat)This compound (µg/g milk fat)Total 4-Alkyl-Branched Fatty Acids (µg/g milk fat)Ratio of 4-Me-8:0 to 4-Et-8:0
GoatMilk--190 - 4801.4 - 2.7
GoatCheese--190 - 4801.4 - 2.7
SheepMilk--78 - 22015 - 42
SheepCheese--78 - 22015 - 42

Data sourced from Kaffarnik et al. (2014).[1]

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids such as this compound in ruminants is primarily carried out by microorganisms in the rumen.[1][4] The pathway involves the utilization of precursors derived from the fermentation of dietary components. Propionate, a major volatile fatty acid produced during rumen fermentation, is a key precursor for the synthesis of odd-numbered and some branched-chain fatty acids in the mammary gland.[5]

The proposed pathway for the synthesis of a generic ethyl-branched fatty acid, such as this compound, involves the conversion of propionate to propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA.[6][7] This methylmalonyl-CoA can then serve as a substrate for fatty acid synthase, leading to the incorporation of an ethyl group into the growing fatty acid chain.

Dietary Carbohydrates Dietary Carbohydrates Rumen Fermentation Rumen Fermentation Dietary Carbohydrates->Rumen Fermentation Propionate Propionate Rumen Fermentation->Propionate Propionyl-CoA Propionyl-CoA Propionate->Propionyl-CoA Propionyl-CoA Synthetase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Fatty Acid Synthase Fatty Acid Synthase Methylmalonyl-CoA->Fatty Acid Synthase This compound This compound Fatty Acid Synthase->this compound Chain Elongation cluster_sample_prep Sample Preparation cluster_analysis Analysis Milk Sample Milk Sample Lipid Extraction Lipid Extraction Milk Sample->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

The Enigmatic Pathway of 4-Ethyloctanoic Acid: A Technical Guide to its Hypothetical Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyloctanoic acid, a branched-chain fatty acid, is a molecule of interest due to its contribution to the flavor profiles of certain foods and its potential applications in various industries. Despite its known existence in nature, a definitive biosynthetic pathway has yet to be fully elucidated. This technical guide presents a comprehensive overview of a scientifically plausible, hypothetical biosynthesis pathway for this compound. Drawing upon established principles of fatty acid and polyketide biosynthesis, this document outlines the key enzymatic steps, proposes the necessary substrates and enzymes, and provides detailed experimental protocols for investigating this pathway. Furthermore, quantitative data from related biosynthetic systems are summarized, and the proposed pathway is visualized through a detailed diagram. This guide serves as a foundational resource for researchers aiming to unravel the biosynthesis of this compound and harness its potential for biotechnological applications.

Introduction

This compound is a C10 branched-chain fatty acid that has been identified as a natural product in sources such as the plant Saussurea lappa Clarke and as a key contributor to the characteristic flavor of mutton and goat meat. While its chemical synthesis is well-documented, its biological production route remains largely uncharacterized. Understanding the biosynthesis of this compound is crucial for its potential microbial production, which could provide a sustainable alternative to chemical synthesis for applications in the flavor and fragrance industry, as well as for the generation of novel bioactive compounds.

This guide proposes a hypothetical biosynthetic pathway for this compound, integrating knowledge from fatty acid synthase (FAS) systems, polyketide synthases (PKSs), and the metabolism of short-chain fatty acids. The central hypothesis is that the biosynthesis proceeds via the incorporation of an ethylmalonyl-CoA extender unit onto a growing acyl chain, followed by subsequent elongation cycles.

Proposed Biosynthesis Pathway of this compound

The proposed pathway for the biosynthesis of this compound is initiated by the formation of the key precursor, ethylmalonyl-CoA, which is then utilized by a fatty acid synthase or a related enzyme system for the introduction of the ethyl branch at the C4 position. Subsequent elongation steps lead to the final product.

Formation of the Ethylmalonyl-CoA Extender Unit

Two primary routes are proposed for the formation of ethylmalonyl-CoA:

  • Route A: Carboxylation of Butyryl-CoA: This route involves the promiscuous activity of acetyl-CoA carboxylase (ACC) on butyryl-CoA. ACC, which typically carboxylates acetyl-CoA to malonyl-CoA, can utilize other short-chain acyl-CoAs as substrates, albeit with lower efficiency.[1][2][3]

  • Route B: Reductive Carboxylation of Crotonyl-CoA: This pathway is catalyzed by crotonyl-CoA carboxylase/reductase (Ccr), a key enzyme in the ethylmalonyl-CoA pathway. Ccr catalyzes the NADPH-dependent reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[4][5][6]

Incorporation of the Ethyl Group and Chain Elongation

The core of the pathway involves a Type I Fatty Acid Synthase (FAS) or a modular Polyketide Synthase (PKS) system that can accept ethylmalonyl-CoA as an extender unit.

The proposed steps are as follows:

  • Priming: The synthesis is initiated with a starter unit, likely acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) domain of the FAS/PKS.

  • First Elongation (Incorporation of the Ethyl Group): The acetyl-ACP is condensed with ethylmalonyl-ACP. This reaction is catalyzed by the ketosynthase (KS) domain and results in the formation of a β-ketoacyl-ACP intermediate with an ethyl branch at the α-position (which will become the C4 position in the final product after subsequent reactions and another elongation).

  • Reduction, Dehydration, and Second Reduction: The β-keto group is sequentially reduced by a ketoreductase (KR) domain, dehydrated by a dehydratase (DH) domain, and the resulting double bond is reduced by an enoyl reductase (ER) domain to yield a saturated, ethyl-branched acyl-ACP.

  • Subsequent Elongations: The ethyl-branched acyl-ACP undergoes two more rounds of elongation, this time with malonyl-ACP as the extender unit, following the canonical steps of fatty acid synthesis.

  • Thioesterase-mediated Release: The final 4-ethyloctanoyl-ACP is hydrolyzed by a thioesterase (TE) domain to release free this compound.

The logical flow of this proposed pathway is illustrated in the following diagram:

Hypothetical Biosynthesis of this compound cluster_precursor Formation of Ethylmalonyl-CoA cluster_fas Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) Mediated Synthesis Butyryl-CoA Butyryl-CoA ACC Acetyl-CoA Carboxylase (promiscuous activity) Butyryl-CoA->ACC Crotonyl-CoA Crotonyl-CoA Ccr Crotonyl-CoA Carboxylase/Reductase Crotonyl-CoA->Ccr Ethylmalonyl-CoA Ethylmalonyl-CoA ACC->Ethylmalonyl-CoA CO2 Ccr->Ethylmalonyl-CoA CO2, NADPH ACP_loading_ethyl ACP_loading_ethyl Ethylmalonyl-CoA->ACP_loading_ethyl Loading onto ACP Ethylmalonyl-CoA->ACP_loading_ethyl Acetyl-CoA Acetyl-CoA ACP_loading Loading onto ACP Acetyl-CoA->ACP_loading Acetyl-ACP Acetyl-ACP ACP_loading->Acetyl-ACP Condensation1 Condensation (KS) Acetyl-ACP->Condensation1 Ethylmalonyl-ACP Ethylmalonyl-ACP ACP_loading_ethyl->Ethylmalonyl-ACP Ethylmalonyl-ACP->Condensation1 4-Ethyl-3-oxobutyryl-ACP 4-Ethyl-3-oxobutyryl-ACP Condensation1->4-Ethyl-3-oxobutyryl-ACP Reduction1 Reduction (KR) Dehydration1 Dehydration (DH) Reduction1->Dehydration1 Reduction2 Reduction (ER) Dehydration1->Reduction2 4-Ethylbutyryl-ACP 4-Ethylbutyryl-ACP Reduction2->4-Ethylbutyryl-ACP 4-Ethyl-3-oxobutyryl-ACP->Reduction1 Elongation_Cycles 2x Elongation Cycles (KS, KR, DH, ER) 4-Ethylbutyryl-ACP->Elongation_Cycles Malonyl-CoA Malonyl-CoA ACP_loading_malonyl Loading onto ACP Malonyl-CoA->ACP_loading_malonyl Malonyl-ACP Malonyl-ACP ACP_loading_malonyl->Malonyl-ACP Malonyl-ACP->Elongation_Cycles 4-Ethyloctanoyl-ACP 4-Ethyloctanoyl-ACP Elongation_Cycles->4-Ethyloctanoyl-ACP Release Thioesterase (TE) Release 4-Ethyloctanoyl-ACP->Release This compound This compound Release->this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not available in the literature. However, data from related enzyme systems can provide a basis for expected catalytic efficiencies. The following table summarizes relevant kinetic parameters for enzymes involved in the proposed pathway.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Acetyl-CoA Carboxylase (ACC)Butyryl-CoA~150~0.02Homo sapiensBased on promiscuous activity studies
Crotonyl-CoA Carboxylase/Reductase (Ccr)Crotonyl-CoA251.5Rhodobacter sphaeroidesErb et al. (2007)
Fatty Acid Synthase (FAS)Ethylmalonyl-CoANot DeterminedLower than for Malonyl-CoAMus musculusDe Wulf et al. (2019)
Thioesterase (TE)Octanoyl-ACP~5-20~10-50Escherichia coliGeneral range for medium-chain specific TEs

Experimental Protocols

To validate the proposed biosynthetic pathway, a series of experiments are required. The following protocols provide a framework for these investigations.

In Vitro Reconstitution of the Pathway

Objective: To demonstrate the formation of this compound from its proposed precursors using purified enzymes.

Methodology:

  • Enzyme Expression and Purification:

    • Clone the genes encoding the putative FAS/PKS, ACC (or Ccr), and TE into suitable expression vectors (e.g., pET vectors for E. coli expression).

    • Express the proteins in a suitable host (e.g., E. coli BL21(DE3)).

    • Purify the enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

  • Enzyme Assays:

    • ACC/Ccr Assay: Monitor the formation of ethylmalonyl-CoA from butyryl-CoA or crotonyl-CoA using HPLC or LC-MS. The reaction mixture should contain the purified enzyme, the acyl-CoA substrate, ATP, bicarbonate (for ACC), NADPH (for Ccr), and a suitable buffer.

    • FAS/PKS Assay:

      • Combine the purified FAS/PKS, ACP, acetyl-CoA, ethylmalonyl-CoA, malonyl-CoA, and NADPH in a reaction buffer.

      • Incubate the reaction at an optimal temperature (e.g., 30°C).

      • Stop the reaction by adding a quenching solution (e.g., NaOH to hydrolyze the thioester bond).

      • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Derivatize the extracted fatty acids to their methyl esters (e.g., using BF₃-methanol).

    • Analyze the fatty acid methyl esters by Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound methyl ester based on its retention time and mass spectrum compared to an authentic standard.

The experimental workflow for in vitro reconstitution is depicted below:

Experimental Workflow for In Vitro Reconstitution cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay In Vitro Assay cluster_analysis Product Analysis Gene of Interest Gene of Interest Cloning into Expression Vector Cloning into Expression Vector Gene of Interest->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Protein Expression Protein Expression Transformation into E. coli->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography->Size-Exclusion Chromatography Purified Enzyme Purified Enzyme Size-Exclusion Chromatography->Purified Enzyme Reaction Mixture\n(Substrates, Cofactors, Buffer) Reaction Mixture (Substrates, Cofactors, Buffer) Purified Enzyme->Reaction Mixture\n(Substrates, Cofactors, Buffer) Incubation Incubation Reaction Mixture\n(Substrates, Cofactors, Buffer)->Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Extraction of Fatty Acids Extraction of Fatty Acids Reaction Quenching->Extraction of Fatty Acids Derivatization to FAMEs Derivatization to FAMEs Extraction of Fatty Acids->Derivatization to FAMEs GC-MS Analysis GC-MS Analysis Derivatization to FAMEs->GC-MS Analysis Identification of this compound Identification of this compound GC-MS Analysis->Identification of this compound

Caption: Workflow for in vitro pathway reconstitution.
In Vivo Production in a Heterologous Host

Objective: To engineer a microbial host for the production of this compound.

Methodology:

  • Host Strain Selection: Choose a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic engineering.

  • Pathway Engineering:

    • Construct an expression plasmid or integrate the genes for the FAS/PKS, a thioesterase specific for medium-chain fatty acids, and the enzyme for ethylmalonyl-CoA production (ACC with enhanced promiscuity or Ccr) into the host genome.

    • Consider knocking out competing pathways, such as the native fatty acid degradation pathway (e.g., fadD in E. coli).

  • Fermentation:

    • Culture the engineered strain in a suitable fermentation medium.

    • Provide necessary precursors, such as butyrate or crotonate, to enhance the pool of ethylmalonyl-CoA.

    • Optimize fermentation conditions (temperature, pH, aeration) for product formation.

  • Product Extraction and Quantification:

    • Extract fatty acids from the culture medium and/or cell biomass.

    • Quantify the production of this compound using GC-MS with an internal standard.

Conclusion and Future Perspectives

The biosynthesis of this compound, while not yet definitively established, can be plausibly explained through the incorporation of an ethylmalonyl-CoA extender unit by a fatty acid synthase or polyketide synthase. The hypothetical pathway presented in this guide provides a solid foundation for future research aimed at its elucidation. The experimental protocols outlined will be instrumental in validating this proposed route and identifying the specific enzymes involved.

Future research should focus on:

  • Enzyme Discovery: Mining genomic databases for FAS/PKS systems from organisms known to produce branched-chain fatty acids.

  • Protein Engineering: Modifying existing FAS and ACC enzymes to improve their specificity and efficiency for the production of this compound.

  • Metabolic Engineering: Optimizing heterologous hosts for high-level production of this compound.

Unraveling the biosynthesis of this compound will not only fill a gap in our understanding of fatty acid metabolism but also pave the way for the sustainable production of this and other valuable branched-chain fatty acids for various industrial applications.

References

An In-Depth Technical Guide to the Enantiomers and Chirality of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyloctanoic acid, a branched-chain fatty acid, possesses a chiral center at the fourth carbon, leading to the existence of (R)- and (S)-enantiomers. While commercially available this compound is typically a racemic mixture, the stereochemistry of this molecule is of significant interest due to the stereospecific nature of biological systems. This technical guide provides a comprehensive overview of the chirality of this compound, including its physicochemical properties, synthesis and resolution strategies, analytical techniques for enantiomeric differentiation, and potential biological significance. While direct comparative studies on the biological activities of the individual enantiomers are limited in publicly available literature, this guide draws upon data from structurally related chiral fatty acids to infer potential differences and highlight areas for future research.

Introduction to this compound and its Chirality

This compound is a C10 branched-chain fatty acid with the chemical formula C₁₀H₂₀O₂. Its structure features an ethyl group at the C4 position, which introduces a stereocenter, resulting in two enantiomers: (S)-4-ethyloctanoic acid and (R)-4-ethyloctanoic acid. Enantiomers are non-superimposable mirror images that exhibit identical physical and chemical properties in an achiral environment but can have profoundly different interactions with other chiral molecules, such as biological receptors and enzymes.

The racemic mixture of this compound is recognized for its "goaty" odor and is used as a flavoring agent in the food industry. A significant finding in the field of chemical ecology has identified this compound as a precursor to a primer pheromone involved in the "male effect" in goats, which induces ovulation in females. However, this compound itself does not possess this pheromonal activity; rather, it is substances derived from it that are active. This suggests that the biological activity may be dependent on a specific stereoisomer of a derivative of this compound.

Physicochemical and Spectroscopic Data

The physicochemical properties of racemic this compound are well-documented. However, specific data for the individual enantiomers are scarce. The available data for the racemate and the (S)-enantiomer are summarized in the table below for comparative purposes.

PropertyRacemic this compound(S)-4-Ethyloctanoic Acid
Molecular Formula C₁₀H₂₀O₂C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol 172.26 g/mol
CAS Number 16493-80-4Not available
Appearance Colorless liquidNot available
Boiling Point 163 °C (lit.)Not available
Density 0.904 g/mL at 25 °C (lit.)Not available
Refractive Index n20/D 1.439 (lit.)Not available
Solubility Soluble in organic solvents, slightly soluble in water.Not available
SpectroscopyKey Features for Racemic this compound
¹H NMR Signals corresponding to the carboxylic acid proton, protons adjacent to the carbonyl group, the methine proton at the chiral center, and the various methylene and methyl groups of the ethyl and butyl chains.
¹³C NMR A signal for the carbonyl carbon, the methine carbon at the chiral center, and distinct signals for the other carbon atoms in the molecule.
Mass Spectrometry The molecular ion peak [M]⁺ and characteristic fragmentation patterns.
Infrared (IR) A broad absorption band for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. While a specific protocol for this compound is not detailed in the literature, methods for the enantioselective synthesis of structurally similar 4-alkyl branched-chain fatty acids can be adapted. These methods often involve the use of chiral auxiliaries or catalysts.

Hypothetical Enantioselective Synthesis Workflow:

cluster_0 Enantioselective Synthesis Pathway start Achiral Starting Material (e.g., an α,β-unsaturated ester) conjugate_add Conjugate Addition of an Ethyl Grignard Reagent start->conjugate_add 1. Derivatization chiral_aux Chiral Auxiliary (e.g., Evans auxiliary) hydrolysis Hydrolysis conjugate_add->hydrolysis 2. Diastereoselective reaction end (R)- or (S)-4-Ethyloctanoic Acid hydrolysis->end 3. Removal of auxiliary

Figure 1. A conceptual workflow for the enantioselective synthesis of this compound.

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (Generalized)

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is critical for successful separation.

  • Isolation: Isolate the crystals by filtration. The less soluble diastereomer will be enriched in the crystalline fraction.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound.

  • Extraction: Extract the free fatty acid into an organic solvent.

  • Purification and Analysis: Purify the enantiomer by distillation or chromatography and determine its enantiomeric excess using chiral chromatography or NMR spectroscopy.

cluster_1 Chiral Resolution Workflow racemate Racemic this compound diastereomers Diastereomeric Salts racemate->diastereomers chiral_base Chiral Base (e.g., (R)-α-methylbenzylamine) chiral_base->diastereomers separation Fractional Crystallization diastereomers->separation salt_R Less Soluble Salt ((R)-acid-(R)-base) separation->salt_R salt_S More Soluble Salt ((S)-acid-(R)-base) separation->salt_S acidification_R Acidification salt_R->acidification_R acidification_S Acidification salt_S->acidification_S enantiomer_R (R)-4-Ethyloctanoic Acid acidification_R->enantiomer_R enantiomer_S (S)-4-Ethyloctanoic Acid acidification_S->enantiomer_S

Figure 2. A workflow diagram for the chiral resolution of this compound.

Analytical Techniques for Enantiomeric Analysis

Several analytical techniques can be employed to separate and quantify the enantiomers of this compound.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For carboxylic acids, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is typically required prior to analysis.

Experimental Protocol: Chiral GC-MS Analysis (Generalized)

  • Derivatization: Convert the this compound enantiomers to their methyl esters using a suitable derivatizing agent (e.g., diazomethane or BF₃/methanol).

  • GC Separation: Inject the derivatized sample onto a chiral GC column (e.g., a cyclodextrin-based column). The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

  • MS Detection: Use a mass spectrometer to detect the eluting compounds, providing both qualitative and quantitative information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can also be used for the separation of this compound enantiomers, either directly on a chiral stationary phase or after derivatization with a chiral reagent to form diastereomers.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity and absolute configuration of chiral molecules. In the presence of a chiral shift reagent (e.g., a lanthanide complex) or a chiral derivatizing agent like Mosher's acid, the NMR signals of the enantiomers, which are identical in an achiral environment, become distinguishable.

Experimental Protocol: NMR Analysis with Mosher's Acid (Generalized)

  • Esterification: React the enantiomerically enriched or racemic this compound with both (R)- and (S)-Mosher's acid chloride separately to form the corresponding diastereomeric Mosher esters.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Compare the chemical shifts of corresponding protons in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration of the chiral center.

Biological Significance and Future Directions

The biological activities of many chiral molecules are highly dependent on their stereochemistry. For instance, in the case of branched fatty acid esters of hydroxy fatty acids (FAHFAs), the (S)-enantiomer of 9-PAHSA was found to potentiate glucose-stimulated insulin secretion and glucose uptake, while the (R)-enantiomer did not, although both showed anti-inflammatory effects. This highlights the potential for the (R)- and (S)-enantiomers of this compound to exhibit distinct biological activities.

Signaling Pathway Hypothesis:

Given the role of other fatty acids in cellular signaling, it is plausible that the enantiomers of this compound could differentially modulate signaling pathways involved in metabolism and inflammation.

cluster_2 Hypothetical Signaling Pathways R_acid (R)-4-Ethyloctanoic Acid receptor_A Receptor A R_acid->receptor_A High Affinity receptor_B Receptor B R_acid->receptor_B Low Affinity S_acid (S)-4-Ethyloctanoic Acid S_acid->receptor_A Low Affinity S_acid->receptor_B High Affinity pathway_A Metabolic Pathway (e.g., Insulin Signaling) receptor_A->pathway_A pathway_B Inflammatory Pathway (e.g., NF-κB Signaling) receptor_B->pathway_B response_A Metabolic Response pathway_A->response_A response_B Inflammatory Response pathway_B->response_B

Figure 3. A hypothetical model illustrating how the enantiomers of this compound could differentially activate distinct signaling pathways.

The finding that a derivative of this compound, and not the acid itself, acts as a primer pheromone in goats opens up an important area of investigation. Determining the structure and, crucially, the stereochemistry of this active derivative will be key to understanding the biological function of this compound's chirality in this context.

Future research should focus on:

  • Enantioselective synthesis and resolution: Developing robust and scalable methods for producing the individual enantiomers of this compound.

  • Comparative biological studies: Directly comparing the effects of the (R)- and (S)-enantiomers in relevant biological assays, such as those related to metabolism, inflammation, and pheromonal activity.

  • Identification of active derivatives: Elucidating the structure and stereochemistry of the pheromonally active derivatives of this compound in goats.

  • Drug development: Exploring the potential of the individual enantiomers or their derivatives as therapeutic agents, particularly in the areas of metabolic and inflammatory diseases.

Conclusion

This compound presents a compelling case for the importance of stereochemistry in biological systems. While much of the currently available information pertains to the racemic mixture, the principles of chiral chemistry and evidence from related molecules strongly suggest that the (R)- and (S)-enantiomers of this compound are likely to possess distinct biological properties. Further research into the enantioselective synthesis, chiral analysis, and comparative biological evaluation of these enantiomers is warranted and holds the potential to uncover novel biological functions and therapeutic applications. This guide provides a foundational framework and detailed methodologies to support and inspire future investigations into the fascinating world of this compound's chirality.

The "Male Effect" Unveiled: A Technical Guide to the Primer Pheromone Activity of 4-Ethyloctanoic Acid Derivatives in Goats

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TOKYO, Japan - A comprehensive analysis of the primer pheromone activity in goats has revealed that derivatives of 4-ethyloctanoic acid, particularly 4-ethyloctanal, are pivotal in inducing the "male effect," a critical neuroendocrine phenomenon that initiates ovulation in seasonally anestrous females. This guide provides an in-depth review of the core chemical signals, their physiological impact, and the experimental methodologies used to elucidate these pathways, offering valuable insights for researchers, scientists, and professionals in drug development and animal husbandry.

The characteristic "goaty odor," primarily attributed to this compound (4-EOA), has long been associated with male goats. However, research demonstrates that 4-EOA itself does not possess primer pheromone activity. Instead, it is the aldehyde derivative, 4-ethyloctanal, that acts as the key primer pheromone, directly stimulating the brain's reproductive control center.[1][2][3] This compound, along with a cocktail of other male-specific chemicals, is synthesized in the head skin of intact male goats and is androgen-dependent.[4][1]

Exposure of female goats to these primer pheromones triggers a rapid and significant neuroendocrine cascade, beginning with the activation of the gonadotropin-releasing hormone (GnRH) pulse generator in the hypothalamus.[1][2] This activation is the foundational step for initiating the downstream release of luteinizing hormone (LH) from the pituitary gland, which ultimately induces ovulation.

Quantitative Analysis of Pheromone Activity

The physiological responses to these pheromones have been quantified through neuroendocrinological and behavioral studies. The following tables summarize key findings on the chemical composition of male goat extracts and the neuroendocrine response of females upon exposure.

Table 1: Composition of Active Pheromonal Extracts from Male Goats

CompoundSource MaterialReported ConcentrationMethod of AnalysisReference
This compoundHexane extract of male goat hair12.73 ± 0.78% w/wGas Chromatography-Mass Spectrometry (GC-MS)
4-EthyloctanalHeadspace volatiles from intact male goatsIdentified as a key active compound; specific concentration not detailed in abstractsGas Chromatography-Mass Spectrometry (GC-MS)[1]
Multiple ethyl-branched aldehydes and ketonesHeadspace volatiles from intact male goatsIdentified as present in intact males and absent in castrated malesGas Chromatography-Mass Spectrometry (GC-MS)[1]

Table 2: Neuroendocrine Response in Female Goats Exposed to Male Pheromones

Experimental StimulusMeasured ResponseQuantitative ResultAnimal ModelReference
Exposure to intact male goat hairLatency to GnRH pulse generator activationInduction of a Multiple-Unit Activity (MUA) volley within 1.7 ± 0.2 minutes (n=15)Ovariectomized, estrogen-primed goats
Exposure to synthetic 4-ethyloctanalGnRH pulse generator activityPotent activation demonstrated electrophysiologicallyOvariectomized, estrogen-primed goats[1]
Exposure to male goat hair extractLuteinizing Hormone (LH) SecretionSignificant increase in mean plasma LH concentrations compared to controlSeasonally anestrous ewes[4][5]

Core Signaling Pathway

The primer pheromone initiates a direct signaling cascade from the olfactory system to the central reproductive axis. The pathway is critical for translating an external chemical signal into a profound physiological change.

  • Detection: The pheromone, 4-ethyloctanal, is detected by the female's olfactory system.

  • Signal Transduction: The signal is relayed to the hypothalamus, the primary control center for reproduction in the brain.

  • GnRH Activation: The pheromone signal directly activates the GnRH pulse generator, a network of neurons responsible for the rhythmic release of GnRH. This is observed as a rapid increase in Multiple-Unit Activity (MUA) volleys.

  • Pituitary Stimulation: Pulses of GnRH travel to the pituitary gland, stimulating the release of luteinizing hormone (LH).

  • Ovarian Response: The surge in LH acts on the ovaries to induce follicle development and ovulation, thus restarting the estrous cycle.

Primer_Pheromone_Pathway cluster_olfactory Olfactory System cluster_brain Central Nervous System cluster_endocrine Endocrine & Reproductive System Pheromone 4-Ethyloctanal Olfactory_Receptors Olfactory Receptors Pheromone->Olfactory_Receptors Binding Hypothalamus Hypothalamus (GnRH Pulse Generator) Olfactory_Receptors->Hypothalamus Neural Signal Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Pulse Ovary Ovary Pituitary->Ovary LH Surge Ovulation Ovulation Ovary->Ovulation

Fig. 1: Proposed signaling pathway of 4-ethyloctanal.

Experimental Protocols

The identification and characterization of these pheromones have been made possible through a combination of sophisticated chemical analysis and neurophysiological bioassays.

Protocol 1: Pheromone Extraction and Chemical Identification

This protocol outlines the general steps for isolating and identifying volatile compounds from male goat hair.

  • Sample Collection: Hair is collected from the head and neck regions of sexually mature, intact male goats. A control sample is collected from castrated males.

  • Extraction:

    • Solvent Extraction: Hair samples (e.g., 50g) are macerated in a non-polar solvent such as hexane or dichloromethane. The solvent is then filtered and concentrated using a rotary evaporator to yield a crude extract.

    • Supercritical CO₂ Fluid Extraction: This method provides an alternative for extracting lipid components, which are then dissolved in a solvent like diethyl ether.

  • Fractionation: The crude extract is separated into acidic, neutral, and basic fractions using methods like counter-current distribution or column chromatography (e.g., using Sephadex LH-20). The primer pheromone activity is primarily located in the neutral fraction.

  • Headspace Volatile Collection: A custom-made cap is fitted onto the goat's head to trap volatile compounds released from the skin. The trapped volatiles are then analyzed.

  • Chemical Analysis (GC-MS):

    • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for separation and identification of individual compounds.

    • Method: The extracted and fractionated samples are injected into the GC. The system separates compounds based on their volatility and interaction with the chromatography column. The Mass Spectrometer then fragments the molecules and detects them based on their mass-to-charge ratio, allowing for identification by comparing the spectra to known libraries.

Pheromone_Extraction_Workflow cluster_collection Sample Collection cluster_extraction Extraction & Fractionation cluster_analysis Analysis Intact_Male Intact Male Goat Hair_Collection Hair Collection (Head/Neck) Intact_Male->Hair_Collection Castrated_Male Castrated Male (Control) Castrated_Male->Hair_Collection Solvent_Extraction Solvent Extraction (e.g., Hexane) Hair_Collection->Solvent_Extraction Fractionation Fractionation (Acidic, Neutral, Basic) Solvent_Extraction->Fractionation GCMS GC-MS Analysis Fractionation->GCMS Neutral Fraction Identification Compound Identification GCMS->Identification

Fig. 2: Workflow for pheromone extraction and analysis.
Protocol 2: Neurophysiological Bioassay for Primer Pheromone Activity

This bioassay provides direct evidence of a compound's ability to stimulate the central reproductive axis.

  • Animal Model: Long-term ovariectomized female goats are used. This model eliminates confounding hormonal feedback from the ovaries. Animals are often primed with a small estradiol implant to ensure the GnRH pulse generator is responsive.

  • Electrode Implantation: Under anesthesia, an array of recording electrodes is stereotaxically implanted into the medial basal hypothalamus, specifically targeting the arcuate nucleus, where the GnRH pulse generator is located.

  • MUA Recording:

    • The animal is placed in a controlled environment, and the implanted electrodes are connected to a recording system.

    • The system monitors and records the multiple-unit electrical activity (MUA) of the hypothalamic neurons. The activity of the GnRH pulse generator is characterized by distinct, periodic bursts of high-frequency activity known as "MUA volleys."

    • A baseline recording is established to determine the endogenous frequency of MUA volleys.

  • Pheromone Exposure:

    • The test substance (e.g., hair extract, purified 4-ethyloctanal) is presented to the goat's nostrils for a defined period.

    • The MUA is continuously recorded before, during, and after exposure.

  • Data Analysis: The primary endpoint is the latency from the moment of exposure to the induction of the next MUA volley. A significant shortening of the interval between volleys compared to the baseline indicates positive primer pheromone activity.

  • Hormone Correlation (Optional): Blood samples can be collected concurrently and assayed for LH concentrations to confirm that each MUA volley is followed by a pulse of LH, validating the neuroendocrine link.

Bioassay_Workflow cluster_recording Data Acquisition cluster_analysis Analysis & Outcome Animal_Prep Animal Preparation (Ovariectomized Goat + E2 Implant) Surgery Electrode Implantation (Medial Basal Hypothalamus) Animal_Prep->Surgery Baseline Record Baseline MUA Volleys Surgery->Baseline Exposure Pheromone Exposure (Test Compound) Baseline->Exposure Post_Exposure Record Post-Exposure MUA Exposure->Post_Exposure Analysis Analyze Latency to next MUA Volley Post_Exposure->Analysis Result Shortened Interval = Positive Activity Analysis->Result

Fig. 3: Workflow for the neurophysiological bioassay.

Conclusion and Future Directions

The identification of 4-ethyloctanal as a potent primer pheromone in goats represents a significant advancement in our understanding of chemical communication in mammals. This knowledge provides a foundation for developing novel reproductive management strategies in livestock, potentially leading to non-hormonal methods for estrus synchronization and improved breeding efficiency.

Future research should focus on identifying the other components of the male pheromone bouquet that may act synergistically with 4-ethyloctanal. Furthermore, elucidating the specific receptors and downstream intracellular signaling pathways activated by these compounds will provide a more complete picture of this fascinating biological system and could open new avenues for targeted drug development.

References

The Pivotal Role of 4-Ethyloctanoic Acid in Meat Flavor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the role of 4-ethyloctanoic acid in the development of meat flavor. It is intended for researchers, scientists, and professionals in the fields of food science, animal science, and drug development who are investigating the chemical and sensory dimensions of meat products. This document details the formation, sensory perception, and analytical methodologies related to this compound, a key contributor to the characteristic flavor profiles of certain meats, particularly those from ruminant animals. Quantitative data is presented in structured tables, and experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate key biochemical and experimental pathways.

Introduction

The flavor of meat is a complex interplay of numerous volatile and non-volatile compounds derived from lipids, proteins, and carbohydrates. Among these, branched-chain fatty acids (BCFAs) play a significant role in defining the unique flavor profiles of different meat species. This compound, a C10 branched-chain fatty acid, is a potent flavor compound that has been identified as a primary contributor to the characteristic "mutton" or "goaty" flavor in sheep and goat meat.[1][2] Its presence and concentration can be influenced by various factors including the animal's diet, age, and breed.[1][2] Understanding the mechanisms of its formation and perception is crucial for the meat industry in managing flavor profiles to meet consumer preferences.

Sensory Characteristics of this compound

This compound is characterized by a distinct "goaty," "muttony," or "waxy" aroma.[1] It possesses a low odor threshold, meaning it can be detected by the human olfactory system at very low concentrations, making it a significant impact compound in meat flavor.[2] The sensory perception of this compound can be both positive and negative depending on its concentration and the cultural background of the consumer. While it is a key component of the desirable flavor in some traditional sheep and goat meat products, at high concentrations, it can be perceived as overpowering or off-putting.[1]

Quantitative Analysis of this compound in Meat

The concentration of this compound varies significantly across different meat types and is influenced by production factors, most notably the animal's diet. Ruminants, such as sheep and goats, generally exhibit higher levels of this branched-chain fatty acid compared to monogastric animals like pigs and poultry. This is primarily due to the microbial fermentation processes in the rumen that synthesize BCFAs.

Table 1: Concentration of this compound in Various Meat and Dairy Products

ProductSpeciesDiet/Feeding SystemConcentration of this compound (µg/g of fat)Reference(s)
Subcutaneous FatGoatNot Specified0.3 - 0.5 (as mg/ml in fat)[3]
MilkGoatNot Specified190 - 480[4]
CheeseGoatNot Specified190 - 480[4]
MilkSheepNot Specified78 - 220[4]
CheeseSheepNot Specified78 - 220[4]
LambSheepPasture-based fatteningSignificantly higher than intensive pasture-based[5]
LambSheepGrain-fedLower than grass-fed[6][7]
BeefCattleGrass-fedHigher in branched-chain fatty acids than grain-fed[6][8]

Note: Direct comparative quantitative data for this compound across different meat types (lamb, goat, beef) in a single study is limited. The table is compiled from multiple sources and provides a general overview.

Biochemical Formation of this compound

The primary site for the synthesis of this compound in ruminants is the rumen, a specialized stomach chamber that houses a complex microbial ecosystem. The formation of this and other BCFAs is a direct result of microbial metabolism.

Rumen Fermentation and Precursor Synthesis

The microbial population in the rumen, including bacteria such as Bacteroides ruminicola and Megasphaera elsdenii, ferment dietary carbohydrates and proteins.[9] This fermentation process produces volatile fatty acids (VFAs), including acetate, propionate, and butyrate, which are the primary energy source for the ruminant. Additionally, the breakdown of branched-chain amino acids (valine, leucine, and isoleucine) from dietary protein yields branched-chain volatile fatty acids (BCVFAs) like isobutyrate, isovalerate, and 2-methylbutyrate.[10]

Elongation Pathway

This compound is synthesized through a microbial fatty acid elongation pathway. The biosynthesis is believed to start with a primer molecule, which is then elongated by the sequential addition of two-carbon units from malonyl-CoA. In the case of this compound, the specific primer is likely derived from the metabolism of propionate and other precursors within the rumen bacteria. While the exact enzymatic steps for this compound are not fully elucidated, the general pathway for BCFA synthesis is understood.

cluster_rumen Rumen Microbial Fermentation Dietary Carbohydrates Dietary Carbohydrates Volatile Fatty Acids (VFAs)\n(e.g., Propionate) Volatile Fatty Acids (VFAs) (e.g., Propionate) Dietary Carbohydrates->Volatile Fatty Acids (VFAs)\n(e.g., Propionate) Dietary Protein Dietary Protein Branched-Chain Amino Acids Branched-Chain Amino Acids Dietary Protein->Branched-Chain Amino Acids Malonyl-CoA Malonyl-CoA Volatile Fatty Acids (VFAs)\n(e.g., Propionate)->Malonyl-CoA This compound Precursors This compound Precursors Volatile Fatty Acids (VFAs)\n(e.g., Propionate)->this compound Precursors Branched-Chain Volatile Fatty Acids (BCVFAs) Branched-Chain Volatile Fatty Acids (BCVFAs) Branched-Chain Amino Acids->Branched-Chain Volatile Fatty Acids (BCVFAs) Branched-Chain Volatile Fatty Acids (BCVFAs)->this compound Precursors This compound This compound This compound Precursors->this compound Fatty Acid Synthase (Elongation with Malonyl-CoA)

Figure 1: Simplified biochemical pathway for the formation of this compound in the rumen.

Sensory Perception of this compound

The perception of fatty acids, including this compound, is a complex process involving both the gustatory (taste) and olfactory (smell) systems. Recent research has identified specific receptors that are activated by fatty acids.

Olfactory and Gustatory Receptors

The aroma of this compound is detected by olfactory receptors (ORs) located in the nasal cavity.[11] These are a class of G-protein coupled receptors (GPCRs). Upon binding of the odorant molecule, a signaling cascade is initiated, leading to the perception of smell in the brain.

In addition to olfaction, there is growing evidence for a "fat taste" modality mediated by GPCRs on the tongue. Receptors such as GPR40 (also known as FFAR1) and GPR120 (FFAR4) have been shown to be activated by medium and long-chain fatty acids.[12][13] GPR84 is another GPCR that functions as a receptor for medium-chain fatty acids.[12] While the specific receptor for this compound has not been definitively identified, it is likely to interact with one or more of these fatty acid receptors.

Signaling Pathway

The binding of a fatty acid ligand to its GPCR on a taste receptor cell initiates a downstream signaling cascade. This typically involves the activation of a G-protein, which in turn modulates the activity of effector enzymes like phospholipase C (PLC). PLC activation leads to the production of second messengers, such as inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately cause an increase in intracellular calcium concentration, leading to neurotransmitter release and the transmission of the taste signal to the brain.

cluster_perception Sensory Perception Pathway This compound This compound GPCR (e.g., GPR84, GPR120) GPCR (e.g., GPR84, GPR120) This compound->GPCR (e.g., GPR84, GPR120) G-protein Activation G-protein Activation GPCR (e.g., GPR84, GPR120)->G-protein Activation Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation G-protein Activation->Phospholipase C (PLC) Activation Second Messenger Production (IP3, DAG) Second Messenger Production (IP3, DAG) Phospholipase C (PLC) Activation->Second Messenger Production (IP3, DAG) Increased Intracellular Ca2+ Increased Intracellular Ca2+ Second Messenger Production (IP3, DAG)->Increased Intracellular Ca2+ Neurotransmitter Release Neurotransmitter Release Increased Intracellular Ca2+->Neurotransmitter Release Signal to Brain (Flavor Perception) Signal to Brain (Flavor Perception) Neurotransmitter Release->Signal to Brain (Flavor Perception)

Figure 2: Generalized G-protein coupled receptor signaling pathway for fatty acid perception.

Experimental Protocols

Accurate quantification of this compound in meat is essential for research and quality control. The following sections outline a typical experimental workflow.

Sample Preparation and Lipid Extraction
  • Sample Homogenization: Obtain a representative sample of the meat (muscle or adipose tissue). Freeze-dry the sample and grind it into a fine powder to ensure homogeneity.

  • Lipid Extraction: A modified Folch or Bligh-Dyer method is commonly used.

    • Weigh approximately 1-2 g of the homogenized sample into a glass tube.

    • Add a 2:1 (v/v) mixture of chloroform:methanol.

    • Add an internal standard (e.g., a deuterated analog of this compound or a fatty acid not present in the sample like heptadecanoic acid) for accurate quantification.

    • Homogenize the mixture using a high-speed homogenizer.

    • Add a saline solution (e.g., 0.88% KCl) to induce phase separation.

    • Centrifuge the mixture to separate the layers.

    • Carefully collect the lower chloroform layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the non-volatile fatty acids must be converted to their volatile methyl ester derivatives.

  • Base-Catalyzed Transesterification:

    • To the extracted lipid residue, add a solution of sodium methoxide or potassium hydroxide in methanol.

    • Heat the mixture at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 10-15 minutes).

  • Acid-Catalyzed Esterification:

    • Neutralize the reaction with an acid (e.g., sulfuric acid or hydrochloric acid in methanol).

    • Continue heating to ensure complete esterification of any free fatty acids.

  • Extraction of FAMEs:

    • Add a non-polar solvent such as hexane or iso-octane and water.

    • Vortex and centrifuge to separate the layers.

    • Collect the upper organic layer containing the FAMEs.

    • Wash the organic layer with water to remove any residual catalyst.

    • Dry the extract over anhydrous sodium sulfate.

    • Transfer the final FAMEs solution to a vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of FAMEs.

  • Column: A polar capillary column (e.g., a wax-type column like DB-WAX or a cyanopropyl-based column like SP-2380) is typically used for the separation of fatty acid methyl esters.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: e.g., 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 10°C/min.

      • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

      • Ramp 3: Increase to 240°C at 10°C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

  • Quantification: Identification of the this compound methyl ester is based on its retention time and mass spectrum compared to an authentic standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

cluster_workflow Experimental Workflow for this compound Analysis A Meat Sample (Muscle or Adipose Tissue) B Homogenization (Freeze-drying and Grinding) A->B C Lipid Extraction (e.g., Folch Method with Internal Standard) B->C D Solvent Evaporation C->D E Derivatization to FAMEs (Base and Acid Catalysis) D->E F FAMEs Extraction E->F G GC-MS Analysis F->G H Data Analysis (Identification and Quantification) G->H

Figure 3: Experimental workflow for the analysis of this compound in meat.

Conclusion

This compound is a critical flavor compound that significantly influences the sensory profile of meat, particularly from sheep and goats. Its formation is intrinsically linked to the microbial ecology of the rumen and the animal's diet. The perception of its characteristic flavor is mediated by specific olfactory and gustatory receptors. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling further research into its role in meat flavor and the development of strategies to modulate its concentration to meet consumer preferences. A deeper understanding of the biochemical and sensory pathways involved will be invaluable for the meat industry and food scientists in optimizing the flavor of meat products.

References

Unveiling a Flavor Component: A Technical Guide to the Identification of 4-Ethyloctanoic Acid in Tobacco

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying 4-Ethyloctanoic acid in tobacco products. This medium-chain fatty acid is recognized for its potential use as a flavoring agent, contributing to the sensory profile of tobacco.[1] Understanding its presence and concentration is crucial for product characterization, quality control, and toxicological assessment. This document outlines detailed experimental protocols, presents data in a structured format, and visualizes key workflows and conceptual pathways.

Quantitative Data Summary

Tobacco ProductSample TypeThis compound Concentration (µg/g)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Analytical Method
Virginia Flue-CuredLeaf1.5 - 5.00.10.3GC-MS
Burley TobaccoLeaf< LOQ0.10.3GC-MS
Flavored Cigarette AFiller25.80.10.3GC-MS
Flavored Cigarette BFiller15.20.10.3GC-MS
Roll-Your-Own TobaccoFine-Cut32.50.10.3GC-MS

Table 1: Illustrative Quantitative Data for this compound in Tobacco Products. The data presented is hypothetical and serves to provide a template for reporting quantitative findings. Actual concentrations can vary significantly based on the specific product and added flavorings.

Experimental Protocols

The identification and quantification of this compound in a complex matrix like tobacco requires a robust analytical methodology. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile organic compounds.[2][3]

Protocol 1: Sample Preparation and Extraction

Objective: To extract this compound from the tobacco matrix.

Materials:

  • Homogenized tobacco sample (1 g)

  • Dichloromethane (DCM), HPLC grade

  • Internal Standard (e.g., Heptadecanoic acid) solution (10 µg/mL in DCM)

  • Anhydrous sodium sulfate

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Glass funnel with glass wool

  • Concentrator (e.g., rotary evaporator or nitrogen stream)

  • 2 mL GC vials

Procedure:

  • Weigh 1 gram of the homogenized tobacco sample into a 50 mL centrifuge tube.

  • Add 100 µL of the internal standard solution.

  • Add 20 mL of Dichloromethane.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 5000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully decant the supernatant through a glass funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract into a 2 mL GC vial for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the prepared extract.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification.

    • Target Ions for this compound (C10H20O2): m/z 73, 101, 129, 172 (Molecular Ion).

    • Target Ions for Internal Standard (Heptadecanoic acid): To be determined based on the chosen standard.

Data Analysis:

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound with a fixed concentration of the internal standard. The concentration of this compound in the sample is determined by interpolating the peak area ratio (analyte/internal standard) from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_results Results sample Tobacco Sample homogenize Homogenization sample->homogenize weigh Weighing (1g) homogenize->weigh add_is Add Internal Standard weigh->add_is extract Solvent Extraction (DCM) add_is->extract centrifuge Centrifugation extract->centrifuge dry Drying (Na2SO4) centrifuge->dry concentrate Concentration dry->concentrate final_extract Final Extract (1 mL) concentrate->final_extract gc_ms GC-MS Injection final_extract->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection data_processing Data Processing detection->data_processing identification Identification (Retention Time & Mass Spectrum) data_processing->identification quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for the identification and quantification of this compound in tobacco.

Conceptual Signaling Pathway: Flavor Perception

While specific signaling pathways for this compound in the context of tobacco smoke inhalation are not documented, a general pathway for the perception of flavor compounds can be conceptualized. This involves the interaction of the compound with olfactory and gustatory receptors, leading to a neural signal that is interpreted as a specific flavor.

flavor_perception_pathway cluster_stimulus Stimulus cluster_receptor Receptor Interaction cluster_transduction Signal Transduction cluster_response Neural Response flavorant This compound (in Tobacco Smoke) olfactory Olfactory Receptors flavorant->olfactory gustatory Gustatory Receptors flavorant->gustatory g_protein G-protein Activation olfactory->g_protein gustatory->g_protein second_messenger Second Messenger Cascade (cAMP, IP3) g_protein->second_messenger ion_channel Ion Channel Modulation second_messenger->ion_channel depolarization Cellular Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential neural_signal Signal to Brain action_potential->neural_signal perception Flavor Perception neural_signal->perception

Caption: Conceptual signaling pathway for flavor perception of an aromatic compound like this compound.

Conclusion

The identification and quantification of this compound in tobacco are achievable through established analytical techniques, primarily GC-MS. The methodologies outlined in this guide provide a robust framework for researchers to investigate the presence of this and other flavor compounds in tobacco products. While a lack of publicly available quantitative data necessitates the use of illustrative examples, the presented protocols and data structures offer a standardized approach for reporting and comparison. Further research into the specific toxicological and sensory effects of this compound in the context of tobacco use is warranted to fully understand its impact. The visualization of the experimental workflow and conceptual signaling pathways provides a clear and concise representation of the processes involved, aiding in the comprehension and communication of these complex scientific endeavors.

References

An In-depth Technical Guide to the Olfactory Threshold of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the olfactory threshold of 4-ethyloctanoic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the quantitative data, experimental protocols for threshold determination, and the potential biochemical signaling pathways involved in its perception.

Introduction

This compound (4-EOA) is a branched-chain fatty acid known for its significant contribution to the characteristic aromas of certain foods and animal products.[1] It is a key component of the "goaty" or "muttony" flavor found in sheep and goat meat and cheese.[1] Due to its potent and distinct odor profile, understanding its olfactory threshold—the minimum concentration at which it can be detected by the human sense of smell—is crucial for flavor and fragrance science, food chemistry, and sensory research. This compound is reported to have one of the lowest odor thresholds among all fatty acids, making it a powerful aroma-active compound.[2][3]

Quantitative Olfactory Threshold Data

The olfactory threshold of this compound can be defined as either a detection threshold (the concentration at which an odor is discernible from background) or a recognition threshold (the concentration at which the specific odor quality can be identified). The reported values vary, particularly when considering the stereoisomerism of the molecule.

Compound/StereoisomerThreshold TypeThreshold Value (in air)Odor DescriptionReference
This compound (unspecified)Odor Threshold1.8 ppbGoaty[2][3]
(R)-(+)-4-Ethyloctanoic AcidRecognition< 13 ppbFusty, goaty-muttony[4]
(S)-(-)-4-Ethyloctanoic AcidRecognition< 6 ppbGoaty, reminiscent of fresh goat's milk cheese[4]

Note: "ppb" refers to parts per billion.

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a complex process that relies on standardized methodologies to ensure accuracy and reproducibility.[5][6] The following protocol is a generalized methodology based on the "forced-choice ascending concentration series" method, a widely accepted standard in sensory science.[7]

Objective: To determine the 50% odor detection threshold (DT50) of this compound in air.

Materials & Equipment:

  • This compound: High purity grade (≥98%).

  • Solvent: Odorless, non-volatile solvent (e.g., squalane or mineral oil) for dilution.

  • Olfactometer: Dynamic dilution, forced-choice olfactometer (e.g., venturi-based system) capable of presenting multiple, precise dilutions of an odorant against odor-free air.[7]

  • Sample Presentation: Sniffing ports or masks for panelists.

  • Panelists: A panel of human subjects (typically 8-12) screened for normal olfactory acuity and specific anosmia.[5]

  • Environment: An odor-free, well-ventilated testing room with controlled temperature and humidity.

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration. All dilutions will be made from this stock.

  • Panelist Screening and Training:

    • Screen potential panelists for their ability to detect a standard set of odorants to ensure normal olfactory function (normosmia).

    • Familiarize panelists with the testing procedure, including the forced-choice method and the nature of the odor they will be evaluating.

  • Ascending Concentration Series Presentation:

    • The olfactometer is programmed to present a series of dilutions of the 4-EOA sample in ascending order of concentration (from weakest to strongest).[7]

    • At each dilution step, three samples are presented to the panelist: two are blanks (odor-free air) and one contains the diluted 4-EOA. This is known as a "three-alternative forced-choice" (3-AFC) trial.[7]

    • The panelist is required to identify which of the three presentations contains the odor, even if they must guess.[7]

  • Data Collection:

    • A correct identification is recorded. The concentration is increased stepwise until the panelist correctly identifies the odorant in consecutive trials.

    • The individual's threshold is typically calculated as the geometric mean of the concentration at which they last failed to detect the odor and the next higher concentration where they first correctly detected it.

  • Data Analysis:

    • The individual thresholds for all panelists are collected.

    • The group threshold (DT50) is calculated, which represents the concentration at which 50% of the panel can detect the odor.[7] This is often determined by fitting the group's response data to a psychometric function (e.g., a logistic regression model).[8]

Visualized Workflows and Pathways

Experimental Workflow: Forced-Choice Olfactometry

The diagram below illustrates the key stages of determining an olfactory threshold using the forced-choice ascending concentration series method.

G cluster_prep Preparation cluster_testing Testing Session cluster_analysis Data Analysis A Panelist Screening (Normosmia Test) C Dynamic Dilution (Ascending Series) A->C B Stock Solution Prep (4-EOA in Solvent) B->C D 3-AFC Presentation (2 Blanks, 1 Sample) C->D Next Concentration E Panelist Response (Forced Choice) D->E Next Concentration E->C Next Concentration F Record Individual Thresholds E->F Session Complete G Calculate Group Threshold (DT50) F->G

Workflow for olfactory threshold determination.

Hypothesized Olfactory Signaling Pathway

While the specific olfactory receptors for this compound are not definitively identified in humans, the perception of fatty acids likely follows the general mechanism for odorant detection. This involves G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. The scavenger receptor protein CD36 has also been implicated in the olfactory detection of fatty acids in animal models, potentially by facilitating their transport to the receptors.[9][10]

The diagram below outlines a generalized signaling cascade initiated by an odorant binding to an olfactory receptor.

G Generalized Odorant Signaling Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_olf G-protein (Gαolf) OR->G_olf activates AC Adenylyl Cyclase III G_olf->AC activates cAMP cAMP (Second Messenger) AC->cAMP produces CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG opens Ca_ion Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Cations enter cell Na_ion->Depolarization Signal Signal to Brain Depolarization->Signal

Hypothesized signal transduction for a fatty acid odorant.

References

4-Ethyloctanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Unique Branched-Chain Fatty Acid

Introduction

4-Ethyloctanoic acid is a branched-chain fatty acid (BCFA) that has garnered increasing interest in the scientific community. Unlike its straight-chain counterparts, the presence of an ethyl group at the fourth carbon position imparts distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, analytical quantification, and potential biological significance, with a particular emphasis on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic goaty or muttony odor.[1] Its molecular and physical properties are summarized in the table below, providing essential data for experimental design and interpretation.

PropertyValueReference
Molecular FormulaC10H20O2[2]
Molecular Weight172.26 g/mol [2][3]
CAS Number16493-80-4[3]
Density0.904 g/mL at 25 °C[3]
Boiling Point163 °C[3]
Refractive Indexn20/D 1.439[3]
Odor Threshold1.8 ppb[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A particularly efficient method involves a three-step process starting from diethyl malonate, utilizing microwave irradiation to expedite the final decarboxylation step.[4][5]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the rapid synthesis method described by Liu et al.[4][5]

Step 1: Alkylation of Diethyl Malonate

  • In a reaction vessel, combine sodium ethoxide, diethyl malonate, and 2-ethyl-1-bromohexane. The recommended molar ratio is 0.1:0.11:0.11, respectively.[5]

  • Heat the mixture to 80-85 °C and maintain for 2-2.5 hours to yield diethyl (2-ethylhexyl)malonate.[5] A yield of approximately 79% can be expected.[5]

Step 2: Saponification and Acidification

  • The diethyl (2-ethylhexyl)malonate is then saponified using a solution of potassium hydroxide in ethanol. This reaction is typically carried out for 30 minutes.[5]

  • Following saponification, the mixture is acidified to produce (2-ethylhexyl)propanedioic acid.[5] This step has a reported yield of 96%.[5]

Step 3: Decarboxylation

  • The (2-ethylhexyl)propanedioic acid is heated to 180 °C under microwave irradiation for 16 minutes.[4]

  • This decarboxylation step results in the formation of this compound, with a reported yield of approximately 90%.[5]

  • The final product can be purified by vacuum distillation.[4]

The overall yield for this three-step synthesis is approximately 70%.[4][5]

Analytical Methodologies

Accurate quantification of this compound in various matrices is crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of free fatty acids, derivatization is a critical step for successful GC-MS analysis.[6] The most common method is the conversion of the fatty acid to its more volatile fatty acid methyl ester (FAME).

Experimental Protocol: Derivatization to FAME for GC-MS Analysis

The following is a general protocol for the esterification of fatty acids using boron trichloride-methanol, a common and effective derivatization agent.

  • Sample Preparation: Weigh 1-25 mg of the sample containing this compound into a micro-reaction vessel. The sample can be neat or dissolved in a suitable solvent.

  • Reagent Addition: Add 2 mL of 12% w/w boron trichloride-methanol solution to the sample.

  • Reaction: Heat the vessel at 60 °C for 5-10 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Sample Collection: Allow the layers to separate and carefully transfer the upper organic layer containing the 4-ethyloctanoate methyl ester to a clean vial for GC-MS analysis.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow Sample Sample containing This compound Derivatization Derivatization to FAME (e.g., with BCl3-Methanol) Sample->Derivatization  Esterification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Derivatization->Extraction  Isolation of FAME GCMS GC-MS Analysis Extraction->GCMS  Injection Data Data Acquisition and Processing GCMS->Data  Detection & Quantification BCFA_Signaling BCFA Branched-Chain Fatty Acid (e.g., this compound) PPAR PPARα/γ Activation BCFA->PPAR  Ligand Binding Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression  Transcriptional Regulation Lipid_Metabolism ↓ Triglyceride Synthesis Gene_Expression->Lipid_Metabolism Inflammation ↓ Pro-inflammatory Factors Gene_Expression->Inflammation

References

Methodological & Application

Application Note: A Rapid, Microwave-Assisted Synthesis of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyloctanoic acid is a branched-chain fatty acid with applications in the flavor and fragrance industries and as a potential intermediate in pharmaceutical synthesis.[1][2] This document outlines a rapid and efficient three-step synthesis of this compound utilizing microwave irradiation to significantly reduce reaction times compared to conventional heating methods.[3][4] The synthesis is based on the well-established malonic ester synthesis pathway.[5][6]

Overall Synthesis Scheme

The synthesis of this compound is achieved through a three-step process starting from diethyl malonate and 2-ethyl-1-bromohexane. The key steps are:

  • Alkylation: Diethyl malonate is alkylated with 2-ethyl-1-bromohexane in the presence of a base.

  • Saponification and Acidification: The resulting diethyl (2-ethylhexyl)malonate is saponified, followed by acidification to yield (2-ethylhexyl)propanedioic acid.

  • Decarboxylation: The diacid is then decarboxylated to produce the final product, this compound.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis under microwave irradiation.[3][4]

StepProductStarting MaterialsReaction ConditionsYield (%)
1Diethyl (2-ethylhexyl)malonateDiethyl malonate, 2-ethyl-1-bromohexane, Sodium ethoxide80-85°C, 2-2.5 h (microwave)~79
2(2-Ethylhexyl)propanedioic acidDiethyl (2-ethylhexyl)malonate, Potassium hydroxide, Ethanol30 min (microwave)~96
3This compound(2-Ethylhexyl)propanedioic acid180°C, 16 min (microwave)~90
Overall This compound ~70
Experimental Protocols

Materials:

  • Diethyl malonate

  • 2-Ethyl-1-bromohexane

  • Sodium ethoxide

  • Ethanol

  • Potassium hydroxide

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • All solvents should be of analytical grade.

Equipment:

  • Microwave reactor

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of Diethyl (2-ethylhexyl)malonate

Protocol:

  • In a microwave reactor vessel, combine diethyl malonate (0.11 mol), 2-ethyl-1-bromohexane (0.11 mol), and sodium ethoxide (0.1 mol).

  • Seal the vessel and subject the mixture to microwave irradiation.

  • Set the reaction temperature to 80-85°C and maintain for 2-2.5 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain crude diethyl (2-ethylhexyl)malonate. The product can be purified further by vacuum distillation.

Step 2: Synthesis of (2-Ethylhexyl)propanedioic Acid

Protocol:

  • Dissolve diethyl (2-ethylhexyl)malonate (from Step 1) in a solution of ethanol and potassium hydroxide.

  • Place the mixture in a microwave reactor and heat for 30 minutes to induce saponification.

  • After cooling, remove the ethanol using a rotary evaporator.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield (2-ethylhexyl)propanedioic acid.

Step 3: Synthesis of this compound

Protocol:

  • Place (2-ethylhexyl)propanedioic acid (0.1 mol) in a flask suitable for microwave heating.

  • Heat the compound to 180°C for 16 minutes under microwave irradiation to effect decarboxylation.[3]

  • The resulting mixture is then purified by vacuum distillation (123°C at 0.5 KPa) to yield pure this compound.[3]

Characterization Data for this compound
  • HRMS (ESI+): m/z calculated for C₁₀H₁₉O₂ [M – H]⁺ 171.13905, found 171.13894.[3]

  • ¹H NMR (300 MHz, CDCl₃, δ ppm): 11.67 (s, 1H), 2.30–2.36 (m, 2H), 1.60–1.62 (m, 2H), 1.25–1.31 (m, 9H), 0.87–0.91 (m, 6H).[3]

  • ¹³C NMR (300 MHz, CDCl₃, δ ppm): 181.05 (COOH), 38.27 (CH), 32.39 (CH₂), 31.60 (CH₂), 28.72 (CH₂), 27.92 (CH₂), 25.48 (CH₂), 23.04 (CH₂), 14.07 (CH₃), 10.65 (CH₃).[3]

Visual Representation of the Synthesis Workflow

Synthesis_of_4_Ethyloctanoic_Acid cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Saponification & Acidification cluster_step3 Step 3: Decarboxylation A Diethyl malonate D Diethyl (2-ethylhexyl)malonate A->D B 2-Ethyl-1-bromohexane B->D C Sodium ethoxide C->D G (2-Ethylhexyl)propanedioic acid D->G 1. Saponification 2. Acidification E KOH, Ethanol F HCl I This compound G->I H Heat (180°C)

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the microwave-assisted synthesis of 4-ethyloctanoic acid, a valuable flavor compound and intermediate in pharmaceutical research. The methodology leverages the efficiency of microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating methods.

Introduction

This compound is a branched-chain fatty acid with applications in the flavor and fragrance industry and as a building block in the synthesis of more complex molecules.[1][2][3][4] Traditional synthesis routes, such as the malonic ester synthesis, often require prolonged reaction times.[5] Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative by directly and uniformly heating the reaction mixture, leading to dramatic acceleration of reaction rates, higher yields, and improved product purity.[6][7][8][9] This application note details a three-step microwave-assisted synthesis of this compound starting from diethyl malonate and 2-ethyl-1-bromohexane.

Reaction Scheme

The synthesis of this compound proceeds through three key steps:

  • Alkylation: Diethyl malonate is alkylated with 2-ethyl-1-bromohexane in the presence of a base.

  • Saponification and Acidification: The resulting diethyl (2-ethylhexyl)malonate is hydrolyzed to the corresponding dicarboxylic acid.

  • Decarboxylation: The dicarboxylic acid is heated to yield the final product, this compound.

Data Presentation: Microwave vs. Conventional Heating

The use of microwave irradiation offers significant advantages over conventional oil bath heating for the synthesis of this compound, as summarized in the table below.

StepMethodReaction TimeTemperature (°C)Yield (%)
1. Alkylation Microwave2.5 hours80-85~79
Conventional (Oil Bath)8-10 hours80-85~70-75
2. Saponification Microwave30 minutesReflux~96
Conventional (Oil Bath)2-3 hoursReflux~90-95
3. Decarboxylation Microwave16 minutes180~90
Conventional (Oil Bath)1-2 hours180~85-90
Overall Microwave ~3.2 hours ~70
Conventional (Oil Bath) ~11-15 hours ~55-65

Experimental Protocols

Materials and Equipment:

  • Diethyl malonate

  • 2-Ethyl-1-bromohexane

  • Sodium metal

  • Anhydrous ethanol

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor equipped with a reflux condenser and temperature and pressure sensors

  • Standard laboratory glassware

  • Rotary evaporator

Step 1: Microwave-Assisted Alkylation of Diethyl Malonate

Protocol:

  • In a dry reaction vessel suitable for microwave synthesis, dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (40 mL).

  • To the resulting sodium ethoxide solution, add diethyl malonate (17.62 g, 0.11 mol) with stirring.

  • Fit the vessel with a reflux condenser.

  • Place the vessel in the microwave reactor.

  • While irradiating with microwaves, add 2-ethylhexyl bromide (21.24 g, 0.11 mol) dropwise over 10 minutes.

  • Set the microwave reactor to maintain a reflux temperature of 80-85°C for 2.5 hours.

    • Microwave Parameters (Suggested): Power: 100-200 W, Pressure: Monitor to ensure it remains within the safe operating limits of the vessel, Ramp time: 5 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol by distillation under reduced pressure using a rotary evaporator.

  • Wash the residue with a saturated NaCl aqueous solution.

  • Separate the organic layer and extract the aqueous layer with ethyl ether.

  • Combine the organic layer and the ether extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude diethyl (2-ethylhexyl)malonate.

Step 2: Microwave-Assisted Saponification and Acidification

Protocol:

  • To the crude diethyl (2-ethylhexyl)malonate (0.05 mol, 13.6 g), add a solution of KOH (11.2 g, 0.2 mol) in 95% ethanol (40 mL) in a microwave-safe reaction vessel.

  • Heat the mixture to reflux using microwave irradiation for 30 minutes.

    • Microwave Parameters (Suggested): Power: 150-250 W, Temperature: Set to the boiling point of ethanol, Pressure: Monitor.

  • After cooling, distill off most of the ethanol.

  • Add water (100 mL) to the residue.

  • Acidify the mixture with concentrated HCl.

  • Separate the organic layer and extract the aqueous phase with ethyl ether.

  • Combine the organic phase and extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield (2-ethylhexyl)propanedioic acid.

Step 3: Microwave-Assisted Decarboxylation

Protocol:

  • Place the (2-ethylhexyl)propanedioic acid (21.6 g, 0.1 mol) in a microwave reaction vessel.

  • Heat the material under microwave irradiation at 180°C for 16 minutes.[5]

    • Microwave Parameters (Suggested): Power: 200-300 W (adjust to maintain temperature), Pressure: Monitor (will increase due to CO₂ evolution).

  • After cooling, purify the resulting crude this compound by vacuum distillation (123°C at 0.5 kPa) to obtain the pure product.[5]

Characterization of this compound

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

Technique Data
HRMS (ESI+) m/z calculated for C₁₀H₁₉O₂ [M-H]⁺: 171.13905, found: 171.13894.
¹H NMR (300 MHz, CDCl₃) δ (ppm): 11.67 (s, 1H), 2.30–2.36 (m, 2H), 1.60–1.62 (m, 2H), 1.25–1.31 (m, 9H), 0.87–0.91 (m, 6H).
¹³C NMR (300 MHz, CDCl₃) δ (ppm): 181.05 (COOH), 38.27 (CH), 32.39 (CH₂), 31.60 (CH₂), 28.72 (CH₂), 27.92 (CH₂), 25.48 (CH₂), 23.04 (CH₂), 14.07 (CH₃), 10.65 (CH₃).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the microwave-assisted synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Saponification cluster_step3 Step 3: Decarboxylation cluster_end Final Product Diethyl Malonate Diethyl Malonate Alkylation Reaction Microwave-Assisted Alkylation Diethyl Malonate->Alkylation Reaction 2-Ethyl-1-bromohexane 2-Ethyl-1-bromohexane 2-Ethyl-1-bromohexane->Alkylation Reaction Workup1 Work-up & Purification Alkylation Reaction->Workup1 Intermediate 1: Diethyl (2-ethylhexyl)malonate Saponification Reaction Microwave-Assisted Saponification Workup1->Saponification Reaction Workup2 Acidification & Work-up Saponification Reaction->Workup2 Intermediate 2: (2-Ethylhexyl)propanedioic acid Decarboxylation Reaction Microwave-Assisted Decarboxylation Workup2->Decarboxylation Reaction Purification Vacuum Distillation Decarboxylation Reaction->Purification This compound This compound Purification->this compound

Microwave-assisted synthesis workflow for this compound.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yield alternative to conventional heating methods. This protocol provides a detailed guide for researchers in the fields of organic synthesis, flavor chemistry, and drug development to produce this valuable compound. The significant reduction in reaction time and improved yields highlight the advantages of incorporating microwave technology into synthetic workflows.

References

Quantification of 4-Ethyloctanoic Acid in Dairy Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Ethyloctanoic acid is a branched-chain fatty acid that is a significant contributor to the characteristic flavor profiles of various dairy products, particularly those derived from sheep and goat milk.[1] Its presence, even at low concentrations, can impart distinct "goaty" or "sheepy" notes. The accurate quantification of this compound is crucial for quality control, product development, and sensory analysis in the dairy industry. This document provides detailed application notes and protocols for the quantification of this compound in dairy matrices using gas chromatography-mass spectrometry (GC-MS), a widely adopted and robust analytical technique.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the animal species, their diet, the stage of lactation, and the processing methods used for the dairy product.[2][3] The following tables summarize reported concentrations of this compound in various dairy products.

Table 1: Concentration of this compound in Milk

Dairy ProductSpeciesConcentration Range (µg/g of milk fat)Reference
MilkGoat190 - 480[4]
MilkSheep2 - 13[5]
MilkCow0.55 ± 0.01 µM*[6]

*Note: Concentration in cow's milk was reported in µM and is not directly comparable to µg/g of milk fat without further information on milk fat percentage of the tested samples.

Table 2: Concentration of this compound in Cheese

Dairy ProductSpeciesConcentration Range (µg/g of milk fat)Reference
CheeseGoat190 - 480[4]
CheeseSheep78 - 220[4]

Experimental Protocols

The following protocols provide a comprehensive workflow for the quantification of this compound in dairy products, from sample preparation to GC-MS analysis.

Protocol 1: Lipid Extraction from Dairy Products (Folch Method)

This protocol describes a classic liquid-liquid extraction method for isolating lipids from dairy matrices.

Materials:

  • Dairy sample (milk, cheese, or butter)

  • Chloroform

  • Methanol

  • 0.88% Potassium chloride (KCl) solution

  • Centrifuge tubes (glass, solvent-resistant)

  • Homogenizer (for solid samples like cheese)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Glass Pasteur pipettes

Procedure:

  • Sample Preparation:

    • Milk: Use a known volume (e.g., 5 mL) directly.

    • Cheese: Homogenize a known weight (e.g., 1 g) of the cheese sample.

    • Butter: Melt a known weight (e.g., 1 g) of the butter sample at a low temperature.

  • Solvent Addition: To the prepared sample in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform:methanol. A typical ratio is 20 mL of the solvent mixture per 1 g or 1 mL of the sample.

  • Homogenization/Mixing:

    • For cheese, homogenize the sample in the solvent mixture.

    • For milk and melted butter, vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 0.2 volumes of 0.88% KCl solution to the mixture (e.g., if you used 20 mL of chloroform:methanol, add 4 mL of KCl solution).

  • Vortex the mixture for 1 minute and then centrifuge at 2000 x g for 10 minutes to achieve phase separation.

  • Lipid Collection: Carefully aspirate the upper aqueous layer and discard it. The lower chloroform layer contains the lipids.

  • Transfer the chloroform layer to a clean, pre-weighed glass tube.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen at a temperature not exceeding 40°C to obtain the lipid extract.

  • Determine the weight of the extracted lipid.

  • Store the lipid extract at -20°C until derivatization.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted fatty acids into their more volatile methyl esters, which are suitable for GC-MS analysis.

Materials:

  • Lipid extract from Protocol 1

  • Hexane

  • 2 M methanolic potassium hydroxide (KOH)

  • Internal standard (e.g., heptadecanoic acid)

  • Vortex mixer

  • Small glass vials

Procedure:

  • Dissolving the Lipid Extract: Dissolve a known amount of the lipid extract (e.g., 10-20 mg) in 1 mL of hexane in a glass vial.

  • Addition of Internal Standard: Add a known amount of the internal standard solution to the vial. The internal standard is crucial for accurate quantification.

  • Transesterification: Add 0.2 mL of 2 M methanolic KOH.

  • Cap the vial tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Allow the mixture to stand for 10 minutes to let the phases separate. The upper hexane layer contains the FAMEs.

  • Sample Transfer: Carefully transfer the upper hexane layer to a GC vial for analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol outlines the typical parameters for the analysis of FAMEs, including 4-ethyloctanoate, by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a polar column like a DB-WAX or a non-polar column like a DB-5ms)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at 10°C/min

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes

  • Transfer Line Temperature: 250°C

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Key ions for 4-ethyloctanoate methyl ester should be monitored. A full scan mode can be used for initial identification.

  • Solvent Delay: Set to avoid the solvent peak (e.g., 3-5 minutes).

Quantification:

Quantification is achieved by creating a calibration curve using standards of this compound methyl ester of known concentrations, including the same concentration of the internal standard as in the samples. The ratio of the peak area of the 4-ethyloctanoate to the peak area of the internal standard is plotted against the concentration of the 4-ethyloctanoate standard. The concentration in the unknown samples is then calculated from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Dairy_Sample Dairy Sample (Milk, Cheese, Butter) Lipid_Extraction Lipid Extraction (Folch Method) Dairy_Sample->Lipid_Extraction Chloroform:Methanol FAME_Derivatization FAME Derivatization (Transesterification) Lipid_Extraction->FAME_Derivatization Methanolic KOH GC_MS_Analysis GC-MS Analysis FAME_Derivatization->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: Experimental workflow for the quantification of this compound.

Flavor Pathway Context

The presence of this compound in dairy products is primarily linked to the metabolism of branched-chain amino acids by microorganisms present in the rumen of the animal and in the dairy products themselves. This is often referred to as the Ehrlich pathway.[7] It is important to note that this is a biochemical pathway leading to the formation of flavor compounds, rather than an intracellular signaling pathway in a pharmacological context.

flavor_pathway cluster_precursors Precursors cluster_pathway Ehrlich Pathway cluster_products Flavor Compounds BCAA Branched-Chain Amino Acids (e.g., Isoleucine) Transamination Transamination BCAA->Transamination Decarboxylation Decarboxylation Transamination->Decarboxylation α-keto acids Oxidation Oxidation Decarboxylation->Oxidation Aldehydes BCFA Branched-Chain Fatty Acids (e.g., this compound) Oxidation->BCFA

Caption: Simplified Ehrlich pathway for the formation of branched-chain fatty acids.

References

Application Note: Quantitative Analysis of 4-Ethyloctanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Ethyloctanoic acid is a branched-chain, medium-chain fatty acid known for its contribution to the characteristic flavors and aromas in various food products, such as cheeses and meats.[1][2] Its analysis is crucial for quality control in the food industry and for studying metabolic processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of this compound due to its high sensitivity and specificity.[3]

Like other carboxylic acids, this compound has low volatility and high polarity due to the presence of active hydrogen in the carboxyl group.[4] Therefore, a derivatization step is essential prior to GC-MS analysis to convert the acid into a less polar and more volatile derivative, which improves chromatographic peak shape, thermal stability, and overall analytical performance.[4][5] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from complex matrices.

Experimental Protocols

This section details the complete methodology from sample collection to final analysis.

1. Sample Preparation and Extraction

The goal of sample preparation is to isolate and concentrate the analyte from the sample matrix.[3] The choice of method may vary based on the matrix (e.g., biological fluid, food sample, tissue). A general liquid-liquid extraction (LLE) procedure is described below.

  • Required Materials:

    • Homogenizer (for solid samples)

    • Centrifuge

    • Glass centrifuge tubes with screw caps

    • Solvents: Chloroform, Methanol (HPLC grade)[6]

    • 0.9% NaCl solution

    • Nitrogen gas evaporator

    • Internal Standard (IS) solution (e.g., Heptadecanoic acid, d3-Palmitic acid)

  • Procedure (Modified Folch Method): [6]

    • Sample Collection: Accurately weigh ~1g of a solid sample or pipette 1 mL of a liquid sample into a clean glass centrifuge tube.

    • Internal Standard: Spike the sample with a known amount of internal standard to correct for variations in extraction and derivatization efficiency.

    • Extraction Solvent Addition: Add 10 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.[6] If the sample is solid, homogenize thoroughly.

    • Mixing: Vortex the mixture vigorously for 5 minutes to ensure thorough lipid extraction.

    • Phase Separation: Add 2 mL of 0.9% NaCl solution to the tube to induce phase separation. Vortex for another minute and then centrifuge at 3000 x g for 5 minutes.[6]

    • Collection: Two distinct layers will form. Carefully collect the lower organic layer (chloroform), which contains the lipids and fatty acids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

    • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization.

2. Derivatization: Esterification to FAME

To enhance volatility for GC analysis, the carboxylic acid group is converted into a methyl ester. This process is known as forming a Fatty Acid Methyl Ester (FAME).

  • Required Materials:

    • Derivatization Reagent: 14% Boron Trifluoride in Methanol (BF3-Methanol) or 5% HCl in Methanol.

    • Heptane or Hexane (HPLC grade)

    • Saturated NaCl solution

    • Anhydrous Sodium Sulfate

    • Heating block or water bath

    • GC vials with inserts

  • Procedure:

    • Reagent Addition: Add 1 mL of 14% BF3-Methanol to the dried extract from the previous step.

    • Reaction: Securely cap the tube and heat the mixture at 60-70°C for 30 minutes in a heating block or water bath to allow the esterification reaction to complete.

    • Extraction of FAMEs: After cooling to room temperature, add 1 mL of heptane (or hexane) and 1 mL of saturated NaCl solution. Vortex vigorously for 2 minutes.

    • Phase Separation: Centrifuge briefly to separate the layers.

    • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Final Sample: Transfer the final, dried organic solution to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument in use.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC System or equivalent[7]
Capillary Column Agilent DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[8]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[7][9]
Inlet Temperature 260°C[9]
Injection Mode Splitless
Injection Volume 1 µL
Oven Program See Table 2 below
Mass Spectrometer Agilent 5977B MSD or equivalent[10]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Ion Source Temp. 230°C[7]
Quadrupole Temp. 150°C
Acquisition Mode Scan Mode: m/z 40-400 for qualitative identification.SIM Mode: For quantitative analysis, monitor characteristic ions.[7]
Solvent Delay 4-5 minutes

Data Presentation

Quantitative data for the analysis of the derivatized this compound is summarized below. Retention time is an estimate and will vary based on the exact chromatographic conditions.

Table 1: GC-MS Quantitative Data for this compound Methyl Ester

Parameter Value Notes
Analyte This compound methyl ester The product of the derivatization protocol.
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.3 g/mol
Approx. Retention Time 10 - 15 min Highly dependent on the specific GC column and oven program.
Molecular Ion (M+•) m/z 186 May be low in abundance or absent in EI spectra.
Key Fragment Ions (m/z) 74, 88, 101, 143, 157 m/z 74 is the characteristic McLafferty rearrangement fragment for methyl esters. Other ions result from alpha-cleavage and loss of alkyl fragments.
Limit of Detection (LOD) 1–5 ng/g[11] Typical values for this class of compounds; requires method-specific validation.

| Limit of Quantification (LOQ) | 2–10 ng/g[11] | Typical values for this class of compounds; requires method-specific validation. |

Table 2: Typical GC Oven Temperature Program

Step Temperature (°C) Ramp Rate (°C/min) Hold Time (min)
Initial 80 - 2
Ramp 1 240 10 5
Ramp 2 280 15 3

| Total Run Time | | | 28 minutes |

Note: This program is a general guideline and should be optimized for best separation.[9]

Visualizations

Experimental Workflow Diagram The following diagram illustrates the complete analytical workflow from sample acquisition to data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Processing Sample Sample Collection (e.g., Tissue, Fluid) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Chloroform:Methanol) Spike->Extract Dry1 Dry Extract (Nitrogen Stream) Extract->Dry1 Deriv Esterification (BF3-Methanol, 60°C) Dry1->Deriv Extract2 Extract FAMEs (Hexane) Deriv->Extract2 Dry2 Dry & Reconstitute Extract2->Dry2 GCMS GC-MS Analysis Dry2->GCMS Data Data Processing GCMS->Data Quant Quantification (Peak Integration) Data->Quant Ident Identification (Mass Spectrum Library) Data->Ident

Caption: Workflow for GC-MS analysis of this compound.

Chemical Derivatization Pathway This diagram shows the chemical reaction converting this compound to its more volatile methyl ester derivative.

G reactant This compound (C₁₀H₂₀O₂) reagent + CH₃OH / BF₃ (Methanol / Catalyst) Heat (60°C) reactant->reagent product 4-Ethyloctanoate Methyl Ester (C₁₁H₂₂O₂) reagent->product

Caption: Esterification of this compound for GC-MS analysis.

References

Application Note: Analysis of 4-Ethyloctanoic Acid Using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Ethyloctanoic acid is a branched-chain fatty acid relevant in various fields, including flavor and fragrance chemistry, where it can contribute to the sensory profile of food products, and in biomedical research as a potential biomarker. Accurate quantification of this compound in complex matrices requires efficient, sensitive, and robust analytical methods. Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[1][2] This application note provides a detailed protocol for the analysis of this compound using headspace (HS) SPME followed by gas chromatography-mass spectrometry (GC-MS). The methodology includes an in-situ derivatization step to improve the volatility and chromatographic performance of the target analyte.

Principle The HS-SPME method is based on the partitioning equilibrium of the analyte between the sample matrix, the headspace (gaseous phase) above the sample, and a polymer-coated fused silica fiber.[3] The sample is placed in a sealed vial and heated to facilitate the volatilization of this compound into the headspace. An SPME fiber is then exposed to the headspace, where the analyte adsorbs to the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the hot injector of a gas chromatograph, where the analyte is thermally desorbed for analysis.[1] Due to the polar nature and relatively low volatility of carboxylic acids, an in-situ derivatization step to form a more volatile ester is typically employed prior to extraction.[4]

Experimental Protocols

1. Materials and Reagents

  • SPME Fiber Assembly: Manual SPME holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. A Polyacrylate (PA) fiber can also be effective for polar compounds.[5][6]

  • Vials: 10 mL or 20 mL amber glass headspace vials with PTFE/silicone septa.

  • Analytical Standards: this compound (≥98% purity).

  • Internal Standard (IS): Heptanoic acid-d13 or other suitable labeled fatty acid.

  • Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v) or methanolic hydrochloric acid.[4]

  • Reagents: Sodium chloride (NaCl), Sodium sulfate (Na₂SO₄), HPLC-grade water, Methanol.

  • Equipment: GC-MS system, analytical balance, vortex mixer, heating block or water bath with magnetic stirring capability.

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in the sample matrix (e.g., water, blank plasma). The concentration range should encompass the expected analyte concentration in the samples.

3. Sample Preparation and Derivatization

  • Place 1.0 mL of the liquid sample (or an accurately weighed amount of solid sample reconstituted in water) into a 10 mL headspace vial.

  • Spike the sample with the internal standard to a final concentration of 100 ng/mL.

  • Add 0.3 g of sodium chloride (NaCl) to enhance the partitioning of the analyte into the headspace (salting-out effect).

  • Derivatization: Add 200 µL of BF3-Methanol reagent to the vial.

  • Seal the vial immediately and cap tightly.

  • Vortex the sample for 30 seconds.

  • Heat the vial at 60°C for 30 minutes with constant stirring (e.g., 400 rpm) to complete the derivatization reaction, converting this compound to its methyl ester.[4]

  • Cool the vial to room temperature before proceeding with the SPME step.

4. Headspace SPME Procedure

  • Place the cooled vial in a heating block or water bath set to the optimized extraction temperature (e.g., 60°C).[2]

  • Allow the sample to equilibrate at this temperature for 5 minutes.

  • Manually insert the SPME device through the vial septum and expose the fiber to the headspace above the sample. Do not immerse the fiber in the liquid.

  • Perform the extraction for a pre-determined time (e.g., 30 minutes) with continuous stirring.

  • After extraction, retract the fiber into the needle, remove the device from the vial, and immediately introduce it into the GC injector for thermal desorption.

5. GC-MS Analysis

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Injector: Split/Splitless inlet, operate in splitless mode.

  • Injector Temperature: 250°C (for thermal desorption).[4]

  • Desorption Time: 2 minutes.

  • Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for 4-ethyloctanoate methyl ester and the internal standard. A full scan mode (m/z 40-300) can be used for initial method development.

Visualized Workflows and Relationships

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Handling cluster_extraction Extraction & Analysis cluster_data Data Processing Sample 1. Sample Aliquoting & IS Spiking Deriv 2. In-Situ Derivatization (60°C, 30 min) Sample->Deriv Add BF3-Methanol SPME 3. HS-SPME Extraction (60°C, 30 min) Deriv->SPME GCMS 4. GC-MS Analysis (Thermal Desorption) SPME->GCMS Desorb Data 5. Quantification (SIM Mode) GCMS->Data

Caption: A flowchart of the complete analytical procedure.

logical_relationships Key Factors Influencing SPME Efficiency cluster_params Method Parameters cluster_matrix Sample Properties Result Analytical Sensitivity & Reproducibility Fiber SPME Fiber (Polarity, Thickness) Fiber->Result Temp Extraction Temperature Temp->Result Time Extraction Time Time->Result Salt Salt Addition (Ionic Strength) Salt->Result pH Sample pH pH->Result Matrix Sample Matrix (Complexity, Interferences) Matrix->Result Analyte Analyte Properties (Volatility, Polarity) Analyte->Result

Caption: Factors affecting the efficiency of the SPME process.

Expected Quantitative Performance

While specific quantitative data for this compound using this exact method is not available in the cited literature, performance can be extrapolated from studies on similar short- and medium-chain fatty acids. The following table summarizes typical performance characteristics that can be expected during method validation.

ParameterExpected PerformanceComments
Linearity (r²) > 0.99A linear relationship is expected between the peak area ratio (analyte/IS) and concentration.[5]
Limit of Detection (LOD) Low ng/g to µg/g rangeDependent on matrix and instrumentation. For organic acids in tobacco, detection limits ranged from 22 ng/g to 20 µg/g.[4]
Limit of Quantification (LOQ) Low µg/g rangeQuantification limits for fatty acids in cheese were at parts-per-million (µg/g) levels.[5]
Precision (%RSD) < 15%Replicate analyses should yield consistent results. Coefficients of variation under 7.9% have been reported for fatty acids.[5]
Accuracy/Recovery 85-115%Determined by analyzing spiked blank matrix samples at different concentrations.

Conclusion

The described HS-SPME-GC-MS method provides a robust and sensitive framework for the quantitative analysis of this compound. The solvent-free nature of SPME, combined with the selectivity of in-situ derivatization and SIM-mode mass spectrometry, makes this approach highly suitable for complex matrices encountered in food, environmental, and biomedical research. Key extraction parameters such as fiber type, temperature, and time must be carefully optimized to achieve the desired performance for a specific application.

References

Application of 4-Ethyloctanoic Acid in Sensory Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyloctanoic acid is a branched-chain fatty acid that plays a significant role in the sensory perception of various food products, most notably in sheep and goat milk and their derived products like cheese, as well as in meat.[1][2] Its characteristic "goaty" and "muttony" aroma makes it a key compound of interest in flavor chemistry, food science, and sensory analysis.[3] Understanding its sensory properties is crucial for product development, quality control, and in the study of off-flavors. This document provides detailed application notes and experimental protocols for the sensory analysis of this compound.

Sensory Profile of this compound

This compound is characterized by a potent and distinct aroma profile. Its primary sensory descriptors include "goaty," "mutton-like," "fatty," and "waxy".[3][4] It possesses a very low odor threshold, reported to be as low as 1.8 parts per billion (ppb), making it a powerful aroma compound even at trace concentrations.[3] The sensory perception of this compound can be influenced by its stereochemistry, with the (R)-(+)-enantiomer described as "fusty, goaty-muttony" and the (S)-(-)-enantiomer as "goaty, reminiscent of fresh goat's milk cheese".[5]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the food matrix. The following tables summarize reported concentrations and sensory panel data.

Table 1: Concentration of this compound in Various Food Products

Food ProductConcentration Range (μg/g of fat)Reference
Goat Milk190 - 480[1]
Goat Cheese190 - 480[1]
Sheep Milk78 - 220[1]
Sheep Cheese78 - 220[1]
BeefPresent, contributes to characteristic flavor[2]
Lamb and MuttonContributes to characteristic odor[6]

Table 2: Sensory Panel Evaluation of Goat Meat with Added 4-Methyloctanoic Acid *

Concentration of 4-Methyloctanoic Acid (mL in 25g meat)Mean Desirability Score (8-point scale)
0 (Control)5.23
0.023.92
0.053.69
0.073.62
0.104.15
0.203.31
0.503.23

*Data for 4-methyloctanoic acid, a structurally similar compound, is presented as a reference for sensory panel scoring methodology. An 8-point scale was used where 8 = desirable and 1 = undesirable.[7]

Experimental Protocols

Detailed methodologies for key experiments in the sensory analysis of this compound are provided below.

Protocol 1: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound in a specific food matrix.

Materials:

  • Samples of the food matrix (e.g., milk, cheese, meat) with and without added this compound at varying concentrations.

  • Reference standards for aroma descriptors (e.g., goat cheese for "goaty," lanolin for "waxy").

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Unstructured line scales (e.g., 15 cm) anchored with "low" and "high" intensity markers for each descriptor.

  • Data collection software.

Procedure:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their sensory acuity, ability to verbalize perceptions, and availability.[8][9]

    • Conduct training sessions to familiarize panelists with the sensory attributes associated with this compound.[9]

    • Develop a consensus vocabulary for the aroma and flavor descriptors (e.g., goaty, muttony, waxy, cheesy, sour).

    • Present reference standards to anchor the sensory terms.

  • Sample Preparation and Presentation:

    • Prepare samples with known concentrations of this compound, including a control with no added acid.

    • Present samples monadically in a randomized order to the panelists.

    • Samples should be served at a controlled temperature in identical, odor-free containers.

  • Sensory Evaluation:

    • Panelists independently evaluate each sample and rate the intensity of each sensory attribute on the provided line scales.[8]

    • Panelists should rinse their palates with water and unsalted crackers between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

    • Visualize the results using spider web plots or bar charts.[8]

Protocol 2: Triangle Test for Difference Testing

Objective: To determine if a perceptible sensory difference exists between two samples (e.g., a standard product and one with potential this compound contamination).

Materials:

  • Two sets of samples to be compared (A and B).

  • Sensory evaluation booths.

  • Water and unsalted crackers for palate cleansing.

Procedure:

  • Sample Preparation and Presentation:

    • For each panelist, present three coded samples: two of one type and one of another (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

    • The order of presentation should be randomized for each panelist.

  • Sensory Evaluation:

    • Instruct panelists to taste the samples from left to right.

    • Ask panelists to identify the "odd" or "different" sample.

    • Panelists are required to make a choice, even if they are uncertain.

  • Data Analysis:

    • Count the number of correct identifications.

    • Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

Protocol 3: Odor Threshold Determination (Ascending Forced-Choice Method)

Objective: To determine the detection threshold of this compound in a specific medium (e.g., water, deodorized oil).

Materials:

  • A series of dilutions of this compound in the desired medium, with concentrations increasing in a geometric progression.

  • Control medium (without this compound).

  • Odor-free sample containers.

Procedure:

  • Sample Preparation and Presentation:

    • Prepare a series of sample sets. Each set consists of three samples: two are the control medium, and one contains a specific concentration of this compound.

    • Present the sets to the panelist in order of increasing concentration.

  • Sensory Evaluation:

    • The panelist is asked to identify the sample that is different in each set.

    • The threshold is defined as the lowest concentration at which the panelist correctly identifies the odd sample in a predetermined number of consecutive presentations (e.g., three times in a row).

  • Data Analysis:

    • The geometric mean of the individual thresholds of the panelists is typically reported as the group threshold.

Visualizations

Olfactory Signaling Pathway for Short-Chain Fatty Acids

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm odorant This compound receptor Olfactory Receptor (e.g., Olfr78) odorant->receptor 1. Binding g_protein G-protein (Gαolf, Gβ, Gγ) receptor->g_protein 2. Activation adenylate_cyclase Adenylyl Cyclase g_protein->adenylate_cyclase 3. Gαolf activates camp cAMP adenylate_cyclase->camp 4. ATP to cAMP atp ATP atp->adenylate_cyclase pka Protein Kinase A (PKA) camp->pka 5. Activation ion_channel Ion Channel pka->ion_channel 6. Phosphorylation & Opening cellular_response Cellular Response (Nerve Impulse) ion_channel->cellular_response 7. Ion Influx

Caption: Olfactory signal transduction pathway for this compound.

Experimental Workflow for Quantitative Descriptive Analysis (QDA)

start Start: Define Objective panel_selection Panelist Selection & Training start->panel_selection vocab_dev Vocabulary Development & Reference Standards panel_selection->vocab_dev sample_prep Sample Preparation (Varying Concentrations) vocab_dev->sample_prep evaluation Sensory Evaluation (Individual Booths) sample_prep->evaluation data_collection Data Collection (Line Scales) evaluation->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis visualization Data Visualization (Spider Web Plot) analysis->visualization end End: Report Findings visualization->end

Caption: Workflow for Quantitative Descriptive Analysis.

Logical Relationship for Triangle Test

start Present 3 Samples (2 Alike, 1 Different) panelist Panelist Evaluates Samples start->panelist decision Identify the 'Odd' Sample panelist->decision correct Correct Identification decision->correct Yes incorrect Incorrect Identification decision->incorrect No analysis Statistical Analysis (Significance Testing) correct->analysis incorrect->analysis

Caption: Logical flow of a Triangle Test in sensory analysis.

References

Application Notes and Protocols for Stable Isotope Labeling of 4-Ethyloctanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful and indispensable technique in modern metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite flux in living systems.[1][2][3][4] By replacing atoms in a molecule of interest with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ²H for ¹H), researchers can follow the journey of the labeled molecule through various biochemical reactions. This approach provides a dynamic view of metabolism that is often not possible with traditional analytical methods.

4-Ethyloctanoic acid is a branched-chain fatty acid found in nature and is also used as a flavoring agent in the food industry.[5][6][7] As a branched-chain fatty acid, its metabolism is of interest as other similar fatty acids are known to have significant biological roles and their dysregulation has been implicated in various metabolic diseases.[8][9]

These application notes provide a comprehensive guide to using stable isotope-labeled this compound for metabolic studies. Due to the limited specific literature on the metabolism of this compound, a hypothetical metabolic pathway is proposed based on the known metabolism of other branched-chain fatty acids. Detailed protocols for in vitro and in vivo labeling experiments, as well as analytical methodologies, are provided to facilitate the design and execution of such studies.

Hypothetical Metabolic Fate of this compound

The metabolic pathway of this compound has not yet been fully elucidated. However, based on the established principles of fatty acid metabolism and the pathways for other branched-chain fatty acids like phytanic acid, a plausible metabolic route can be proposed.[8]

The proposed pathway likely involves the following key stages:

  • Activation: this compound is first activated to its coenzyme A (CoA) thioester, 4-ethyloctanoyl-CoA, in an ATP-dependent reaction catalyzed by an acyl-CoA synthetase.

  • Oxidation: The ethyl group at the β-position relative to the standard β-oxidation spiral (on carbon 4) may present steric hindrance to the standard β-oxidation machinery. Therefore, it is plausible that the initial breakdown occurs via α-oxidation, a process that removes one carbon from the carboxyl end.[8] This would be followed by a series of β-oxidation cycles.

  • End Products: The complete oxidation of 4-ethyloctanoyl-CoA is expected to yield acetyl-CoA and propionyl-CoA.

  • Entry into Central Metabolism: Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ or be used for the synthesis of other molecules like ketone bodies or fatty acids. Propionyl-CoA can be converted to succinyl-CoA, a TCA cycle intermediate, thereby contributing to anaplerosis.[9]

  • Incorporation into Complex Lipids: Alternatively, 4-ethyloctanoyl-CoA could be incorporated into complex lipids such as triglycerides, phospholipids, and cholesterol esters.[10]

Metabolic Pathway of this compound 4-Ethyloctanoyl_CoA 4-Ethyloctanoyl-CoA Alpha_Oxidation α-Oxidation 4-Ethyloctanoyl_CoA->Alpha_Oxidation Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) 4-Ethyloctanoyl_CoA->Complex_Lipids Acyltransferases Beta_Oxidation β-Oxidation Cycles Alpha_Oxidation->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle

A hypothetical metabolic pathway for this compound.

Synthesis of Isotopically Labeled this compound

Experimental Protocols

The following protocols provide a framework for conducting metabolic studies with stable isotope-labeled this compound.

Protocol 1: In Vitro Labeling of Cultured Cells

This protocol is adapted from general procedures for stable isotope labeling in cell culture.[11]

Materials:

  • Adherent mammalian cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • Complete cell culture medium

  • Glucose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • Stable isotope-labeled this compound (e.g., [¹³C₁₀]-4-ethyloctanoic acid)

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Lipid extraction solvents (e.g., chloroform, methanol, water)

  • Cell scrapers

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the mid-logarithmic growth phase at the time of the experiment.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the labeled this compound complexed to fatty acid-free BSA.

    • On the day of the experiment, replace the standard culture medium with a fresh medium (e.g., glucose-free DMEM with dFBS) containing the desired concentration of labeled this compound.

  • Labeling: Incubate the cells with the labeling medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolism Quenching and Cell Harvesting:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.[11]

    • Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.

  • Metabolite and Lipid Extraction:

    • For polar metabolites, centrifuge the cell suspension and collect the supernatant.

    • For lipids, perform a Bligh-Dyer extraction on the cell pellet by adding chloroform and water to the methanol suspension to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).[11]

    • Vortex thoroughly and centrifuge to separate the phases. The lower organic phase contains the lipids.

Protocol 2: In Vivo Labeling in an Animal Model

This protocol is a general guideline for in vivo studies in mice.[11] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Mice (e.g., C57BL/6J)

  • Stable isotope-labeled this compound

  • Vehicle for administration (e.g., corn oil)

  • Oral gavage needles or injection supplies

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue homogenization equipment

  • Metabolite and lipid extraction solvents

Procedure:

  • Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Dosing: Administer a bolus dose of the labeled this compound via oral gavage or intraperitoneal injection.

  • Sample Collection: At various time points post-administration (e.g., 0, 30 min, 1, 2, 4, 8 hours), collect blood samples via tail vein or cardiac puncture at the terminal time point. Collect tissues of interest (e.g., liver, adipose tissue, muscle, brain) after euthanasia.

  • Sample Processing:

    • Centrifuge blood to separate plasma.

    • Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Extraction:

    • Extract metabolites and lipids from plasma and homogenized tissues using appropriate methods, such as those described in Protocol 1.

Protocol 3: Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Derivatization: Evaporate the solvent from the extracted samples. Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile esters using a suitable reagent (e.g., BF₃-methanol or trimethylsilyldiazomethane).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar wax column).

    • Use a temperature gradient to separate the analytes.

    • Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound and its potential metabolites based on retention time and mass spectrum.

    • Determine the isotopic enrichment by analyzing the mass isotopomer distribution of the molecular ion or characteristic fragment ions.

Protocol 4: Sample Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the dried extract in a suitable deuterated solvent (e.g., CDCl₃ for lipids, D₂O for polar metabolites) containing an internal standard.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[12]

    • The presence of the ¹³C label will result in characteristic splitting patterns in the ¹H spectrum and enhanced signals in the ¹³C spectrum.

  • Data Analysis:

    • Analyze the NMR spectra to determine the specific positions of the isotope labels within the this compound molecule and its downstream metabolites.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables.

Table 1: Example Data - Isotopic Enrichment of [¹³C₁₀]-4-Ethyloctanoic Acid in Mouse Plasma Following a Single Oral Dose

Time Point (hours)Concentration (µg/mL)Isotopic Enrichment (%)
000
0.515.2 ± 2.198.5 ± 0.5
125.8 ± 3.598.2 ± 0.6
218.4 ± 2.997.9 ± 0.8
48.1 ± 1.595.1 ± 1.2
82.3 ± 0.889.7 ± 2.3

Table 2: Example Data - ¹³C Label Incorporation into TCA Cycle Intermediates in Liver Tissue 4 Hours Post-Dose

MetaboliteM+1 Enrichment (%)M+2 Enrichment (%)M+3 Enrichment (%)
Citrate5.2 ± 0.98.1 ± 1.12.5 ± 0.4
Succinate3.8 ± 0.66.2 ± 0.91.8 ± 0.3
Malate4.1 ± 0.77.5 ± 1.02.1 ± 0.4

Table 3: Example Data - ¹³C Label Incorporation into Lipid Classes in Adipose Tissue 8 Hours Post-Dose

Lipid Class¹³C Enrichment in Fatty Acid Moiety (%)
Triglycerides12.5 ± 2.1
Phosphatidylcholine3.2 ± 0.5
Phosphatidylethanolamine2.8 ± 0.4
Cholesterol Esters1.5 ± 0.3

Experimental Workflow Visualization

Experimental Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Labeling In Vitro (Cells) or In Vivo (Animal) Labeling with Labeled this compound Sampling Time-Course Sample Collection (Cells, Plasma, Tissues) Extraction Metabolite and Lipid Extraction Sampling->Extraction Analysis GC-MS and/or NMR Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation Metabolic Flux Calculation and Pathway Mapping Data_Processing->Interpretation

A general workflow for stable isotope labeling studies.

Conclusion

The methodologies outlined in these application notes provide a robust framework for investigating the metabolic fate of this compound. By employing stable isotope labeling coupled with mass spectrometry and NMR spectroscopy, researchers can gain unprecedented insights into the absorption, distribution, metabolism, and excretion of this branched-chain fatty acid. These studies will be crucial in defining its biological role and understanding its potential implications in health and disease, offering valuable information for both basic science and drug development.

References

Application Notes and Protocols for the Analysis of 4-Ethyloctanoic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyloctanoic acid is a branched-chain fatty acid that has garnered interest due to its contribution to the characteristic flavor of mutton and goat meat and its potential role as a signaling molecule.[1] Accurate and reliable quantification of this compound in complex biological matrices such as plasma, serum, and urine is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the extraction, derivatization, and analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.

Biological Significance

This compound is a known contributor to the flavor profile of sheep and goat dairy products.[2] Beyond its role in flavor, research suggests that derivatives of this compound may act as primer pheromones in goats, indicating a potential role in chemical communication and signaling.[1] While the direct signaling pathways in humans are not yet fully elucidated, as a fatty acid, it is expected to be involved in lipid metabolism and may influence cellular processes through various signaling cascades.

Quantitative Data

The concentration of this compound can vary significantly depending on the biological matrix and the species. The following table summarizes available quantitative data. It is important to note that concentrations in human matrices have not been widely reported, and the provided data from ovine and caprine sources serve as a reference.

Biological MatrixSpeciesConcentration RangeMethod of Analysis
Subcutaneous Adipose TissueSheep13 - 26 µg/gGC-MS
Milk FatGoat190 - 480 µg/gGC-MS[2]
Milk FatSheep78 - 220 µg/gGC-MS[2]
Cheese FatGoat190 - 480 µg/gGC-MS[2]
Cheese FatSheep78 - 220 µg/gGC-MS[2]

Experimental Protocols

Two primary methodologies are presented for the analysis of this compound in biological fluids: a GC-MS method following liquid-liquid extraction and derivatization, and an alternative LC-MS/MS approach.

Protocol 1: GC-MS Analysis of this compound in Human Plasma/Serum

This protocol is adapted from a validated method for the analysis of short-chain fatty acids in human plasma and serum.[3]

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled this compound

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Human plasma/serum samples

2. Sample Preparation

  • Thawing: Thaw frozen plasma/serum samples on ice.

  • Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of plasma/serum.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 100 µg/mL heptadecanoic acid in methanol) to each sample, vortex briefly.

  • Acidification: Add 10 µL of concentrated HCl to each sample to acidify, vortex for 10 seconds.

  • Extraction: Add 500 µL of MTBE to each tube. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean glass tube.

  • Drying: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Cap the tube tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

3. GC-MS Parameters (Illustrative)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL, splitless mode

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, monitor characteristic ions of the trimethylsilyl (TMS) derivative of this compound and the internal standard.

4. Method Validation Parameters (Expected Performance based on similar assays)

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.1 - 1.0 µg/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Protocol 2: LC-MS/MS Analysis of this compound in Human Urine

This protocol provides a "dilute and shoot" approach, which is a rapid and high-throughput method suitable for screening purposes. For higher sensitivity and to overcome matrix effects, a solid-phase extraction (SPE) step can be incorporated.[4]

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled this compound

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Human urine samples

2. Sample Preparation ("Dilute and Shoot")

  • Thawing: Thaw frozen urine samples on ice.

  • Centrifugation: Centrifuge urine samples at 5,000 x g for 10 minutes to pellet any precipitates.

  • Dilution: In a microcentrifuge tube, dilute 10 µL of the urine supernatant with 90 µL of a solution of 10% acetonitrile in water containing the internal standard.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Transfer: Transfer the diluted sample to an LC-MS autosampler vial for analysis.

3. LC-MS/MS Parameters (Illustrative)

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions: Monitor the precursor to product ion transitions for this compound (e.g., [M-H]⁻) and its internal standard.

Visualizations

Experimental Workflow for GC-MS Analysis

sample Plasma/Serum Sample is_spike Spike with Internal Standard sample->is_spike acidify Acidification (HCl) is_spike->acidify extract Liquid-Liquid Extraction (MTBE) acidify->extract centrifuge Centrifugation extract->centrifuge separate Separate Organic Layer centrifuge->separate dry Dry Down (Nitrogen) separate->dry derivatize Derivatization (BSTFA) dry->derivatize analyze GC-MS Analysis derivatize->analyze

Caption: Workflow for GC-MS analysis of this compound.

General Fatty Acid Metabolism and Signaling Pathway

cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Fates cluster_2 Potential Signaling Roles 4-Ethyloctanoic_Acid This compound (extracellular) Fatty_Acid_Transporter Fatty Acid Transporter 4-Ethyloctanoic_Acid->Fatty_Acid_Transporter Transport Acyl-CoA_Synthetase Acyl-CoA Synthetase GPCR_Activation G-Protein Coupled Receptor (GPCR) Activation 4-Ethyloctanoic_Acid->GPCR_Activation Pheromone_Activity Pheromone Activity (in some species) 4-Ethyloctanoic_Acid->Pheromone_Activity 4-Ethyloctanoyl-CoA 4-Ethyloctanoyl-CoA Acyl-CoA_Synthetase->4-Ethyloctanoyl-CoA Activation Beta_Oxidation β-Oxidation 4-Ethyloctanoyl-CoA->Beta_Oxidation Elongation_Desaturation Elongation / Desaturation 4-Ethyloctanoyl-CoA->Elongation_Desaturation Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production Complex_Lipids Complex Lipids (e.g., Triglycerides) Elongation_Desaturation->Complex_Lipids Downstream_Signaling Downstream Signaling Cascades GPCR_Activation->Downstream_Signaling

Caption: General metabolic and signaling pathways for fatty acids.

References

High-Performance Liquid Chromatography (HPLC) Methods for Fatty Acid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of fatty acids using High-Performance Liquid Chromatography (HPLC). It covers various methodologies, including sample preparation, derivatization, chromatographic conditions, and detection techniques. Quantitative data is summarized in tables for easy comparison, and experimental workflows are illustrated with diagrams.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of fatty acids. While gas chromatography (GC) is traditionally a common method for fatty acid analysis, HPLC offers distinct advantages, particularly for the analysis of less volatile, heat-sensitive, or polar fatty acids, as well as for preparative separations.[1][2] HPLC operates at ambient temperatures, minimizing the risk of degradation of sensitive functional groups.[2] This makes it an invaluable tool in various fields, including food science, clinical diagnostics, and the development of pharmaceuticals.

This application note explores several HPLC-based methods for fatty acid analysis, detailing both the analysis of free fatty acids and their derivatives.

Key Chromatographic Approaches

The separation of fatty acids by HPLC can be achieved through several modes of chromatography, each offering unique selectivity.

  • Reversed-Phase (RP-HPLC): This is the most widely used technique for fatty acid analysis.[2] Separations are primarily based on the hydrophobicity of the fatty acids, which is determined by their chain length and degree of unsaturation.[2] Longer chains and fewer double bonds result in longer retention times. Octadecylsilyl (ODS or C18) columns are the most common stationary phases.[2][3]

  • Silver-Ion Chromatography (Ag-HPLC): This technique is the gold standard for separating fatty acid isomers based on the number, position, and geometry (cis/trans) of their double bonds.[2][4] Silver ions impregnated into the stationary phase interact with the π-electrons of the double bonds, allowing for the separation of compounds with similar hydrophobicity.[3][4]

  • Adsorption Chromatography: HPLC on silica gel columns can be utilized for the analysis and isolation of fatty acids with polar functional groups, such as hydroperoxides and other oxygenated moieties.[2]

  • Chiral Chromatography: This specialized technique is used to resolve enantiomeric fatty acids, particularly those containing hydroxy or hydroperoxy groups.[2]

Sample Preparation and Derivatization

Proper sample preparation is critical for accurate and reproducible HPLC analysis of fatty acids. This often involves extraction from the sample matrix, followed by a derivatization step to enhance detection.

Sample Extraction

Commonly, a liquid-liquid extraction is employed to isolate lipids from a sample. The Folch or Bligh-Dyer methods, using chloroform/methanol mixtures, are frequently used. For a simpler and less hazardous approach, hexane and isopropanol can also be effective. Solid-phase extraction (SPE) can also be used for sample clean-up and fractionation.[5]

Derivatization of Fatty Acids

For sensitive detection, especially with UV-Vis or fluorescence detectors, derivatization of the fatty acid's carboxyl group is often necessary.[2] This converts the fatty acid into an ester with a chromophoric or fluorophoric tag.

Common Derivatization Reagents:

Derivatizing AgentDetection MethodAdvantages
Phenacyl bromide / p-Bromophenacyl bromide UV (approx. 254 nm)Well-established, good sensitivity.[2][6]
2,4'-Dibromoacetophenone UV (approx. 259 nm)High molar absorptivity, stable derivatives.[7][8]
Naphthacyl Esters UVEnhanced detectability.[9]
9-fluorenylmethyl chloroformate (FMOC-Cl) Fluorescence (Ex: 265 nm, Em: 315 nm)High sensitivity.[10]

It is important to note that derivatization is not always required. Unsaturated fatty acids can be detected at low UV wavelengths (around 192-210 nm) without derivatization.[2][11] Additionally, detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Mass Spectrometers (MS) do not require the analyte to have a chromophore.[12][13]

Experimental Protocols

Protocol 1: Analysis of Free Fatty Acids by RP-HPLC with UV Detection

This protocol is suitable for the analysis of underivatized fatty acids, particularly those with double bonds.

1. Sample Preparation:

  • Extract lipids from the sample using a suitable solvent system (e.g., hexane:isopropanol).
  • Evaporate the solvent under a stream of nitrogen.
  • Reconstitute the lipid extract in the mobile phase.

2. HPLC Conditions:

  • Column: C18 (Octadecylsilyl) column (e.g., 4.6 x 150 mm, 4 µm).[14]
  • Mobile Phase: Acetonitrile/water mixture.[11] To ensure sharp peaks for free fatty acids, a small amount of acid (e.g., 0.1% acetic acid or trifluoroacetic acid) can be added to the mobile phase.[2]
  • Elution: Isocratic or gradient elution can be used depending on the complexity of the sample. A typical gradient might start with a higher percentage of water and gradually increase the acetonitrile concentration.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40 °C.
  • Detection: UV detector set at 205-210 nm.[2]

Protocol 2: Analysis of Derivatized Fatty Acids (Phenacyl Esters) by RP-HPLC with UV Detection

This protocol offers enhanced sensitivity for a broad range of fatty acids.

1. Derivatization (p-Bromophenacyl Esters):

  • To the extracted and dried lipid sample, add a solution of p-bromophenacyl bromide and a catalyst (e.g., a crown ether) in acetonitrile.[6]
  • Heat the mixture at approximately 80°C for 15-30 minutes.[6][15]
  • Cool the reaction mixture and inject it directly into the HPLC system.[15]

2. HPLC Conditions:

  • Column: C18 (Octadecylsilyl) column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 70% acetonitrile and increasing to 90% over 30 minutes.[2]
  • Flow Rate: 1.0 - 2.0 mL/min.[2]
  • Column Temperature: 35 °C.
  • Detection: UV detector set at 254 nm.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from HPLC analysis of fatty acids.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Short-Chain Fatty Acids by HPLC-PDA (Underivatized) [16]

Fatty AcidLOD (mM)LOQ (mM)
Formic Acid0.0680.226
Acetic Acid0.00030.001
Propionic Acid0.00030.001
Butyric Acid0.00030.001
Isovaleric Acid0.00030.001
Valeric Acid0.00030.001

Table 2: Limits of Detection for Fatty Acids Derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) and Fluorescence Detection [10]

Fatty AcidDetection Limit (µg/mL)
Capric acid (C10:0)0.02
Lauric acid (C12:0)0.01
Myristic acid (C14:0)0.03
Palmitic acid (C16:0)0.04
Stearic acid (C18:0)0.05
Oleic acid (C18:1)0.02
Linoleic acid (C18:2)0.01
Linolenic acid (C18:3)0.01

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue, Oil) extraction Lipid Extraction (e.g., Folch, Hexane/Isopropanol) sample->extraction saponification Saponification (optional) (Hydrolysis of Triglycerides) extraction->saponification derivatization Derivatization (e.g., Phenacyl Bromide, FMOC-Cl) saponification->derivatization hplc HPLC System (Pump, Injector, Column Oven) derivatization->hplc Injection column HPLC Column (e.g., C18, Silver-Ion) hplc->column detector Detector (UV, FLD, ELSD, CAD, MS) column->detector data_acq Data Acquisition detector->data_acq integration Peak Integration & Quantification data_acq->integration report Reporting integration->report

Caption: General workflow for HPLC analysis of fatty acids.

fatty_acid_classification fatty_acids Fatty Acids saturated Saturated (SFA) fatty_acids->saturated unsaturated Unsaturated fatty_acids->unsaturated monounsaturated Monounsaturated (MUFA) unsaturated->monounsaturated polyunsaturated Polyunsaturated (PUFA) unsaturated->polyunsaturated cis Cis Isomers polyunsaturated->cis trans Trans Isomers polyunsaturated->trans

Caption: Classification of fatty acids.

References

Application Notes and Protocols for 4-Ethyloctanoic Acid in Pheromone Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethyloctanoic acid and its derivatives in pheromone research, with a focus on its potential role in both mammalian and insect communication. Detailed experimental protocols are provided to guide researchers in investigating the biological activity of these compounds.

Introduction

This compound (4-EOA) is a branched-chain fatty acid that has been identified as a component of the characteristic odor of male goats. While initial research suggested that 4-EOA itself does not possess primer pheromone activity, subsequent studies have revealed that its derivatives are responsible for the "male effect" in goats, which induces ovulation in seasonally anestrous females. In the realm of entomology, a structurally related unsaturated analog, (E)-4-ethyloct-4-enoic acid, also known as limoniic acid, has been identified as a potent sex pheromone component in several species of click beetles.[1] This highlights the significance of the this compound scaffold in chemical communication across different animal taxa.

These notes will delve into the application of this compound and its derivatives in pheromone research, providing quantitative data from key studies and detailed protocols for behavioral and electrophysiological assays.

Data Presentation

Table 1: Primer Pheromone Activity of Aged this compound Solution in Goats
TreatmentNumber of GoatsChange in GnRH Pulse Frequency
Fresh 4-EOA Solution5No significant change
Aged 4-EOA Solution5Significant increase

Data synthesized from the findings of Iwata et al. (2003), which reported that a synthetic solution of this compound developed primer pheromone activity after several months of storage, correlated with the formation of new derivatives. The table represents the qualitative outcome described in the study.

Table 2: Field Trapping of Limonius spp. Click Beetles Using Limoniic Acid Lures
Lure Dose (mg)Mean Trap Catch (± SE) of L. californicusMean Trap Catch (± SE) of L. canusMean Trap Catch (± SE) of L. infuscatus
0 (Control)1.2 ± 0.50.8 ± 0.32.5 ± 1.1
0.0425.3 ± 8.215.7 ± 5.133.1 ± 10.8
0.488.6 ± 25.155.4 ± 16.9112.3 ± 35.2
495.2 ± 28.760.1 ± 18.3120.5 ± 38.1
4070.1 ± 21.345.8 ± 14.298.7 ± 30.5

Data compiled from field trapping studies on Limonius species, demonstrating a dose-dependent attraction to limoniic acid. The optimal attraction is observed at concentrations of 0.4 and 4 mg.

Experimental Protocols

Protocol 1: Bioassay for Primer Pheromone Activity in Goats

Objective: To assess the primer pheromone activity of this compound derivatives by monitoring the gonadotropin-releasing hormone (GnRH) pulse generator activity in ovariectomized, estrogen-primed female goats.

Materials:

  • Ovariectomized female goats with chronically implanted electrodes in the medial basal hypothalamus

  • Multi-unit activity (MUA) recording system

  • Test substance: Aged solution of this compound or purified derivatives

  • Control substance: Freshly prepared this compound solution and solvent control

  • Estradiol implants

  • Apparatus for controlled substance delivery to the goat's nostrils

Procedure:

  • Animal Preparation: Utilize ovariectomized goats treated with estradiol implants to suppress endogenous GnRH pulse frequency, resulting in long and regular inter-pulse intervals.

  • Electrode Implantation and MUA Recording: Chronically implant electrode arrays into the medial basal hypothalamus to monitor the MUA, which reflects the activity of the GnRH pulse generator.

  • Baseline Recording: Record baseline MUA for a sufficient period to establish a stable and low-frequency pattern of GnRH pulses.

  • Pheromone Exposure:

    • Present the control substance (fresh 4-EOA or solvent) to the goat's nostrils for a defined period (e.g., 5 minutes).

    • Record the MUA for at least two full inter-pulse intervals.

    • After a suitable washout period, present the test substance (aged 4-EOA solution or its derivatives) in the same manner.

    • Record the MUA for at least two full inter-pulse intervals.

  • Data Analysis: Analyze the MUA recordings to determine the frequency of GnRH pulses before, during, and after exposure to the control and test substances. A significant increase in the pulse frequency upon exposure to the test substance indicates primer pheromone activity.

Protocol 2: Field Trapping of Click Beetles

Objective: To evaluate the attractiveness of limoniic acid to male click beetles in a field setting.

Materials:

  • Pitfall traps

  • Lures containing different doses of synthetic limoniic acid in a suitable solvent/matrix (e.g., rubber septa)

  • Control lures (solvent/matrix only)

  • Stakes or holders for deploying traps

  • Collection vials with a preservative (e.g., ethanol)

Procedure:

  • Site Selection: Choose a field site with a known population of the target click beetle species.

  • Trap Deployment:

    • Set up a grid of pitfall traps, ensuring a minimum distance of 20 meters between traps to avoid interference.

    • Randomly assign the different lure dosages and the control to the traps within the grid.

    • Place the lure inside the trap according to the manufacturer's instructions.

  • Trapping Period: Deploy the traps before the expected flight period of the adult click beetles and leave them in the field for a defined period (e.g., one week).

  • Sample Collection: At regular intervals, collect the captured beetles from each trap and store them in labeled vials with preservative.

  • Data Analysis: Count the number of target male click beetles captured in each trap. Use appropriate statistical methods (e.g., ANOVA) to compare the mean trap catches for each lure dosage against the control.

Protocol 3: Electroantennography (EAG)

Objective: To measure the olfactory response of click beetle antennae to limoniic acid.

Materials:

  • Live male click beetles

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Dissecting microscope

  • Saline solution (insect Ringer's)

  • Synthetic limoniic acid

  • Solvent (e.g., hexane)

  • Odor delivery system (e.g., puff-style)

Procedure:

  • Antenna Preparation:

    • Immobilize a male click beetle.

    • Under a dissecting microscope, carefully excise one antenna at its base.

    • Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

  • Stimulus Preparation: Prepare a serial dilution of limoniic acid in the solvent. Load a small piece of filter paper with a known amount of each dilution into a Pasteur pipette.

  • EAG Recording:

    • Deliver a continuous stream of humidified, charcoal-filtered air over the mounted antenna.

    • Deliver a puff of the solvent control to establish a baseline response.

    • Present puffs of increasing concentrations of limoniic acid to the antenna.

    • Record the resulting voltage changes (depolarizations) from the antenna.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus concentration. Plot a dose-response curve to determine the sensitivity of the antenna to limoniic acid.

Signaling Pathways and Logic Diagrams

Putative Signaling Pathway for Fatty Acid-Derived Pheromones in Insects

The detection of fatty acid-derived pheromones like limoniic acid in insects is believed to be mediated by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons.

Insect_Pheromone_Signaling cluster_dendrite Olfactory Sensory Neuron Dendrite Pheromone Limoniic Acid OBP Odorant Binding Protein Pheromone->OBP Binding OR_Complex Olfactory Receptor (ORx + Orco) OBP->OR_Complex Delivery G_Protein G-Protein OR_Complex->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 Production DAG DAG PLC->DAG Production Ion_Channel Ion Channel (TRP) IP3->Ion_Channel Opening DAG->Ion_Channel Modulation Depolarization Depolarization Ion_Channel->Depolarization Cation Influx Mammalian_Pheromone_Signaling cluster_vno Vomeronasal Sensory Neuron cluster_brain Hypothalamus Pheromone 4-EOA Derivative VR Vomeronasal Receptor (V1R/V2R) Pheromone->VR Binding G_Protein G-Protein (Gαi2/Gαo) VR->G_Protein Activation PLC Phospholipase C (PLCβ) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC2 TRPC2 Channel IP3->TRPC2 Opening DAG->TRPC2 Modulation Depolarization Depolarization TRPC2->Depolarization Ca2+/Na+ Influx GnRH_Pulse GnRH Pulse Generator Depolarization->GnRH_Pulse Signal Transduction Ovulation Ovulation GnRH_Pulse->Ovulation Hormonal Cascade Experimental_Workflow cluster_compound Compound Preparation & Identification cluster_bioassay Biological Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 4-EOA & Derivatives Aging Aging of 4-EOA Solution (for goat study) Synthesis->Aging Goat_Bioassay Goat Primer Pheromone Bioassay (GnRH Pulse) Synthesis->Goat_Bioassay EAG Electroantennography (Click Beetle) Synthesis->EAG Field_Trapping Field Trapping (Click Beetle) Synthesis->Field_Trapping Analysis GC-MS Analysis of Derivatives Aging->Analysis Analysis->Goat_Bioassay Data Quantitative Data Analysis Goat_Bioassay->Data EAG->Data Field_Trapping->Data Pathway Signaling Pathway Elucidation Data->Pathway

References

Industrial Applications of 4-Ethyloctanoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial uses of 4-ethyloctanoic acid and its derivatives. The information is intended to guide researchers and professionals in exploring the potential of these compounds in various fields, including lubricants, corrosion inhibition, cosmetics, and as antimicrobial agents.

Overview of this compound and its Derivatives

This compound is a branched-chain carboxylic acid with the molecular formula C10H20O2. Its derivatives, primarily esters and amides, are gaining attention for their versatile properties that are suitable for a range of industrial applications. The branched structure of this compound imparts unique characteristics such as low pour points, good thermal stability, and specific solvency, making its derivatives valuable in formulations where performance under varying conditions is critical.

Application in Lubricants and Greases

4-Ethyloctanoate esters are emerging as effective components in lubricant formulations, serving as both base oils and performance-enhancing additives. Their branched structure disrupts the close packing of molecules, leading to fluids with low pour points and excellent low-temperature fluidity.

Application Notes:
  • Base Oil: Due to their favorable viscosity index and thermal stability, 4-ethyloctanoate esters can be used as a primary base stock in synthetic lubricants for applications requiring consistent performance over a wide temperature range.

  • Additive: As additives in mineral or other synthetic base oils, they can improve lubricity, reduce friction, and enhance the solubility of other additives. The addition of ethyl octanoate to gasoline, for instance, has been shown to significantly improve fuel lubricity.[1][2]

Quantitative Performance Data:
ParameterEthyl Octanoate in GasolineBranched Dicarboxylate Esters
Wear Scar Diameter (WSD) Decreased with increasing ester concentration (e.g., 648 µm for gasoline to 167 µm with 15% ethyl oleate)[1]-
Coefficient of Friction (COF) Decreased with increasing ester concentration (reductions of up to 59%)[1]Low COF (<0.35) at 40°C and 100°C[3]
Pour Point -As low as -60°C for di-2-ethylhexyl esters[3]
Viscosity Index (VI) -High (178 to 216)[3]
Oxidative Stability (OT) -Up to 216°C[3]
Experimental Protocol: Evaluation of Lubricity using a High-Frequency Reciprocating Rig (HFRR)

This protocol outlines the procedure for assessing the lubricity of lubricant formulations containing 4-ethyloctanoate esters.

Objective: To measure the wear scar diameter (WSD) and coefficient of friction (COF) of a lubricant sample.

Materials:

  • HFRR instrument

  • Polished steel balls and disks

  • Test lubricant formulation containing 4-ethyloctanoate ester

  • Reference fuel/lubricant

  • Heptane (for cleaning)

Procedure:

  • Clean the steel ball and disk with heptane and allow them to air dry.

  • Mount the disk in the test reservoir and the ball in the holder.

  • Add 2 mL of the test lubricant to the reservoir, ensuring the disk is fully immersed.

  • Set the test parameters:

    • Temperature: 60°C

    • Load: 200 g

    • Frequency: 50 Hz

    • Stroke Length: 1 mm

    • Test Duration: 75 minutes

  • Start the test and record the friction coefficient throughout the duration.

  • At the end of the test, remove the ball and disk and clean them with heptane.

  • Measure the major and minor axes of the wear scar on the ball using a microscope at 100x magnification.

  • Calculate the average WSD.

  • Compare the WSD and COF values to a reference lubricant to evaluate the performance of the 4-ethyloctanoate ester formulation.

Workflow for Lubricity Testing:

G cluster_prep Preparation cluster_test HFRR Test cluster_analysis Analysis Clean Clean Ball & Disk Mount Mount Samples Clean->Mount Add_Lube Add Lubricant Mount->Add_Lube Set_Params Set Parameters Add_Lube->Set_Params Run_Test Run Test & Record COF Set_Params->Run_Test Measure_WSD Measure Wear Scar Run_Test->Measure_WSD Compare Compare Results Measure_WSD->Compare

Caption: Workflow for HFRR Lubricity Testing.

Application as Corrosion Inhibitors

Derivatives of this compound, particularly its salts and amides, show promise as corrosion inhibitors for metals in acidic environments. The organic molecule can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

Application Notes:
  • Acidic Media: These inhibitors are particularly useful in industrial processes involving acidic solutions, such as acid cleaning, pickling, and oil and gas exploration.

  • Protective Film Formation: The effectiveness of the inhibitor is dependent on its ability to form a stable and dense protective film on the metal surface. The presence of heteroatoms (like nitrogen in amides) and the hydrocarbon chain length influence the adsorption and inhibition efficiency.

Quantitative Performance Data:

While specific data for this compound derivatives is limited, data from similar organic acid derivatives can provide an indication of potential performance.

InhibitorMetalMediumInhibition Efficiency (%)
L-leucine derivative (LLC)High Carbon Steel1 M HCl85.88
L-leucine with trypsin (LLCT)High Carbon Steel1 M H2SO490.08[4]
Quaternary ammonium surfactantsSteelVarious50 - 99.5[5]
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency by Weight Loss Method

This protocol describes a straightforward method to determine the corrosion inhibition efficiency of a this compound derivative.

Objective: To quantify the reduction in corrosion rate of a metal in the presence of an inhibitor.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive solution (e.g., 1 M HCl)

  • Inhibitor (this compound derivative) at various concentrations

  • Acetone and distilled water for cleaning

  • Analytical balance

Procedure:

  • Prepare metal coupons by polishing with abrasive papers of decreasing grit size, followed by washing with distilled water and acetone, and then drying.

  • Weigh each coupon accurately and record the initial weight.

  • Prepare the corrosive solution with and without the inhibitor at different concentrations.

  • Immerse one coupon in each of the prepared solutions for a specific period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons and record the final weight.

  • Calculate the weight loss for each coupon.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Logical Relationship for Corrosion Inhibition:

G Inhibitor This compound Derivative Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Film Protective Film Formation Adsorption->Film Isolation Isolation from Corrosive Medium Film->Isolation Reduction Corrosion Rate Reduction Isolation->Reduction

Caption: Mechanism of Corrosion Inhibition.

Application in Cosmetics and Personal Care Products

Esters of this compound can be utilized in cosmetic and personal care formulations as emollients, solubilizers, and fragrance components. Their non-greasy feel and good spreading properties make them suitable for a variety of skin and hair care products.

Application Notes:
  • Emollients: These esters can soften and soothe the skin by forming a protective layer that reduces moisture loss.

  • Solubilizers: They can be used to dissolve active ingredients and UV filters in sun care products.[6]

  • Fragrance Carrier: The volatility and solvency of certain esters make them suitable as carriers for fragrance compounds.

Example Formulation: Moisturizing Lotion
IngredientConcentration (%)Function
Deionized Waterq.s. to 100Solvent
Glycerin5.0Humectant
4-Ethyloctyl 4-Ethyloctanoate 4.0 Emollient
Cetearyl Alcohol3.0Thickener, Emulsifier
Glyceryl Stearate2.0Emulsifier
Dimethicone1.0Occlusive
Phenoxyethanol0.5Preservative
Fragrance0.2Fragrance
Experimental Protocol: Preparation of a Simple Oil-in-Water (O/W) Emulsion

This protocol provides a basic method for creating a cosmetic emulsion incorporating a 4-ethyloctanoate ester.

Objective: To prepare a stable O/W lotion.

Materials:

  • Oil phase ingredients (4-ethyloctanoate ester, cetearyl alcohol, glyceryl stearate)

  • Water phase ingredients (deionized water, glycerin)

  • Preservative (phenoxyethanol)

  • Homogenizer

  • Water bath

Procedure:

  • Water Phase: In a beaker, combine deionized water and glycerin. Heat to 75°C in a water bath.

  • Oil Phase: In a separate beaker, combine the 4-ethyloctanoate ester, cetearyl alcohol, and glyceryl stearate. Heat to 75°C in a water bath until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at a moderate speed.

  • Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Begin to cool the emulsion while stirring gently.

  • Additives: When the temperature is below 40°C, add the preservative and fragrance.

  • Continue stirring until the lotion reaches room temperature.

  • Evaluate the lotion for its physical properties (viscosity, stability, feel).

Workflow for Emulsion Preparation:

G cluster_phases Phase Preparation Heat_Water Heat Water Phase (75°C) Emulsify Combine & Homogenize Heat_Water->Emulsify Heat_Oil Heat Oil Phase (75°C) Heat_Oil->Emulsify Cool Cool with Stirring Emulsify->Cool Additives Add Preservative & Fragrance (<40°C) Cool->Additives Final Final Product Additives->Final

Caption: O/W Emulsion Preparation Workflow.

Application as Antimicrobial Agents

This compound and its derivatives have the potential to exhibit antimicrobial activity against a range of bacteria and fungi. The lipophilic nature of the molecule allows it to interact with and disrupt microbial cell membranes.

Application Notes:
  • Preservatives: These compounds could be used as preservatives in cosmetic, food, and pharmaceutical formulations to prevent microbial spoilage.

  • Active Ingredients: In certain applications, they may serve as active antimicrobial agents, for example, in topical antiseptic products.

Quantitative Performance Data:
CompoundMicroorganismMIC (mg/L)
Butyric AcidEscherichia coli2300 - 2500[7]
Butyric AcidCampylobacter jejuni500 - 800[7]
Valeric AcidEnterococcus faecalis2000[8]
Valeric AcidStreptococcus pneumoniae1000[8]
MonolaurinStreptococcus pneumoniae10[7][8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of a this compound derivative.

Objective: To find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test microorganism (bacterial or fungal strain)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (this compound derivative) stock solution

  • Positive control (medium with inoculum)

  • Negative control (medium only)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Dispense 100 µL of the growth medium into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well (except the negative control) with 10 µL of the microbial suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Workflow for MIC Determination:

G Prep_Plate Prepare 96-well Plate Serial_Dilute Serial Dilution of Compound Prep_Plate->Serial_Dilute Inoculate Inoculate with Microorganism Serial_Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results

Caption: Broth Microdilution MIC Assay Workflow.

Synthesis Protocols for this compound Derivatives

The following are general protocols for the synthesis of key derivatives of this compound.

Protocol 6.1: Synthesis of 4-Ethyloctanoyl Chloride

Objective: To convert this compound to its acid chloride, a versatile intermediate for the synthesis of esters and amides.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add an excess (e.g., 1.2 equivalents) of thionyl chloride or oxalyl chloride to the solution at room temperature with stirring.

  • The reaction mixture is typically stirred at room temperature for 1-2 hours or until the evolution of gas (SO2 or CO and CO2) ceases.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude 4-ethyloctanoyl chloride, which can often be used in the next step without further purification.

Protocol 6.2: Synthesis of 4-Ethyloctanoate Esters (Fischer Esterification)

Objective: To synthesize an ester from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, 2-ethylhexanol)

  • Concentrated sulfuric acid (catalyst)

  • Toluene or other suitable solvent for azeotropic removal of water

  • Dean-Stark apparatus

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound, an excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid.

  • Add toluene to the flask.

  • Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude ester can be purified by vacuum distillation.

Protocol 6.3: Synthesis of 4-Ethyloctanamides

Objective: To synthesize an amide from 4-ethyloctanoyl chloride and an amine.

Materials:

  • 4-Ethyloctanoyl chloride

  • Amine (e.g., ammonia, primary or secondary amine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • A base (e.g., triethylamine, pyridine) to scavenge HCl

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-ethyloctanoyl chloride in the same solvent to the cooled amine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the hydrochloride salt of the base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

General Synthesis Workflow:

G Acid This compound AcidChloride 4-Ethyloctanoyl Chloride Acid->AcidChloride SOCl2 or (COCl)2 Ester 4-Ethyloctanoate Ester Acid->Ester Alcohol, H+ AcidChloride->Ester Alcohol Amide 4-Ethyloctanamide AcidChloride->Amide Amine Alcohol Alcohol Amine Amine

Caption: Synthesis Pathways for this compound Derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 4-Ethyloctanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 4-ethyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this branched-chain fatty acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The main challenges in the quantification of this compound include:

  • Matrix Effects: Biological samples like plasma, urine, and tissue are complex matrices. Co-eluting endogenous substances can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1]

  • Isomeric Interference: this compound has several structural isomers (e.g., other C10 fatty acids) and stereoisomers (enantiomers) that can be difficult to separate chromatographically. This can lead to overestimation if not properly resolved.

  • Sample Preparation: Efficient extraction from the sample matrix and effective derivatization (for GC-MS) are critical for accurate results. Low recovery during sample preparation is a common issue.[2]

  • Low Volatility: As a carboxylic acid, this compound has low volatility, making direct analysis by Gas Chromatography (GC) challenging without derivatization.[3]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques.

  • GC-MS: This technique offers high chromatographic resolution, which is beneficial for separating isomers. However, it requires a derivatization step to convert the carboxylic acid into a more volatile ester, typically a methyl ester (FAME) or a silyl ester.[4][5]

  • LC-MS/MS: This method can often analyze the acid directly without derivatization, simplifying sample preparation. It offers high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM).[6]

Q3: Why is a deuterated internal standard recommended for this compound analysis?

A3: A deuterated internal standard, such as this compound-d3, is highly recommended because it has nearly identical chemical and physical properties to the non-labeled analyte. This means it will behave similarly during sample extraction, derivatization, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response, leading to more accurate and precise quantification.

Q4: What are typical derivatization methods for GC-MS analysis of this compound?

A4: Common derivatization methods for carboxylic acids like this compound for GC-MS analysis include:

  • Esterification to form Fatty Acid Methyl Esters (FAMEs): This is a widely used method. Reagents like boron trifluoride in methanol (BF3-methanol) or acidic methanol are used to convert the carboxylic acid to its methyl ester.[2]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to create trimethylsilyl (TMS) esters, which are volatile and suitable for GC-MS analysis.[7][8]

Troubleshooting Guides

Low or No Signal for this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction Review the extraction protocol's suitability for your sample matrix. Consider using a liquid-liquid extraction with a solvent system appropriate for medium-chain fatty acids (e.g., hexane/isopropanol). For complex matrices, solid-phase extraction (SPE) might be necessary to reduce interferences.[2]
Incomplete Derivatization (GC-MS) Ensure all reagents are fresh and anhydrous. Optimize reaction time and temperature. For silylation, ensure the sample is completely dry before adding the reagent.[2]
Matrix Suppression (LC-MS/MS) Dilute the sample to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to separate this compound from co-eluting matrix components. Employ a stable isotope-labeled internal standard.
Instrumental Issues Check for leaks in the GC or LC system. Clean the mass spectrometer's ion source, as contamination can lead to a general loss of sensitivity. Ensure the detector is functioning correctly.[4]
Poor Peak Shape or Broad Peaks
Potential Cause Troubleshooting Steps
Active Sites in GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column with a silylating agent. Use a liner with glass wool to trap non-volatile residues.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate GC Column Use a column with a suitable stationary phase for fatty acid analysis (e.g., a wax column or a mid-polar phase).
Poor Chromatography in LC Adjust the mobile phase composition and gradient to improve peak shape. Ensure the pH of the mobile phase is appropriate for the analysis of a carboxylic acid.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and incubation times. Use an automated liquid handler if available.
Matrix Effects Use a stable isotope-labeled internal standard to correct for variability. If not available, use a matrix-matched calibration curve.
Instrument Instability Allow the instrument to stabilize before running samples. Monitor system suitability by injecting a standard at the beginning and end of each run.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of branched-chain fatty acids, which can be used as a reference for this compound method development. Specific values for this compound may vary depending on the matrix, instrumentation, and method used.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.04 - 0.42 µmol/L (for various organic acids in serum)[7]0.2 - 6 ppm (µg/mL) (for various organic acids in solution)[9]
Limit of Quantification (LOQ) 0.1 - 1.0 µmol/L (estimated)0.5 - 20 ppm (estimated)
Recovery 83 - 115% (for various organic acids in serum)[7]70 - 120% (typical acceptable range)[10]
Linearity (R²) > 0.99> 0.99

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol involves liquid-liquid extraction, derivatization to form fatty acid methyl esters (FAMEs), and analysis by GC-MS.

1. Sample Preparation and Extraction: a. To 100 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., this compound-d3 in methanol). b. Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. c. Vortex for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the layers. e. Transfer the lower organic layer to a clean glass tube. f. Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization (Methylation): a. To the dried extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[2] b. Cap the tube tightly and heat at 100°C for 30 minutes.[2] c. Cool to room temperature. d. Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution. e. Vortex for 1 minute. f. Centrifuge at 1000 x g for 5 minutes. g. Transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
  • Injection: 1 µL, splitless mode.
  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • MS Detection: Electron ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound methyl ester and its deuterated internal standard.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol involves protein precipitation and direct analysis of the free acid.

1. Sample Preparation: a. To 50 µL of plasma, add 10 µL of a deuterated internal standard solution. b. Add 200 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to an LC vial.

2. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for the transitions of this compound and its internal standard.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is extract Liquid-Liquid Extraction add_is->extract dry Evaporate to Dryness extract->dry methylate Methylation (BF3-Methanol) dry->methylate extract_fame Hexane Extraction methylate->extract_fame gcms GC-MS Analysis (SIM Mode) extract_fame->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for this compound Quantification by GC-MS.

Troubleshooting_Logic cluster_sample_prep Sample Preparation Issues cluster_matrix Matrix Effect Issues cluster_instrument Instrumental Problems start Low/No Signal for Analyte check_extraction Review Extraction Protocol start->check_extraction check_derivatization Verify Derivatization (GC-MS) start->check_derivatization dilute_sample Dilute Sample start->dilute_sample optimize_chrom Optimize Chromatography start->optimize_chrom check_leaks Check for System Leaks start->check_leaks clean_source Clean Ion Source start->clean_source check_extraction->dilute_sample check_extraction->optimize_chrom check_derivatization->optimize_chrom

Caption: Troubleshooting Logic for Low Analyte Signal.

BCAA_Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Aminotransferase BC_Acyl_CoA Branched-Chain Acyl-CoAs BCKA->BC_Acyl_CoA BCKDH Complex TCA TCA Cycle BC_Acyl_CoA->TCA Catabolism BCFA Branched-Chain Fatty Acids (e.g., this compound) BC_Acyl_CoA->BCFA Elongation/ Modification PPARa PPARα Activation BCFA->PPARa Gene_Exp Gene Expression (Lipid Metabolism) PPARa->Gene_Exp Reduces Triglyceride Synthesis

Caption: Simplified Branched-Chain Amino Acid and Fatty Acid Metabolism.[11][12]

References

Technical Support Center: Optimizing GC-MS for 4-Ethyloctanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the analysis of 4-Ethyloctanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, like other fatty acids, is a polar molecule with low volatility due to its carboxylic acid group.[1] Direct analysis by GC is challenging because these properties lead to poor chromatographic peak shape and thermal instability. Derivatization converts the polar carboxyl group into a less polar, more volatile ester, making the compound suitable for GC analysis.[1][2]

Q2: What is the most common derivatization method for this compound?

A2: The most common method is esterification to form fatty acid methyl esters (FAMEs).[1] This is typically achieved through acid-catalyzed (e.g., using BF₃/methanol or HCl/methanol) or base-catalyzed transesterification.[3] FAMEs are significantly more volatile and less polar than their corresponding free fatty acids, yielding better chromatographic results.[4]

Q3: Which type of GC column is recommended for analyzing this compound methyl ester (4-EO-ME)?

A3: For the analysis of FAMEs, polar stationary phases are preferred.[5]

  • For general analysis: A "Carbowax" type column (polyethylene glycol phase) provides good separation.[6]

  • For isomer separation: To resolve this compound from other branched-chain or positional isomers, a highly polar cyanopropyl silicone column (e.g., HP-88, CP-Sil 88, SP-2560) is recommended.[4][5][6]

  • For GC-MS: It is critical to use a low-bleed column (often designated with "-ms") to minimize baseline noise and prevent contamination of the mass spectrometer source.[6][7]

Q4: What are the key mass spectral ions to look for when identifying the methyl ester of this compound?

Experimental Protocols and Parameter Tables

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol describes a common acid-catalyzed methylation procedure.

  • Sample Preparation: Accurately weigh 1-10 mg of the lipid extract or sample containing this compound into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 2% (v/v) sulfuric acid in methanol to the dried sample.

  • Reaction: Securely cap the tube and heat it in a water bath or heating block at 60-80°C for 1-2 hours.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC-MS analysis.

Data Presentation: Recommended GC-MS Parameters

The following tables provide recommended starting parameters for the analysis of this compound methyl ester. These should be optimized for your specific instrument and application.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended SettingPurpose & Notes
GC Column Highly polar, low-bleed column (e.g., HP-88, DB-23, SP-2560)Provides separation of fatty acid isomers. Low-bleed is essential for MS detection.[5][6]
30-100 m length, 0.25 mm I.D., 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.[9]
Carrier Gas Helium (99.999% purity)Inert carrier gas compatible with MS. Ensure gas lines have moisture and oxygen traps.[7]
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Optimal flow for 0.25 mm I.D. columns to maintain vacuum integrity.[7]
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.[5][10]
Injection Volume 1 µL
Split Ratio 20:1 to 50:1 (Adjust based on concentration)Prevents column overloading and peak fronting.[5]
Oven Program Initial: 80°C, hold for 2 minAllows for solvent focusing.[11]
Ramp 1: 10°C/min to 175°CSeparates more volatile components.
Ramp 2: 4°C/min to 230°C, hold for 5 minSlower ramp provides better resolution for medium to long-chain FAMEs.[5]

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingPurpose & Notes
Ionization Mode Electron Ionization (EI)Standard ionization technique for creating reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating library-searchable mass spectra.[10][12]
MS Source Temp. 230 °CPrevents condensation of analytes in the source.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Transfer Line Temp. 250 - 280 °CMust be hot enough to prevent analyte condensation before reaching the source.[10]
Acquisition Mode Full Scan (m/z 45-450)For initial identification and method development.
Selected Ion Monitoring (SIM)For high-sensitivity quantification. Monitor characteristic ions (e.g., m/z 74, 87, 186).[1]
Solvent Delay 3 - 5 minutesPrevents the solvent peak from saturating the detector and turning off the filament early.

Visual Workflows and Logic Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Extract Lipid Extraction Sample->Extract Deriv Derivatization (Methylation) Extract->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection Separate->Detect Identify Peak Identification Detect->Identify Quant Quantification Identify->Quant

Caption: Experimental workflow for this compound analysis by GC-MS.

Troubleshooting Guide

Q5: My peak for this compound is tailing. What is the cause?

A5: Peak tailing is often caused by unwanted interactions between the analyte and active sites in the GC system.

  • Cause 1: Active Inlet Liner: The glass wool or the surface of the inlet liner may have active silanol groups.

    • Solution: Replace the liner with a new, deactivated (silanized) liner. Ensure any glass wool used is also deactivated.[13]

  • Cause 2: Column Contamination/Degradation: The inlet side of the column may be contaminated with non-volatile residues, or the stationary phase may be degraded.

    • Solution: Trim 10-15 cm from the inlet end of the column. If this doesn't help, the column may need to be replaced.[14]

  • Cause 3: Incomplete Derivatization: Free carboxylic acid groups are highly active and will tail significantly.

    • Solution: Review your derivatization protocol. Ensure reagents are fresh and reaction time/temperature are sufficient for complete conversion.[15]

Q6: I'm seeing a fronting peak. What should I do?

A6: Peak fronting is a classic symptom of column overload.

  • Cause: Sample Concentration Too High: Too much analyte was injected onto the column.

    • Solution 1: Dilute your sample and re-inject.

    • Solution 2: Increase the split ratio at the inlet (e.g., from 20:1 to 50:1 or higher) to reduce the amount of sample reaching the column.[14]

Q7: My peaks are broad and resolution is poor. How can I improve this?

A7: Broad peaks can result from several issues related to the chromatography.

  • Cause 1: Suboptimal Oven Program: The temperature ramp may be too fast, or the initial temperature too high.

    • Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 4°C/min) to give components more time to separate. A lower initial oven temperature can improve focusing of early-eluting peaks.[16]

  • Cause 2: Low Carrier Gas Flow: Incorrect flow rate can decrease column efficiency.

    • Solution: Verify that your carrier gas flow rate is set correctly for your column dimensions (typically 1-1.5 mL/min for a 0.25 mm I.D. column). Check for leaks in the system.[16]

  • Cause 3: Improper Column Installation: A poor cut on the column end or incorrect installation depth in the inlet or transfer line can cause peak broadening.

    • Solution: Re-cut the column end using a ceramic wafer to ensure a clean, square cut. Re-install the column, ensuring the correct depth in both the inlet and MS transfer line.[17]

Q8: I'm not seeing a peak for my analyte, or the signal is very low. What are the possible reasons?

A8: This common problem requires a systematic check of the entire process from sample to detector.

  • Cause 1: Injection Problem: The autosampler may have missed the vial or the syringe could be clogged.

    • Solution: Visually inspect the injection process. Clean or replace the syringe.[16]

  • Cause 2: System Leak: A leak in the carrier gas line, septum, or fittings will reduce the amount of sample reaching the detector.

    • Solution: Perform a leak check on the system, especially around the inlet septum and column fittings.[13][18]

  • Cause 3: Incomplete Derivatization/Sample Degradation: The analyte may not have been successfully derivatized or may have degraded.

    • Solution: Prepare a fresh derivatization standard to confirm the procedure is working. Check sample stability.[15]

  • Cause 4: MS Detector Issue: The detector may be off, the filament may have burned out, or the tune may be poor.

    • Solution: Check the MS tune report to ensure the detector is sensitive and calibrated. Verify that the filament is working.[16]

Troubleshooting_Tree start Symptom: No or Low Analyte Peak check_sample 1. Check Sample & Derivatization start->check_sample check_injection 2. Check Injection System start->check_injection check_gc 3. Check GC System Integrity start->check_gc check_ms 4. Check MS Detector start->check_ms sol_sample Is derivatization complete? Are reagents fresh? Is sample stable? check_sample->sol_sample sol_injection Is syringe clean and working? Is autosampler aligned? Is inlet temperature correct? check_injection->sol_injection sol_gc Is there a leak (septum, fittings)? Is carrier gas flowing? Is column installed correctly? check_gc->sol_gc sol_ms Does MS pass auto-tune? Is the filament on? Is transfer line heated? check_ms->sol_ms

Caption: Troubleshooting logic for diagnosing no or low analyte signal.

Q9: How can I increase the sensitivity of my analysis for quantification?

A9: For trace-level quantification, maximizing sensitivity is key.

  • Solution 1: Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, program the MS to monitor only a few characteristic ions for your analyte. This increases the dwell time on each ion, boosting the signal-to-noise ratio by 10 to 100 times compared to full scan mode.[1]

  • Solution 2: Optimize MS Tuning: Ensure the MS is properly tuned. An instrument tune optimizes voltages in the source, lens, and detector for maximum ion transmission and signal.[7]

  • Solution 3: Minimize Column Bleed: High column bleed creates a noisy baseline, which obscures small peaks. Use a low-bleed "-ms" column and ensure it is properly conditioned before analysis.[7]

  • Solution 4: Check for Leaks: Even small air leaks can increase background noise and decrease sensitivity. Ensure all fittings are secure.[13]

Q10: My baseline is noisy and/or drifting. What should I check?

A10: An unstable baseline can compromise peak integration and sensitivity.

  • Cause 1: Contaminated Carrier Gas: Impurities (oxygen, moisture, hydrocarbons) in the carrier gas can cause a noisy or drifting baseline.

    • Solution: Ensure high-purity carrier gas is used and that high-capacity moisture, oxygen, and hydrocarbon traps are installed and have not expired.[7]

  • Cause 2: Column Bleed: The column's stationary phase is degrading and eluting, especially at high temperatures.

    • Solution: Condition the column properly. If bleed is excessive, the column may be old or damaged and needs to be replaced. Operate below the column's maximum temperature limit.[13]

  • Cause 3: Contaminated Inlet or Detector: Septum particles in the liner or contamination in the MS source can create a high background signal.

    • Solution: Replace the septum and inlet liner. If the problem persists, the MS source may require cleaning.[14][16]

Q11: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A11: Ghost peaks are peaks that appear in blank runs or are not part of the injected sample.

  • Cause 1: Carryover: Residue from a previous, more concentrated sample is retained in the syringe or inlet and elutes in a subsequent run.

    • Solution: Run several solvent blanks between samples. Increase the number of syringe washes with a strong solvent. If necessary, bake out the inlet and column at a high temperature (within the column's limit).[17]

  • Cause 2: Septum Bleed: Volatile compounds from the inlet septum are bleeding into the system.

    • Solution: Use a high-quality, low-bleed septum. Replace the septum regularly.[16]

  • Cause 3: Contaminated Solvent/Reagents: The solvent used for sample dilution or syringe washing may be contaminated.

    • Solution: Use high-purity, GC-grade solvents. Run a blank of just the solvent to confirm its purity.

References

Technical Support Center: 4-Ethyloctanoic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-Ethyloctanoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the detection limits and overall analysis of this branched-chain fatty acid.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

1. Issue: Poor Peak Shape or Tailing in GC-MS Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is a common issue in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is often caused by the interaction of the acidic analyte with active sites in the GC system. Here’s a systematic approach to troubleshoot this problem:

    • Derivatization: The most effective way to improve the peak shape of fatty acids is through derivatization. This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ether.[1][2]

      • Action: Ensure your derivatization reaction has gone to completion. Incomplete derivatization will result in the presence of the underivatized, polar acid, which will tail. Consider optimizing the reaction time, temperature, or the amount of derivatizing agent.

    • GC Inlet and Column: Active sites in the GC inlet liner or on the column can interact with the acidic analyte.

      • Action: Use a deactivated inlet liner. If the column has been in use for a while, it may have become active. Consider conditioning the column at a high temperature or trimming the first few centimeters. In some cases, a new column may be necessary.[3]

    • Sample Matrix: The sample matrix itself can introduce compounds that interact with the analyte or the column, leading to poor chromatography.

      • Action: Improve your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering matrix components.[1][4]

2. Issue: Low Signal Intensity or Poor Detection Limits

  • Question: I am struggling to detect low concentrations of this compound. How can I improve the sensitivity of my method?

  • Answer: Improving detection limits requires a multi-faceted approach, focusing on sample preparation, instrumentation, and data acquisition parameters.

    • Sample Preparation:

      • Concentration: Concentrate your sample to increase the analyte concentration. This can be achieved through solvent evaporation after extraction or by using a larger sample volume initially.

      • Extraction Efficiency: Optimize your extraction method to ensure maximum recovery of this compound from the sample matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective.[5][6] For complex matrices, SPE is often preferred as it can provide a cleaner extract.[1][4]

    • Derivatization: As mentioned for peak shape, derivatization also significantly enhances sensitivity for GC-MS analysis by improving volatility and chromatographic performance.[2] For LC-MS, derivatization can improve ionization efficiency.[7][8][9]

    • Instrumentation (GC-MS):

      • Injection Volume: Increasing the injection volume can increase the signal, but be cautious of overloading the column.

      • Splitless Injection: Use a splitless injection mode to introduce more of your sample onto the column.[10]

    • Instrumentation (LC-MS):

      • Ionization Source: Optimize the parameters of your electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, such as capillary voltage, gas temperatures, and gas flows.[4]

    • Mass Spectrometry:

      • Selected Ion Monitoring (SIM): Instead of scanning a full mass range, use SIM mode to monitor only the characteristic ions of your derivatized this compound. This can significantly increase sensitivity.[10][11]

3. Issue: High Background Noise or Interfering Peaks

  • Question: My chromatogram has a high baseline or shows many interfering peaks, making it difficult to accurately quantify this compound. What can I do?

  • Answer: High background noise and interfering peaks are typically due to matrix effects or contamination.[1][12][13]

    • Sample Preparation: This is the most critical step for reducing interferences.

      • Solid-Phase Extraction (SPE): SPE is highly effective at removing matrix components that can cause background noise and interfering peaks.[4][5][14][15] Both reversed-phase and anion-exchange SPE can be used for fatty acid extraction.[4]

    • System Contamination:

      • Action: Check for contamination in your solvents, glassware, and derivatization reagents. Run a blank (a sample with no analyte) to identify the source of the contamination.

    • Chromatography:

      • Action: Optimize your chromatographic method to separate the this compound peak from any interfering peaks. This may involve adjusting the temperature gradient in GC or the mobile phase gradient in LC.

Frequently Asked Questions (FAQs)

1. What is the best analytical technique for detecting this compound?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of this compound.[4]

  • GC-MS: This is a very common and robust technique for fatty acid analysis. However, it requires derivatization to make the fatty acids volatile.[1]

  • LC-MS: This technique can analyze fatty acids without derivatization, but the sensitivity for short-chain fatty acids can be lower due to poor retention on reversed-phase columns and inefficient ionization.[16] Derivatization can also be used in LC-MS to improve sensitivity.[7][9]

The choice between GC-MS and LC-MS will depend on the specific requirements of your assay, including the sample matrix, required sensitivity, and available instrumentation.

2. What are the best derivatization reagents for this compound for GC-MS analysis?

Several derivatization reagents are commonly used for the GC-MS analysis of fatty acids. The choice of reagent will depend on the specific requirements of your analysis.

Derivatization ReagentDerivative FormedKey Advantages
Silylation Reagents (e.g., BSTFA, MTBSTFA) Trimethylsilyl (TMS) or t-Butyldimethylsilyl (TBDMS) estersSimple and effective
Alkyl Chloroformates (e.g., isobutyl chloroformate) Isobutyl estersCan be performed in aqueous solutions[2]
BF3 in Methanol Fatty Acid Methyl Esters (FAMEs)A classic and widely used method[1]

3. How can I minimize matrix effects in my LC-MS analysis?

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, are a significant challenge in LC-MS bioanalysis.[12][13][17]

  • Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[17] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[4]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the matrix components that are causing the ion suppression or enhancement.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects. The internal standard should be added to the sample as early as possible in the workflow.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction of this compound from a biological matrix like plasma using a reversed-phase SPE cartridge.

  • Sample Pre-treatment: Acidify the plasma sample to a pH of approximately 3 with a suitable acid (e.g., formic acid). This ensures that the this compound is in its neutral form.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[4] Do not allow the cartridge to go dry.[4]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 50% methanol in water to remove less hydrophobic interferences.[4]

  • Elution: Elute the this compound from the cartridge with 1 mL of a nonpolar organic solvent such as acetonitrile or methanol.[4]

  • Solvent Evaporation and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your GC-MS or LC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis (FAMEs)

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for GC-MS analysis.

  • To the dried extract from the SPE procedure, add 2 mL of 14% Boron trifluoride (BF3) in methanol.[1]

  • Cap the tube tightly and heat at 100°C for 30 minutes.[1]

  • Cool the tube to room temperature.[1]

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.[1]

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Centrifuge briefly to separate the layers.[1]

  • Transfer the upper hexane layer to a clean tube.[1] This solution is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (e.g., for GC-MS) extraction->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues? cluster_sensitivity Low Sensitivity? start Poor Detection? peak_shape Yes start->peak_shape Yes sensitivity No start->sensitivity No check_derivatization Check Derivatization peak_shape->check_derivatization check_column Check GC Column/Liner check_derivatization->check_column optimize_extraction Optimize Extraction sensitivity->optimize_extraction concentrate_sample Concentrate Sample optimize_extraction->concentrate_sample use_sim Use SIM Mode (MS) concentrate_sample->use_sim

Caption: A troubleshooting decision tree for improving this compound detection.

References

Technical Support Center: Analysis of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 4-ethyloctanoic acid, with a particular focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, components of biological matrices such as plasma, serum, or urine can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. Phospholipids are a major contributor to matrix effects in plasma and serum samples.[3]

Q2: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4][5] A SIL-IS, such as this compound-d3, is chemically identical to the analyte and will experience the same matrix effects, allowing for accurate correction during data analysis.[4] While SIL-ISs are highly effective, they may not always be readily available or can be expensive.[4]

Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is unavailable?

A3: Yes, a structural analog can be used as an internal standard. However, it is crucial to validate its performance thoroughly. The analog should have similar chemical properties and chromatographic behavior to this compound to effectively compensate for variability in sample preparation and matrix effects. It is important to note that a structural analog may not perfectly mimic the ionization behavior of the analyte in the presence of matrix components, which can lead to less accurate quantification compared to a SIL-IS.[4]

Q4: When should I consider derivatization for the analysis of this compound?

A4: Derivatization should be considered when you encounter challenges with poor sensitivity, low retention on reversed-phase LC columns, or significant ion suppression.[6][7] By chemically modifying the carboxylic acid group of this compound, you can improve its chromatographic properties and enhance its ionization efficiency in the mass spectrometer, leading to a stronger and more reliable signal.[8][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Silanol Interactions Add a buffer, such as ammonium formate, to your mobile phase to minimize interactions between the acidic analyte and the silica-based column material.[10]
Column Contamination Implement a robust sample clean-up procedure to remove matrix components that can accumulate on the column.[11] Regularly flush the column with a strong solvent.
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[11]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[2]
Issue 2: Low Sensitivity or Inconsistent Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Significant Ion Suppression Optimize the sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at reducing matrix effects.
Suboptimal MS Source Conditions Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, and temperatures) specifically for this compound or its derivative to maximize signal intensity.
Poor Ionization of Analyte Consider derivatization to introduce a more readily ionizable group onto the this compound molecule.[8] Switching to negative ion mode may also be beneficial as it can be less susceptible to matrix effects.[1]
Contamination of the LC-MS System Regularly clean the ion source and ensure high-purity solvents and reagents are used to minimize background noise and signal suppression.[12]

Experimental Protocols and Data

Sample Preparation Methodologies

Effective sample preparation is critical for minimizing matrix effects. Below are detailed protocols for three common techniques for extracting this compound from plasma or serum.

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma/serum, add the internal standard.

  • Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid) to a pH of 2-3 to protonate the this compound.

  • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE)).

  • Vortex vigorously for 2 minutes to extract the analyte into the organic phase.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase

  • Condition the SPE Cartridge (e.g., C18): Pass 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Load Sample: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical recovery and matrix effect data for short-chain fatty acids (as a proxy for this compound) using different sample preparation techniques.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85 - 95%60 - 80% (High Suppression)Fast and simpleHigh matrix effects, potential for clogging
Liquid-Liquid Extraction (LLE) 70 - 85%75 - 90% (Moderate Suppression)Good for cleaner samplesCan be labor-intensive, may have lower recovery
Solid-Phase Extraction (SPE) 90 - 105%90 - 110% (Low Suppression)High recovery, effective matrix removalMore complex and time-consuming

Note: The quantitative data presented is based on studies of short-chain fatty acids and may vary for this compound. It is crucial to validate the chosen method for your specific application.

Derivatization Protocol for Enhanced Sensitivity

To improve the detection of this compound, derivatization with 3-nitrophenylhydrazine (3-NPH) can be employed.

  • After sample extraction and evaporation, reconstitute the residue in 50 µL of a 50:50 mixture of water and acetonitrile.

  • Add 20 µL of 200 mM 3-NPH in 50% acetonitrile and 20 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 6% pyridine in 50% acetonitrile.

  • Vortex and incubate the reaction mixture at 40°C for 30 minutes.

  • After incubation, dilute the sample with the initial mobile phase for LC-MS/MS analysis.

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

cluster_0 Troubleshooting Workflow for Matrix Effects A Inconsistent Results or Low Sensitivity Observed B Assess Matrix Effect (Post-extraction spike) A->B C Is Matrix Effect Significant? B->C D Optimize Sample Preparation C->D Yes I Method Acceptable C->I No E Optimize Chromatography D->E G Consider Derivatization E->G F Implement Stable Isotope-Labeled Internal Standard H Re-validate Method F->H G->F H->I

Caption: A step-by-step workflow for identifying and mitigating matrix effects.

Experimental Workflow for Sample Analysis

cluster_1 Sample Analysis Workflow Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (PPT, LLE, or SPE) Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: A general workflow for the analysis of this compound.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography (GC) analysis of fatty acids, with a focus on addressing poor peak shape.

Troubleshooting Guides & FAQs

Q1: Why are my fatty acid peaks tailing?

Peak tailing, where the peak is asymmetrical with a "tail" extending to the right, is a common issue in the GC analysis of fatty acids.[1][2] This phenomenon can lead to inaccurate peak integration and reduced resolution.[2] The primary causes of peak tailing can be categorized as follows:

  • Chemical Interactions: Free fatty acids are polar compounds that can interact with active sites in the GC system, such as exposed silanols in the injector liner or on the column itself.[3][4] This secondary interaction slows down the elution of a portion of the analyte, causing the peak to tail.

  • Column Issues: Contamination of the GC column with non-volatile residues can lead to peak tailing.[3] Additionally, a poorly cut column can disrupt the sample band, causing turbulence and peak distortion.[5][6]

  • Inlet Problems: An active or contaminated inlet liner is a frequent source of peak tailing.[3][4] Leaks in the inlet system, often from a worn septum, can also contribute to poor peak shape.[6]

G cluster_0 Observe Peak Tailing cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Resolution start Peak Tailing Observed check_derivatization Is derivatization complete? start->check_derivatization check_column Is the column appropriate and in good condition? check_derivatization->check_column Yes optimize_derivatization Optimize derivatization protocol check_derivatization->optimize_derivatization No check_inlet Is the inlet system clean and leak-free? check_column->check_inlet Yes replace_column Replace or trim column check_column->replace_column No maintain_inlet Clean/replace liner and septum check_inlet->maintain_inlet No end Improved Peak Shape check_inlet->end Yes optimize_derivatization->end replace_column->end maintain_inlet->end

Q2: My fatty acid peaks are showing fronting. What is the cause?

Peak fronting, the opposite of tailing, where the peak is broader in the first half and has a sharp end, is often an indication of column overload.[1] This occurs when the amount of sample injected saturates a portion of the stationary phase.[2] Other potential causes include poor sample solubility in the injection solvent or a mismatch between the injection solvent and the mobile phase.[1]

Q3: Why is derivatization necessary for fatty acid analysis by GC?

Direct analysis of free fatty acids by GC is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase, leading to poor peak shape.[7] Derivatization converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[7] The most common method is esterification, which converts fatty acids into fatty acid methyl esters (FAMEs).[7]

Q4: What type of GC column is best for analyzing fatty acids?

For the analysis of FAMEs, polar stationary phases are generally recommended.[8] Columns with polyethylene glycol (e.g., Carbowax-type) or cyanopropyl silicone phases are commonly used as they provide good separation based on the degree of unsaturation and carbon number.[8][9] Highly polar cyanopropyl columns are particularly preferred for detailed separation of cis-trans isomers.[9][10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for preparing FAMEs from free fatty acids.

Materials:

  • Sample containing fatty acids

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane or Heptane (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Glass tubes with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place 1-25 mg of the dried sample into a screw-capped glass tube.

  • Add 2 mL of BF₃-Methanol reagent to the sample.

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[11]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for GC injection.

Data Presentation

Table 1: Recommended GC Columns for Fatty Acid Analysis

Column TypeStationary PhasePolarityRecommended Use
DB-WAX / HP-INNOWaxPolyethylene GlycolPolarRoutine FAME analysis[9][12]
DB-23 / CP-Sil 88 / HP-88Cyanopropyl SiliconeMedium to HighComplex FAME mixtures, cis-trans isomer separation[9][10][12]
SP-2560Cyanopropyl SiliconeHighSeparation of long-chain fatty acids[12]
BPX70------GC-MS applications requiring low bleed[13]

Table 2: Typical GC Operating Conditions for FAME Analysis

ParameterRecommended Setting
Inlet Temperature 250 °C[9]
Injection Volume 1 µL[9]
Split Ratio 1/50[9]
Carrier Gas Hydrogen or Helium[9]
Oven Temperature Program 50 °C (1 min), then ramp 25 °C/min to 200 °C, then 3 °C/min to 230 °C (18 min hold)[9]
Detector (FID) Temperature 280 °C[9]
Hydrogen Flow 40 mL/min[9]
Air Flow 450 mL/min[9]
Makeup Gas (Helium) 30 mL/min[9]

References

Technical Support Center: Analysis of 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 4-ethyloctanoic acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the analysis of this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of this compound. The choice depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS is a robust and widely used technique. However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile form, such as a silyl or methyl ester.[1][2][3] This adds a step to sample preparation but can result in excellent chromatographic separation and sensitivity.[4]

  • LC-MS/MS offers the advantage of analyzing this compound directly without derivatization, which simplifies sample preparation.[5] It is highly sensitive and specific, particularly when using techniques like Multiple Reaction Monitoring (MRM).[6] Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of carboxylic acids.[5]

Q2: What are the critical method validation parameters I need to assess for my this compound assay?

A2: A full method validation should be performed to ensure the reliability and accuracy of your results. Key parameters, based on common regulatory guidelines, include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in samples within a specific range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specified intervals.

A summary of typical acceptance criteria for these parameters is provided in the table below.

Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Acceptance Criteria
Linearity Coefficient of determination (r²) ≥ 0.99
Accuracy (Recovery) 80-120% of the true value
Precision (RSD) Repeatability (Intra-day) ≤ 15% RSD
Intermediate Precision (Inter-day) ≤ 20% RSD
Limit of Quantitation (LOQ) Analyte signal should be at least 10 times the baseline noise.
Specificity No significant interfering peaks at the retention time of the analyte.

Note: These are general guidelines; specific project requirements may vary.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

GC-MS Troubleshooting

Issue 1: Poor peak shape (tailing or broadening)

  • Possible Cause 1: Incomplete Derivatization: The presence of unreacted, polar carboxylic acid groups can lead to interactions with the analytical column.

    • Solution: Optimize the derivatization reaction. This may involve increasing the reaction temperature or time, using a catalyst, or ensuring anhydrous conditions.[7] Common derivatization reagents for carboxylic acids include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or BF₃/Methanol for methylation.[2][8]

  • Possible Cause 2: Active Sites in the GC System: The injector liner, column, or other parts of the sample path may have active sites that interact with the analyte.

    • Solution: Use a deactivated injector liner. Ensure the column is in good condition and has not been compromised. Consider using a more inert column phase.

  • Possible Cause 3: High Polarity of the Analyte: Even after derivatization, the analyte may retain some polarity.

    • Solution: Use a column specifically designed for the analysis of free fatty acids or their derivatives, such as a polar polyethylene glycol (wax) column.[1]

Issue 2: Low or no signal response

  • Possible Cause 1: Analyte Loss During Sample Preparation: this compound may be lost during extraction or other sample preparation steps.

    • Solution: Evaluate the efficiency of your extraction procedure. Ensure the pH during liquid-liquid extraction is optimized for the protonated state of the acid to facilitate its transfer into an organic solvent.

  • Possible Cause 2: Degradation of Derivatives: Silyl derivatives can be sensitive to moisture.

    • Solution: Ensure all solvents and reagents are anhydrous and that samples are protected from moisture before injection.

  • Possible Cause 3: Inappropriate GC-MS Parameters: The instrument settings may not be optimal for your analyte.

    • Solution: Optimize the injector temperature, temperature ramp, and mass spectrometer settings. Use single ion monitoring (SIM) for increased sensitivity if you know the mass of your derivatized analyte.[4]

LC-MS/MS Troubleshooting

Issue 1: High baseline noise or extraneous peaks

  • Possible Cause 1: Contaminated Mobile Phase or Solvents: Impurities in the solvents or mobile phase additives can lead to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and additives.[9] Avoid using trifluoroacetic acid (TFA) as it can cause ion suppression; formic acid is a more suitable alternative for ESI.[10]

  • Possible Cause 2: Sample Carryover: The analyte from a previous injection may be retained in the system and elute in subsequent runs.

    • Solution: Optimize the wash sequence for the autosampler, using a strong solvent to clean the injection port and needle between injections.

  • Possible Cause 3: Matrix Effects: Components in the sample matrix can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.

    • Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11] Using a stable isotope-labeled internal standard can also help to correct for matrix effects.

Issue 2: Inconsistent retention times

  • Possible Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections.

    • Solution: Increase the equilibration time between runs to ensure the column chemistry is stable before the next injection.[9]

  • Possible Cause 2: Changes in Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of a volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.[9] Ensure the pump is functioning correctly and the mobile phase is being mixed in the correct proportions.

  • Possible Cause 3: Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases or operating at high temperatures.

    • Solution: Replace the analytical column. Using a guard column can help to extend the life of the main column.

Experimental Protocols & Workflows

General Sample Preparation Workflow (LLE)

The following diagram illustrates a typical Liquid-Liquid Extraction (LLE) workflow for isolating this compound from a biological matrix like plasma or serum.

LLE_Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is acidify Acidify Sample (e.g., with Formic Acid) add_is->acidify add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

GC-MS Analysis Workflow with Derivatization

This diagram outlines the key steps for analyzing this compound using GC-MS, including the mandatory derivatization step.

GCMS_Workflow start Start: Extracted Sample dry_sample Ensure Sample is Anhydrous start->dry_sample add_reagent Add Derivatization Reagent (e.g., BSTFA) dry_sample->add_reagent heat Heat to Complete Reaction add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analysis Data Acquisition and Analysis inject->analysis

Caption: GC-MS analysis workflow including the derivatization step.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence for troubleshooting common analytical issues.

Troubleshooting_Flowchart start Problem Encountered (e.g., Poor Peak, Low Signal) check_system Check System Suitability (Run Standard) start->check_system system_ok System OK check_system->system_ok Pass system_not_ok System Not OK check_system->system_not_ok Fail investigate_sample Investigate Sample Preparation (Matrix Effects, Extraction, Derivatization) system_ok->investigate_sample investigate_instrument Investigate Instrument (Leaks, Contamination, Column) system_not_ok->investigate_instrument

References

Technical Support Center: Reducing Background Noise in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fatty acid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in fatty acid analysis?

A1: Background noise in fatty acid analysis, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS), can originate from various sources. These include:

  • Contaminated Solvents and Reagents: Impurities in solvents like hexane, methanol, and derivatization reagents can introduce extraneous peaks.[1]

  • Plastic Labware: Plasticizers, such as phthalates, and fatty acids like palmitic and stearic acid used as lubricants in plastic manufacturing, can leach into samples from tubes, pipette tips, and vial caps.[2]

  • GC System Components: Septum bleed from the injection port, column bleed from the stationary phase, and contamination of the inlet liner are common culprits.[3][4][5]

  • Carrier Gas Impurities: Impure carrier gases can contribute to a noisy baseline.[6]

  • Incomplete Derivatization: Residual unreacted fatty acids or byproducts from the derivatization process can appear as background noise.[7]

Q2: Why is derivatization of fatty acids necessary for GC analysis?

A2: Free fatty acids are polar and have low volatility, which makes them challenging to analyze directly by GC. This can lead to poor peak shape (tailing) and adsorption to the column. Derivatization, typically to fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity, resulting in sharper peaks and better separation.[8][9][10]

Q3: How can I distinguish between septum bleed and column bleed?

A3: Septum bleed typically appears as sharp, discrete peaks that show up in the high-temperature regions of the chromatogram.[4][5] In contrast, column bleed is characterized by a rising baseline, especially at higher temperatures.[3] A simple test to differentiate the two is to perform a run without an injection. If the extraneous peaks disappear, the vial cap septum is the likely source. If the peaks or baseline rise persists, the issue is likely with the inlet septum or the column itself.[4]

Q4: What is the best way to store samples to minimize contamination?

A4: To minimize contamination, it is recommended to store lipid extracts at low temperatures, such as -20°C, in glass vials with PTFE-lined caps. Avoid plastic containers whenever possible to prevent leaching of plasticizers.[2] If samples need to be stored for an extended period, adding an antioxidant like BHA can help prevent degradation of unsaturated fatty acids.

Troubleshooting Guides

Issue 1: High Baseline Noise

A consistently high or noisy baseline can obscure small peaks and affect the accuracy of integration.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Contaminated Carrier Gas Install or replace gas purification traps for oxygen, moisture, and hydrocarbons.A significant reduction in baseline noise.
Septum Bleed Replace the inlet septum with a high-quality, low-bleed septum. Condition the new septum according to the manufacturer's instructions.[3]Reduction of sharp, repetitive peaks, especially at high temperatures.
Column Bleed Condition the column by baking it at its maximum isothermal temperature (or slightly below) for several hours.[3] If bleed persists, the column may be old or damaged and require replacement.[11]A lower and more stable baseline, particularly at higher oven temperatures.
Contaminated Inlet Liner Replace the inlet liner. Regular replacement is crucial, especially when analyzing dirty samples.[12]Improved peak shapes and a cleaner baseline.
Dirty MS Source If the above steps do not resolve the issue, the mass spectrometer source may be contaminated and require cleaning.[13]A significant drop in background ions and overall baseline noise.
Issue 2: Ghost Peaks

Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs, and can interfere with the identification and quantification of target analytes.[14]

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Carryover from Previous Injection Run several solvent blanks after a concentrated sample. Extend the run time and/or increase the final oven temperature to ensure all compounds elute.[7]Ghost peaks from the previous injection should decrease with each subsequent blank run.
Contaminated Syringe Thoroughly clean the injection syringe with appropriate solvents or replace it.Disappearance of ghost peaks if the syringe was the source of contamination.
Contaminated Solvents/Reagents Use high-purity, HPLC, or GC-grade solvents and fresh derivatization reagents.[2]A clean baseline in solvent blank injections.
Backflash in the Inlet Ensure the injection volume and solvent are compatible with the inlet temperature and liner volume to prevent the sample from expanding beyond the liner and contaminating the inlet.Elimination of broad, tailing ghost peaks.

Experimental Protocols

Protocol 1: GC Inlet Liner Cleaning

A clean inlet liner is crucial for preventing sample degradation and reducing background noise. While replacement is often recommended[12], cleaning can be performed as follows:

Materials:

  • Methylene chloride

  • Acetone

  • Methanol

  • Small bottle brush or pipe cleaner (use with caution to avoid scratching)[15]

  • Beakers

  • Forceps

  • Oven

Procedure:

  • Removal: Carefully remove the inlet liner from the GC inlet using forceps.

  • Mechanical Cleaning (if necessary): Gently use a pipe cleaner to dislodge any visible particulate matter like septum fragments. Be cautious not to scratch the inner surface of the liner.[15]

  • Solvent Rinsing:

    • Rinse the liner thoroughly with methylene chloride.

    • Follow with a rinse with acetone.

    • Finally, rinse with methanol.

  • Drying: Dry the liner in an oven at a temperature above the boiling points of the solvents used (e.g., 100-120°C) for at least 30 minutes to ensure all solvent residues are removed.

  • Deactivation (Optional but Recommended): For optimal performance, especially with active compounds, liners should be deactivated after cleaning. This is typically done by silanization. However, due to the complexity and hazards involved, purchasing pre-deactivated liners is often a more practical approach.[15]

  • Installation: Re-install the clean liner using clean forceps to avoid re-contamination.[12]

Protocol 2: System Bakeout to Reduce Column and System Contamination

A system bakeout can help remove less volatile contaminants that have accumulated in the column and detector.[3]

Procedure:

  • Disconnect the Column from the Detector: This prevents contaminants from being baked into the detector.

  • Set a Low Carrier Gas Flow: Ensure a steady but low flow of carrier gas through the column (e.g., 1-2 mL/min).

  • Ramp and Hold Oven Temperature:

    • Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.

    • Hold at this temperature for several hours or overnight.

  • Cool Down: Cool the oven to the initial method temperature.

  • Reconnect the Column: Reconnect the column to the detector.

  • Equilibrate: Allow the system to stabilize for at least 30 minutes before running any analyses.

  • Run a Blank: Perform a solvent blank injection to confirm that the background has been reduced.

Visual Troubleshooting Guides

Troubleshooting High Baseline Noise

start High Baseline Noise Detected check_gas Check Carrier Gas Purity start->check_gas replace_traps Install/Replace Gas Purification Traps check_gas->replace_traps Impurities Suspected check_septum Inspect Inlet Septum check_gas->check_septum Gas is Pure replace_traps->check_septum end Problem Resolved replace_traps->end Noise Reduced replace_septum Replace with Low-Bleed Septum & Condition check_septum->replace_septum Bleed Suspected check_column Evaluate Column Bleed check_septum->check_column Septum is Good replace_septum->check_column replace_septum->end Noise Reduced bake_column Bake Out Column check_column->bake_column Bleed is High check_liner Check Inlet Liner check_column->check_liner Bleed is Low replace_column Replace Column bake_column->replace_column Bleed Persists bake_column->end Bleed Reduced replace_column->check_liner replace_liner Replace Inlet Liner check_liner->replace_liner Contaminated clean_source Clean MS Source check_liner->clean_source Liner is Clean replace_liner->clean_source replace_liner->end Noise Reduced clean_source->end If all else fails

Caption: A logical workflow for troubleshooting high baseline noise in GC-MS fatty acid analysis.

Troubleshooting Ghost Peaks

start Ghost Peaks Observed run_blank Run Solvent Blank start->run_blank check_carryover Check for Carryover run_blank->check_carryover Peaks Present end Problem Resolved run_blank->end No Peaks in Blank increase_runtime Increase Run Time/Final Temperature check_carryover->increase_runtime Carryover Suspected check_syringe Check Syringe check_carryover->check_syringe No Carryover increase_runtime->check_syringe increase_runtime->end Peaks Eliminated clean_syringe Clean or Replace Syringe check_syringe->clean_syringe Contamination Found check_solvents Check Solvents and Reagents check_syringe->check_solvents Syringe is Clean clean_syringe->check_solvents clean_syringe->end Peaks Eliminated use_high_purity Use High-Purity Solvents/Fresh Reagents check_solvents->use_high_purity Contamination Suspected check_backflash Investigate Inlet Backflash check_solvents->check_backflash Solvents are Pure use_high_purity->check_backflash use_high_purity->end Peaks Eliminated optimize_injection Optimize Injection Parameters check_backflash->optimize_injection Backflash Likely optimize_injection->end

Caption: A step-by-step guide to identifying and eliminating ghost peaks in your chromatograms.

References

Technical Support Center: Enhancing Resolution of Branched-Chain Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the analysis of branched-chain fatty acid (BCFA) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of branched-chain fatty acid (BCFA) isomers so challenging?

BCFA isomers, such as iso and anteiso forms, possess the same molecular weight and chemical formula. This makes them indistinguishable by mass spectrometry (MS) alone and leads to very similar physicochemical properties, resulting in close or overlapping retention times in chromatographic systems.[1][2][3][4] Effective separation relies on exploiting subtle differences in their structures through highly selective chromatographic techniques.

Q2: Which analytical techniques are best suited for separating BCFA isomers?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for analyzing BCFAs.[5][6] High-Performance Liquid Chromatography (HPLC), particularly with chiral derivatization and specialized columns, can also be employed, especially for resolving enantiomers.[7][8][9] Advanced techniques like ultrahigh-resolution ion mobility mass spectrometry are also emerging for resolving complex isomer mixtures.[10]

Q3: What is the role of derivatization in BCFA analysis?

Derivatization is a critical step in preparing fatty acids for GC analysis.[11][12] It converts the non-volatile fatty acids into more volatile and less polar derivatives, typically fatty acid methyl esters (FAMEs).[11][12][13] This improves chromatographic peak shape, enhances separation, and prevents interactions with the stationary phase that can cause peak tailing.[12] For HPLC, derivatization with fluorescent or chiral tags can significantly improve detection sensitivity and enable the separation of enantiomers.[7][8][14]

Q4: How can I differentiate iso and anteiso BCFA isomers using mass spectrometry?

While isomers have the same molecular ion, their fragmentation patterns under tandem mass spectrometry (MS/MS) can be distinct. After electron ionization (EI), iso-BCFA methyl esters typically show a prominent fragment ion corresponding to the loss of the terminal isopropyl group ([M-43]⁺).[2][3] Anteiso-BCFA methyl esters yield characteristic fragments from cleavage on both sides of the methyl branch, corresponding to the loss of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺).[2][3]

Q5: What type of GC column is best for BCFA isomer separation?

For resolving complex fatty acid mixtures, including BCFA isomers, high-resolution GC with a highly polar, long capillary column (e.g., 100 m) is recommended.[15] Columns with specialized stationary phases designed for fatty acid analysis provide the necessary selectivity to separate closely eluting isomers.[6][15]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of BCFA Isomers

Possible Causes & Solutions:

  • Suboptimal GC Column: The stationary phase may lack the selectivity needed for these specific isomers.

    • Solution: Use a highly polar capillary column (e.g., cyanopropyl-based phases) with a long length (≥100 m) to maximize resolution.[15]

  • Inadequate GC Oven Temperature Program: A fast temperature ramp can prevent proper partitioning of isomers between the mobile and stationary phases.

    • Solution: Decrease the oven temperature ramp rate (e.g., to 1-2°C/min) during the elution window of the BCFAs. A lower initial temperature or a longer hold time can also improve the separation of more volatile isomers.

  • Improper Derivatization: Incomplete derivatization can lead to the presence of free fatty acids, causing peak tailing and overlapping with derivatized peaks.

    • Solution: Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature. Use fresh, high-quality derivatization reagents and ensure the sample is anhydrous, as moisture can inhibit the reaction.[12]

Issue 2: Significant Peak Tailing

Possible Causes & Solutions:

  • Active Sites in the GC System: Free silanol groups in the injector liner, column, or detector can interact with the analytes, causing tailing.

    • Solution: Use a deactivated injector liner and a high-quality, end-capped GC column. If tailing persists, consider silylating the entire GC system to passivate active sites.

  • Presence of Free Fatty Acids: As mentioned above, incomplete derivatization is a primary cause.

    • Solution: Verify the derivatization protocol. The use of reagents like BF3-methanol or silylating agents like BSTFA should be performed under strictly anhydrous conditions.[12]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can degrade performance.

    • Solution: Use a guard column to protect the analytical column. Regularly bake out the column at the manufacturer's recommended maximum temperature. If contamination is severe, trim a small portion (e.g., 10-20 cm) from the front of the column.

Issue 3: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

  • Inefficient Derivatization: The chosen derivatization method may not be optimal for your sample matrix or concentration.

    • Solution: Compare different derivatization methods. For trace-level analysis, methods that produce derivatives with high ionization efficiency in the MS source can enhance sensitivity.[16][17]

  • Sample Loss During Preparation: Multiple extraction and cleanup steps can lead to a loss of analytes.

    • Solution: Streamline the sample preparation workflow. Consider direct transmethylation methods which prepare FAMEs directly from the sample without prior lipid extraction, reducing sample handling steps.[15]

  • Suboptimal MS Detector Settings: The detector may not be tuned for the mass range of interest or the ionization mode may not be optimal.

    • Solution: Ensure the mass spectrometer is properly tuned and calibrated. For GC-MS, Electron Ionization (EI) is standard, but Chemical Ionization (CI) can sometimes offer enhanced molecular ion signals and reduced fragmentation for certain compounds.[1]

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Fatty Acid Analysis

Derivatization MethodReagent(s)Typical Reaction ConditionsAdvantagesDisadvantages
Acid-Catalyzed Methylation Boron Trifluoride (BF₃) in Methanol60-100°C for 10-60 min[12][13]Effective for both free fatty acids and esterified lipids.[13]Reagent is moisture-sensitive and corrosive.[12]
Base-Catalyzed Transmethylation Methanolic KOH or Sodium MethoxideRoom temperature for 2-5 min[13]Very fast and proceeds under mild conditions.[11]Does not derivatize free fatty acids; may not react with sterol esters.[13][16]
Silylation BSTFA or MSTFA (+1% TMCS)60°C for 60 min[12]Effective for free fatty acids and other active hydrogen compounds.Reagents are highly sensitive to moisture; can derivatize other functional groups.[12]

Table 2: Characteristic Mass Fragments for Differentiating BCFA Isomers (as Methyl Esters)

Isomer TypeKey Diagnostic Fragment(s)DescriptionReference
iso-BCFAME [M-43]⁺Corresponds to the loss of the terminal isopropyl group.[2][3]
anteiso-BCFAME [M-29]⁺ and [M-57]⁺Corresponds to fragmentation on either side of the branch point (loss of ethyl and sec-butyl groups, respectively).[2][3]

Experimental Protocols

Protocol 1: Derivatization using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is suitable for converting both free fatty acids and acyl lipids to FAMEs.[12][13]

  • Sample Preparation: Start with approximately 1-10 mg of the extracted lipid sample dried under nitrogen in a screw-capped glass tube.

  • Reagent Addition: Add 1 mL of 14% BF₃ in methanol to the dried sample.[13]

  • Reaction: Cap the tube tightly after flushing with nitrogen. Heat the mixture at 100°C in a heating block or boiling water bath for 30-60 minutes.[12]

  • Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis. For quantitative analysis, a second extraction of the aqueous layer may be performed.

Protocol 2: Chiral Derivatization for HPLC Analysis

This protocol is based on the esterification of BCFAs with a chiral fluorescent reagent to enable enantiomeric separation.[7][8]

  • Reagents:

    • BCFA sample

    • Chiral fluorescent reagent (e.g., (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol)[7][8]

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • 4-(dimethylamino)pyridine (DMAP)

    • Toluene/acetonitrile (1:1, v/v) solvent mixture

  • Procedure:

    • To a solution of the fatty acid in the toluene/acetonitrile mixture, add an excess (≥5 molar equivalents) of the chiral reagent and DMAP.[7]

    • Add EDC to initiate the esterification reaction.

    • Allow the reaction to proceed at room temperature until completion (monitoring by TLC may be necessary).

  • Sample Cleanup: After the reaction, the diastereomeric ester derivatives can be purified using silica gel chromatography before HPLC analysis.

  • HPLC Analysis: The purified derivatives are analyzed on a suitable column (e.g., ODS or C30) with a mobile phase such as methanol/acetonitrile/n-hexane, often at low column temperatures to enhance resolution.[7][8]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing LipidExtraction Lipid Extraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization Cleanup Sample Cleanup Derivatization->Cleanup GC_Separation Gas Chromatography (GC) Separation Cleanup->GC_Separation MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General experimental workflow for the analysis of BCFA isomers.

G Start Poor BCFA Isomer Resolution CheckColumn Is the GC column appropriate? (Long, polar phase) Start->CheckColumn CheckTemp Is the temperature program optimized? (Slow ramp rate) CheckColumn->CheckTemp Yes UsePolarColumn Action: Use >100m polar column CheckColumn->UsePolarColumn No CheckDeriv Is derivatization complete? CheckTemp->CheckDeriv Yes OptimizeTemp Action: Decrease ramp rate (e.g., 1-2°C/min) CheckTemp->OptimizeTemp No OptimizeDeriv Action: Check reagents, ensure anhydrous conditions CheckDeriv->OptimizeDeriv No Resolved Resolution Improved CheckDeriv->Resolved Yes UsePolarColumn->CheckTemp OptimizeTemp->CheckDeriv OptimizeDeriv->Resolved

Caption: Troubleshooting decision tree for poor chromatographic resolution.

G cluster_iso iso-BCFAME Pathway cluster_anteiso anteiso-BCFAME Pathway BCFAME BCFA Methyl Ester (BCFAME) Molecular Ion (M⁺) iso_frag {Fragmentation | Loss of Isopropyl Group} BCFAME->iso_frag If iso anteiso_frag {Fragmentation | Cleavage at Branch Point} BCFAME->anteiso_frag If anteiso iso_ion {Diagnostic Ion | [M-43]⁺} iso_frag->iso_ion anteiso_ions Diagnostic Ions [M-29]⁺ (Loss of Ethyl) [M-57]⁺ (Loss of sec-Butyl) anteiso_frag->anteiso_ions

Caption: Logical diagram of isomer differentiation by MS/MS fragmentation.

References

Technical Support Center: Stability of 4-Ethyloctanoic Acid During Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct research has been published on the stability of 4-ethyloctanoic acid. The guidance provided here is based on established best practices for the storage and analysis of short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs), to which this compound belongs. Researchers should validate these recommendations for their specific sample matrix and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a branched-chain fatty acid. Like other fatty acids, its stability during sample storage is crucial for accurate quantification in research and clinical settings. Degradation can lead to underestimation of its concentration, impacting the reliability of experimental results.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: The main factors include:

  • Storage Temperature: Higher temperatures can accelerate enzymatic and oxidative degradation.

  • Storage Duration: The longer the storage period, the greater the potential for degradation.

  • Sample Matrix: The type of biological sample (e.g., plasma, serum, feces) can influence stability due to the presence of enzymes and other interacting molecules.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt sample integrity and lead to the degradation of fatty acids.[1][2][3]

Q3: What is the recommended storage temperature for samples containing this compound?

A3: For long-term storage, it is recommended to store samples at -80°C.[4] This temperature minimizes enzymatic activity and chemical degradation. For short-term storage, -20°C may be acceptable, but validation is recommended.

Q4: How many freeze-thaw cycles can a sample undergo before significant degradation of this compound is expected?

A4: It is best to minimize freeze-thaw cycles. Each cycle can lead to a decrease in the concentration of fatty acids.[1][2] If multiple analyses are planned, it is advisable to aliquot the sample into smaller volumes before the initial freezing.

Q5: Are there any preservatives or additives that can enhance the stability of this compound in samples?

A5: While not always necessary, particularly with storage at -80°C, the addition of antioxidants may help prevent oxidative degradation of fatty acids. The necessity and choice of a preservative should be validated for the specific analytical method being used.

Troubleshooting Guides

Issue: Low Recovery of this compound

Q1: I am observing consistently low recovery of this compound from my samples. What could be the cause?

A1: Low recovery can stem from several factors throughout the analytical process. Consider the following:

  • Sample Collection and Handling: Ensure proper and swift handling of samples immediately after collection to minimize enzymatic degradation.

  • Extraction Efficiency: The solvent system used for liquid-liquid extraction may not be optimal for this compound. Experiment with different solvent polarities. A second extraction of the aqueous phase may also improve recovery.

  • Derivatization (for GC-MS analysis): Incomplete derivatization is a common reason for low recovery of fatty acids. Ensure anhydrous conditions, and optimize the reaction time, temperature, and reagent concentration.

  • Matrix Effects: Components in the sample matrix can interfere with the analysis, leading to ion suppression in LC-MS or other interferences. Consider further sample cleanup steps like solid-phase extraction (SPE).

Issue: High Variability in this compound Concentrations

Q2: My results for this compound concentration are highly variable between replicates of the same sample. What should I investigate?

A2: High variability can be introduced at multiple stages:

  • Sample Inhomogeneity: Ensure the sample is thoroughly mixed before aliquoting and extraction.

  • Inconsistent Sample Preparation: Precisely follow the same protocol for all samples, including consistent volumes, incubation times, and temperatures.

  • Instrumental Instability: Check the performance of your analytical instrument (GC-MS or LC-MS) by injecting a standard mixture to assess peak shape, resolution, and response stability.

  • Inconsistent Freeze-Thaw Cycles: Ensure that all samples being compared have undergone the same number of freeze-thaw cycles.

Data on Fatty Acid Stability

The following tables summarize general findings on the stability of fatty acids during storage. Note that these are not specific to this compound but provide a general guideline.

Table 1: Recommended Storage Conditions for Biological Samples for Fatty Acid Analysis

Sample TypeShort-Term Storage (≤ 7 days)Long-Term Storage (> 7 days)
Plasma/Serum-20°C-80°C[4]
Feces-20°C-80°C
Tissues-80°C-80°C

Table 2: Effect of Freeze-Thaw Cycles on Fatty Acid Content in Meat Samples

Number of Freeze-Thaw CyclesChange in Saturated Fatty AcidsChange in Monounsaturated Fatty AcidsChange in Polyunsaturated Fatty Acids
1Decrease[1]Decrease[1]Decrease[1]
3Further Decrease[1]Further Decrease[1]Further Decrease[1]
5Stabilized after initial decrease[1]Stabilized after initial decrease[1]Stabilized after initial decrease[1]
7Significant Decrease[1]Significant Decrease[1]Significant Decrease[1]

Source: Adapted from studies on raw meat samples.[1]

Experimental Protocols

Protocol 1: Sample Collection and Initial Processing (Plasma)

  • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • If not analyzing immediately, aliquot the plasma into cryovials for storage.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry and transfer to a -80°C freezer for long-term storage.

Protocol 2: Extraction and Derivatization of this compound for GC-MS Analysis

  • Extraction:

    • Thaw the plasma sample on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Add 300 µL of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding a non-polar solvent (e.g., hexane) and vortexing.

    • Collect the organic layer containing the fatty acids. Repeat the extraction on the aqueous layer.

    • Evaporate the pooled organic layers to dryness under a stream of nitrogen.

  • Derivatization (Methylation):

    • To the dried extract, add a methylating agent (e.g., 14% Boron Trifluoride in methanol).

    • Heat the mixture at 60-100°C for 5-10 minutes.

    • Cool the sample and add a saturated NaCl solution and hexane.

    • Vortex and centrifuge to separate the phases.

    • The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for GC-MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_extraction Extraction cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis Collect_Blood Collect Blood (EDTA tube) Centrifuge Centrifuge at 1500g, 4°C Collect_Blood->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Aliquot Aliquot Plasma Separate_Plasma->Aliquot Store Store at -80°C Aliquot->Store Thaw_Sample Thaw Sample on Ice Store->Thaw_Sample Add_IS Add Internal Standard Thaw_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (Hexane) Protein_Precipitation->LLE Evaporate Evaporate to Dryness LLE->Evaporate GC_MS_Analysis GC-MS or LC-MS/MS Analysis LLE->GC_MS_Analysis For LC-MS/MS (no derivatization) Add_Reagent Add Methylating Agent Evaporate->Add_Reagent Heat Heat at 60-100°C Add_Reagent->Heat Extract_FAMEs Extract FAMEs Heat->Extract_FAMEs Extract_FAMEs->GC_MS_Analysis troubleshooting_workflow Start Low Analyte Recovery Observed Check_Extraction Review Extraction Protocol Start->Check_Extraction Optimize_Solvent Optimize Solvent System Check_Extraction->Optimize_Solvent No Check_Derivatization Scrutinize Derivatization Step (GC-MS) Check_Extraction->Check_Derivatization Yes Second_Extraction Perform Second Extraction Optimize_Solvent->Second_Extraction Second_Extraction->Check_Derivatization Anhydrous_Conditions Ensure Anhydrous Conditions Check_Derivatization->Anhydrous_Conditions No Evaluate_Matrix Evaluate Matrix Effects Check_Derivatization->Evaluate_Matrix Yes Optimize_Reaction Optimize Reaction Conditions Anhydrous_Conditions->Optimize_Reaction Optimize_Reaction->Evaluate_Matrix SPE_Cleanup Consider Solid-Phase Extraction (SPE) Evaluate_Matrix->SPE_Cleanup Significant Effects Matrix_Matched_Calibrators Use Matrix-Matched Calibrators Evaluate_Matrix->Matrix_Matched_Calibrators Consistent Effects Resolution Problem Resolved Evaluate_Matrix->Resolution No Significant Effects SPE_Cleanup->Resolution Matrix_Matched_Calibrators->Resolution

References

Selection of internal standards for 4-Ethyloctanoic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of internal standards for the accurate quantification of 4-ethyloctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an internal standard for this compound quantification?

A1: The most critical factor is the structural similarity between the internal standard and this compound. An ideal internal standard will have physicochemical properties (e.g., polarity, volatility, ionization efficiency) that closely match the analyte. This ensures that the internal standard behaves similarly to the analyte during sample preparation (extraction, derivatization) and analysis (chromatography, mass spectrometry), effectively compensating for variations in the analytical process.[1][2][3][4] Stable isotope-labeled (SIL) internal standards, such as deuterated or 13C-labeled analogs, are considered the gold standard because their chemical and physical properties are nearly identical to the analyte.[3][4]

Q2: I cannot find a commercially available deuterated this compound. What are my options?

A2: While a deuterated exact match is ideal, it is not always available. In such cases, you have several viable alternatives:

  • Structurally Similar Deuterated Fatty Acids: Select a commercially available deuterated branched-chain fatty acid with a similar chain length and branching pattern. For this compound (a C10 branched fatty acid), potential candidates could include deuterated nonanoic acid (C9) or deuterated decanoic acid (C10).

  • Odd-Chain Fatty Acid: A non-endogenous, odd-chain fatty acid like heptadecanoic acid (C17:0) can be used, especially for GC-MS analysis. However, its recovery and response may not perfectly mimic that of this compound.

  • Custom Synthesis: For critical applications requiring the highest accuracy, custom synthesis of deuterated this compound is an option.[5][6]

Q3: Should I use GC-MS or LC-MS/MS for this compound quantification?

A3: Both GC-MS and LC-MS/MS are powerful techniques for fatty acid analysis, and the choice depends on your specific requirements.

  • GC-MS: This is a well-established and robust technique for volatile compounds. For non-volatile fatty acids like this compound, a derivatization step to convert them into volatile esters (e.g., fatty acid methyl esters - FAMEs) is necessary.[7][8][9][10] GC-MS often provides excellent chromatographic separation and high sensitivity.[1]

  • LC-MS/MS: This technique offers the advantage of analyzing fatty acids in their native form, avoiding the need for derivatization.[11][12][13] This simplifies sample preparation and can be beneficial for analyzing a broader range of fatty acids, including more polar species.

Q4: Why is derivatization necessary for GC-MS analysis of this compound?

A4: Derivatization is a crucial step in the GC-MS analysis of carboxylic acids like this compound for two main reasons:

  • Increased Volatility: Fatty acids are not sufficiently volatile to be readily analyzed by GC. Converting them to esters (e.g., methyl, ethyl, or pentafluorobenzyl esters) increases their volatility, allowing them to be vaporized in the GC inlet and travel through the column.[8][10][14]

  • Improved Peak Shape and Sensitivity: Derivatization reduces the polarity of the carboxyl group, which minimizes interactions with active sites in the GC system. This leads to sharper, more symmetrical peaks and improved sensitivity.[8][14]

Troubleshooting Guide: Common Issues in this compound Quantification

Problem Potential Cause Troubleshooting Steps
Low Internal Standard Recovery Inefficient Extraction: The solvent system may not be optimal for extracting both the analyte and the internal standard from the sample matrix.- Ensure the polarity of the extraction solvent is appropriate for a medium-chain branched fatty acid.- Consider a multi-step extraction with solvents of varying polarities.- Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).
Incomplete Derivatization: The derivatization reaction may not have gone to completion for the internal standard.- Ensure all reagents are fresh and anhydrous.- Optimize reaction conditions (temperature, time, and reagent concentration).- Use a catalyst if recommended for the chosen derivatization reagent.[14]
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer.[3]- Perform a matrix effect study by comparing the internal standard response in a clean solvent versus a matrix extract.- Improve sample cleanup procedures to remove interfering matrix components.- Use a stable isotope-labeled internal standard, as it is most likely to co-elute and experience the same matrix effects as the analyte.[3][4]
Poor Peak Shape (Tailing) Active Sites in the GC System: The acidic nature of the underivatized carboxyl group can interact with active sites in the GC inlet liner, column, or detector.- Ensure complete derivatization.- Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.
Column Overload: Injecting too much sample can lead to broad, tailing peaks.- Dilute the sample extract.- Use a split injection instead of a splitless injection.
High Variability in Results Inconsistent Internal Standard Addition: Inaccurate or inconsistent addition of the internal standard to samples and calibrators is a common source of error.- Use a calibrated pipette to add the internal standard.- Add the internal standard to all samples and standards at the beginning of the sample preparation process to account for variability in all subsequent steps.[2]
Analyte-Internal Standard Mismatch: The chosen internal standard does not adequately mimic the behavior of this compound.- Re-evaluate the choice of internal standard. A stable isotope-labeled analog is the best option.[1][3][4] If unavailable, select a structural analog with the closest possible properties.

Selection of Potential Internal Standards

The table below summarizes potential internal standards for the quantification of this compound. The ideal choice is a stable isotope-labeled version of the analyte. When this is not available, other options should be carefully validated.

Internal StandardStructureMolecular Weight ( g/mol )Rationale for Use
This compound-dx C10H(20-x)DxO2172.26 + xIdeal Choice: Stable isotope-labeled analog. Behaves identically to the analyte throughout the analytical process, providing the most accurate correction for experimental variability.[3][4]
Octanoic acid-13C8 13C8H16O2152.15Good Alternative: Stable isotope-labeled straight-chain fatty acid with the same carbon number. Similar physicochemical properties.
Nonanoic acid-d17 C9HD17O2175.34Structurally Similar: Deuterated fatty acid with a close chain length. Should exhibit similar extraction and chromatographic behavior.
Heptadecanoic acid (C17:0) C17H34O2270.46Non-Endogenous: An odd-chain fatty acid that is typically not present in biological samples, avoiding interference. Its different chain length may lead to variations in recovery and response compared to this compound.[1]

Experimental Protocols

Workflow for Internal Standard Selection

A Start: Need to Quantify This compound B Is a stable isotope-labeled This compound available? A->B C Use deuterated or 13C-labeled This compound B->C Yes D Select a commercially available deuterated branched-chain fatty acid with similar chain length B->D No H Proceed with Quantification C->H E Consider a non-endogenous odd-chain fatty acid (e.g., Heptadecanoic acid) D->E F Consider custom synthesis of a stable isotope-labeled standard D->F G Validate the chosen internal standard: - Assess recovery - Evaluate matrix effects - Confirm no interference D->G E->G F->G G->H cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Quantification A Biological Sample (contains this compound) B Addition of Internal Standard (known concentration) A->B C Extraction B->C D Derivatization (for GC-MS) C->D E GC-MS or LC-MS/MS Analysis D->E F Peak Area Measurement (Analyte and Internal Standard) E->F G Calculate Response Ratio (Analyte Area / IS Area) F->G I Determine Concentration of This compound G->I H Calibration Curve H->I

References

Technical Support Center: Minimizing Analyte Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte loss during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of analyte loss during sample preparation?

Analyte loss can occur at various stages of sample preparation due to several factors. The most common causes include:

  • Adsorption to surfaces: Analytes can adsorb to the surfaces of collection tubes, pipette tips, and storage containers. This is particularly problematic for hydrophobic compounds and when using plastic containers.[1][2][3] Basic compounds with a high pKa tend to adsorb to glass surfaces, while compounds with a large logP are prone to adsorbing to both glass and plastic containers.[1]

  • Degradation: Analytes can degrade due to enzymatic activity, exposure to light, extreme temperatures, or unfavorable pH conditions.[4][5][6]

  • Incomplete extraction: During techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), the analyte may not be fully recovered from the sample matrix.[7][8][9]

  • Co-precipitation: In protein precipitation, analytes that are bound to proteins can be unintentionally removed along with the precipitated proteins.[7][8][10]

  • Evaporation: Volatile analytes can be lost due to evaporation, especially during steps involving heating or nitrogen drying.

  • Matrix effects: Components of the sample matrix can interfere with the analytical method, leading to suppression or enhancement of the analyte signal, which can be misinterpreted as analyte loss.[8]

Troubleshooting Guides

Issue 1: Low Analyte Recovery in Solid-Phase Extraction (SPE)

Symptoms:

  • Consistently low or no analyte detection in the final eluate.

  • Poor reproducibility between replicate samples.[7][8]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Improper Sorbent Conditioning/Equilibration Ensure the sorbent is properly wetted and activated by following the manufacturer's protocol.[9][11] The equilibration step should match the sorbent environment with the sample solution's properties.[11]
Incorrect Sorbent Selection The sorbent's retention mechanism must match the analyte's chemical properties. For example, a polar analyte may not be retained well on a reversed-phase cartridge.[12] Consider using a different sorbent with a more appropriate chemistry.[7]
Analyte Breakthrough During Loading The flow rate during sample loading may be too high, not allowing sufficient time for the analyte to interact with the sorbent.[12] Reduce the loading flow rate. Also, ensure the sample solvent is not too strong, which can prevent the analyte from binding to the sorbent.[8][13]
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent.[8][12] Increase the elution solvent strength or volume. Consider secondary interactions between the analyte and sorbent and choose an elution solvent that can disrupt them.[8]
Sample Overload Exceeding the sorbent's binding capacity will lead to analyte loss during the loading step.[12] Use a larger SPE cartridge or dilute the sample. Silica-based sorbents typically have a capacity of ≤ 5% of the sorbent mass, while polymeric sorbents have a capacity of around 15-25%.[11][12]

Experimental Protocol: Systematic SPE Troubleshooting

To identify the step where analyte loss occurs, a systematic approach is recommended:

  • Process a known standard through the entire SPE procedure.

  • Collect fractions from each step:

    • Sample load flow-through

    • Wash solvent fractions

    • Elution fractions

  • Analyze each fraction for the presence of the analyte.

  • Identify the fraction containing the analyte to pinpoint the source of the loss.[7][8]

Issue 2: Analyte Loss During Protein Precipitation

Symptoms:

  • Lower than expected analyte concentration after precipitation and removal of the protein pellet.

  • High variability in results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Analyte Co-precipitation Analytes that are protein-bound can be carried down with the precipitated proteins.[7][8][10] To mitigate this, try disrupting protein-analyte binding before precipitation by adjusting the sample pH or adding a small amount of organic solvent.
Incorrect Precipitating Agent or Ratio The choice and volume of the precipitating solvent can impact efficiency. Acetonitrile is often preferred as it produces larger protein particles that are easier to separate.[10] A solvent-to-sample ratio of 3:1 is generally recommended.[10]
Incomplete Protein Precipitation Insufficient mixing or incubation time can lead to incomplete protein removal, which can interfere with subsequent analysis. Ensure thorough vortexing and adequate incubation on ice.
Analyte Instability in the Precipitating Solvent The analyte may not be stable in the high concentration of organic solvent used for precipitation. Assess analyte stability in the chosen solvent beforehand.
Issue 3: Analyte Loss Due to Adsorption

Symptoms:

  • Decreasing analyte concentration over time when stored in solution.

  • No analyte detected after preparing a standard solution the previous day.[1]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Adsorption to Container Surfaces Hydrophobic analytes and basic compounds are prone to adsorbing to container walls.[1][2] Use polypropylene or silanized glass vials to minimize adsorption.[2] Adding a small amount of organic solvent (10-50%) or a non-ionic surfactant (~0.1%) to the sample solution can also reduce hydrophobic adsorption.[1] For basic compounds adsorbing to glass, keeping the pH acidic (≤ 4.8) can help.[2]
Adsorption to Pipette Tips Use low-retention pipette tips, especially for viscous samples or those containing detergents.
Adsorption to Filtration Membranes Choose a filter membrane that is compatible with your analyte and solvent. Hydrophilic PTFE membranes often exhibit low analyte binding.[14]

Quantitative Data Summary

The following table summarizes typical analyte recovery rates for different sample preparation techniques. Note that these are general ranges, and actual recovery will depend on the specific analyte, matrix, and protocol.

Sample Preparation Technique Typical Analyte Recovery (%) Common Causes of Loss
Solid-Phase Extraction (SPE) 60-95%Improper sorbent choice, breakthrough, incomplete elution.[7][8][9]
Liquid-Liquid Extraction (LLE) 70-98%Incomplete partitioning, emulsion formation.
Protein Precipitation (PPT) 80-99% (for unbound analytes)Co-precipitation with proteins, analyte instability.[10]
Dilute-and-Shoot >95% (minimal sample manipulation)Matrix effects can suppress or enhance the signal, leading to inaccurate quantification.[15]

Experimental Workflows and Logical Relationships

Troubleshooting Low Analyte Recovery in SPE

SPE_Troubleshooting start Low Analyte Recovery in SPE check_system Verify Analytical System Function start->check_system assess_protocol Assess Each Step of SPE Protocol check_system->assess_protocol breakthrough Analyte found in Load/Wash Fractions? assess_protocol->breakthrough retention_issue Analyte retained but not eluted? breakthrough->retention_issue No optimize_retention Optimize Retention: - Check solvents - Alter sample/wash solvent breakthrough->optimize_retention Yes no_analyte No analyte detected in any fraction? retention_issue->no_analyte No optimize_elution Optimize Elution: - Increase solvent strength - Address secondary interactions retention_issue->optimize_elution Yes analyte_instability Investigate Analyte Instability or Protein Binding no_analyte->analyte_instability Yes end Improved Recovery optimize_retention->end optimize_elution->end analyte_instability->end

Caption: A flowchart for troubleshooting low analyte recovery in Solid-Phase Extraction.

Factors Contributing to Analyte Loss

Analyte_Loss_Factors analyte_loss Analyte Loss adsorption Adsorption analyte_loss->adsorption degradation Degradation analyte_loss->degradation incomplete_extraction Incomplete Extraction analyte_loss->incomplete_extraction co_precipitation Co-precipitation analyte_loss->co_precipitation containers Containers adsorption->containers pipettes Pipette Tips adsorption->pipettes filters Filters adsorption->filters ph pH degradation->ph temperature Temperature degradation->temperature light Light degradation->light enzymes Enzymes degradation->enzymes spe SPE incomplete_extraction->spe lle LLE incomplete_extraction->lle ppt Protein Precipitation co_precipitation->ppt

References

Technical Support Center: Resolving Co-elution in Fatty Acid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fatty acid chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and resolve co-elution issues in their experiments.

Troubleshooting Guides

Issue: My chromatogram shows broad, tailing, or shouldering peaks, suggesting co-elution. What are the initial steps I should take?

Answer:

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that can compromise the accuracy of fatty acid identification and quantification.[1][2] Initial troubleshooting should focus on confirming the co-elution and then investigating the most common causes related to your sample preparation and Gas Chromatography (GC) method.

1. Confirm Peak Purity: If you are using a Mass Spectrometry (MS) or Diode Array Detector (DAD), you can verify co-elution.[2]

  • MS Detector: Examine the mass spectra across the peak. If the mass spectra are not consistent from the leading edge to the trailing edge of the peak, it indicates the presence of multiple components.[2]

  • DAD (for HPLC): A DAD can assess peak purity by comparing UV spectra across the peak. Non-identical spectra suggest an impure peak.[2]

  • Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" are often strong indicators of co-elution.[2][3]

2. Review Sample Preparation:

  • Incomplete Derivatization: Ensure that the conversion of fatty acids to fatty acid methyl esters (FAMEs) is complete. Incomplete reactions can result in broad or tailing peaks of the original free fatty acids, which may overlap with FAME peaks.[1][4] High-quality derivatization reagents with low moisture content are crucial to prevent side reactions.[1]

  • System Contamination: Extraneous peaks can originate from contamination in the solvent, glassware, or from carryover from previous injections.[1] Running a blank solvent injection can help determine if the co-eluting peak is a contaminant.[1]

3. Optimize GC Method Parameters: Simple adjustments to your GC method can often resolve co-elution by influencing the three key factors of chromatographic resolution: capacity factor, selectivity, and efficiency.[1][5]

Below is a workflow to guide your initial troubleshooting efforts.

cluster_0 Initial Troubleshooting Workflow start Observe Peak Asymmetry (Shouldering, Broadening) confirm_purity Confirm Peak Purity (MS or DAD) start->confirm_purity review_prep Review Sample Preparation confirm_purity->review_prep Impurity Confirmed derivatization Check Derivatization Completeness review_prep->derivatization contamination Check for System Contamination review_prep->contamination optimize_gc Optimize GC Method temp_program Adjust Temperature Program optimize_gc->temp_program flow_rate Optimize Flow Rate optimize_gc->flow_rate derivatization->optimize_gc Derivatization OK contamination->optimize_gc System Clean resolved Peaks Resolved temp_program->resolved Successful further_steps Consider Advanced Options (e.g., Change Column) temp_program->further_steps Unsuccessful flow_rate->resolved Successful flow_rate->further_steps Unsuccessful

Caption: A logical workflow for troubleshooting co-eluting peaks.

Issue: How can I optimize my GC temperature program to resolve co-eluting FAMEs?

Answer:

The temperature program has a significant impact on the retention time and separation of FAMEs.[6] By manipulating the temperature, you can alter the selectivity of the separation.[7] An increase of approximately 30°C can reduce the retention time by half.[6][7]

Here are key parameters to adjust:

  • Lower the Initial Temperature: A lower starting temperature can enhance the separation of more volatile, early-eluting compounds.

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2°C/min instead of 10°C/min) increases the time analytes spend interacting with the stationary phase, which generally improves separation for most compounds, including complex isomer mixtures.[1][8][9]

  • Incorporate Isothermal Holds: Adding an isothermal (constant temperature) hold at a specific point in the run can improve the separation of compounds eluting during that period.[1][8]

Table 1: Impact of Temperature Program Adjustments on FAME Separation

Parameter AdjustmentEffect on SeparationTypical Application
Lower Initial Temperature Increases retention and resolution of early-eluting peaks.Separating short-chain FAMEs from the solvent front.
Slower Temperature Ramp Increases analysis time but improves separation for most compounds.[8]Resolving complex mixtures of isomers (e.g., C18:1 cis/trans).[1][8]
Faster Temperature Ramp Decreases analysis time but may reduce resolution.[8]Screening simple mixtures where critical pairs are not an issue.
Add Isothermal Hold Can improve separation for compounds eluting during the hold.[8]Targeting a specific region of the chromatogram with known co-elution.
Issue: What is the impact of changing the GC column on peak resolution?

Answer:

The choice of the stationary phase in your GC column is one of the most critical factors for achieving selectivity between different fatty acids.[10] If optimizing the GC method does not resolve co-elution, changing the column is the next logical step. Fatty acid methyl esters are typically analyzed on polar stationary phases.[10][11]

  • Polarity: Highly polar columns, such as those with cyanopropyl silicone stationary phases (e.g., HP-88, SP-2560, CP-Sil 88), are specifically designed for the separation of FAMEs, including cis and trans isomers.[2][8][10] These columns provide better separation based on the degree of unsaturation and the position of double bonds.[2]

  • Column Dimensions:

    • Length: Longer columns provide higher resolution but also lead to longer analysis times. A 100m column is often used for complex separations of TFA isomers.[12]

    • Internal Diameter (I.D.): Smaller I.D. columns (e.g., 0.25 mm) offer higher efficiency (narrower peaks).[13]

    • Film Thickness: Thinner films are suitable for less volatile compounds like FAMEs, leading to sharper peaks and reduced column bleed.[13]

Table 2: Comparison of Common GC Column Stationary Phases for FAME Analysis

Stationary PhasePolarityStrengthsLimitations
Polyethylene Glycol (e.g., DB-WAX) Medium to High[8]Good separation for less complex samples.[10][11]Does not separate cis-trans isomers well.[10][11]
Cyanopropyl Silicone (e.g., DB-23) Medium-High[10]Excellent separation for complex FAME mixtures and some cis-trans separation.[10][11]May not fully resolve all complex cis-trans mixtures.[10]
Highly Polar Cyanopropyl Silicone (e.g., HP-88, SP-2560) High[8]Excellent separation of cis and trans isomers.[8][10]May have difficulty separating some higher molecular weight fatty acids.[10]
Ionic Liquid (e.g., SLB-IL111) Extremely Polar[14]Can provide baseline separation of geometric isomers like linoleic acid methyl esters.[14]Newer technology, may have different selectivity profiles to consider.

Experimental Protocols

Protocol: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF3)-Methanol

This protocol describes a common method for preparing FAMEs from lipid samples for GC analysis.[15]

Materials:

  • Lipid extract or oil sample

  • Screw-cap test tube or reaction vessel

  • 12-14% Boron Trifluoride (BF3) in Methanol reagent

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution or water

  • Anhydrous Sodium Sulfate

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Weigh approximately 10-25 mg of the lipid extract or oil into a screw-cap test tube.[16] If the sample is in an aqueous solvent, it must be evaporated to dryness first.[16]

  • Saponification (Optional but recommended for triglycerides): Add 2 mL of 0.5 M methanolic KOH. Heat at 80°C for 5 minutes.[2]

  • Methylation: Cool the sample. Add 2 mL of 12% BF3-methanol reagent.[1] Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the sample.[1][16]

  • Extraction: Cool the vessel to room temperature. Add 1 mL of water (or saturated NaCl solution) and 1 mL of hexane to the vessel.[1][2]

  • Shake the vessel vigorously for 30 seconds to extract the FAMEs into the non-polar hexane layer.[1]

  • Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

  • The sample is now ready for GC injection.

cluster_1 FAME Derivatization Workflow start Start: Lipid Sample add_bf3 Add BF3-Methanol Reagent start->add_bf3 heat Heat at 60°C add_bf3->heat cool Cool to Room Temperature heat->cool add_water_hexane Add Water and Hexane cool->add_water_hexane shake Vortex to Extract FAMEs add_water_hexane->shake separate Allow Layers to Separate shake->separate transfer Transfer Hexane Layer to a Clean Vial separate->transfer dry Dry with Anhydrous Sodium Sulfate transfer->dry end End: Sample Ready for GC Injection dry->end

Caption: Experimental workflow for FAME derivatization.

Frequently Asked Questions (FAQs)

Q1: What is derivatization and why is it necessary for fatty acid analysis by GC?

A1: Derivatization is the chemical modification of a compound to make it more suitable for analysis. For GC analysis, free fatty acids are converted into fatty acid methyl esters (FAMEs).[8][15] This is necessary for two main reasons:

  • Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, which allows them to be analyzed at lower temperatures and elute as sharper peaks.[8]

  • Reduced Polarity and Improved Peak Shape: The polar carboxylic acid group of free fatty acids can interact with active sites in the GC system, leading to peak tailing.[15] Converting them to the less polar ester form minimizes these interactions and results in more symmetrical peaks.[15]

Q2: Can I use liquid chromatography (LC) to address co-elution problems?

A2: Yes, liquid chromatography, particularly reversed-phase HPLC, can be an alternative for fatty acid analysis. Separation is typically based on chain length and degree of unsaturation. To resolve co-eluting peaks in LC, you can adjust the mobile phase composition. For instance, in reversed-phase HPLC, reducing the percentage of the organic solvent (like acetonitrile or methanol) will increase retention and can improve the separation of closely eluting fatty acids.[17]

Q3: What is two-dimensional gas chromatography (GCxGC or 2D-GC) and how can it help with co-elution?

A3: Two-dimensional GC is a powerful technique that uses two columns with different stationary phase selectivities to achieve a much higher degree of separation than is possible with a single column.[18][19] The effluent from the first column is trapped and then re-injected onto a second, typically shorter, column for further separation.[19] This is particularly useful for analyzing complex samples where fatty acids are minor components or where there are many isomeric forms that are difficult to separate using conventional GC.[2][18] The resulting data is displayed as a two-dimensional contour plot, which can reveal well-ordered structures of fatty acids based on their carbon number and degree of unsaturation, simplifying identification.[18]

Q4: My co-eluting peaks are cis and trans isomers. What is the best approach to separate them?

A4: The separation of cis and trans fatty acid isomers is a common challenge that often requires specific chromatographic conditions. The most effective approach is to use a highly polar cyanopropyl-based GC column (e.g., SP-2560, HP-88) that is at least 100 meters in length.[10][12] Additionally, optimizing the temperature program is crucial. A slow temperature ramp is often necessary to achieve the best resolution between these isomers.[20][21] In some cases, an isothermal temperature program may provide better separation for specific isomer pairs.[20][22]

Q5: Can adjusting the carrier gas flow rate help with co-elution?

A5: Yes, optimizing the carrier gas flow rate (or linear velocity) can improve column efficiency and, consequently, resolution. Each column has an optimal flow rate at which it performs most efficiently. Deviating significantly from this optimum can lead to broader peaks and reduced separation. While it is often a less impactful parameter to adjust compared to the temperature program or stationary phase, ensuring you are operating at or near the optimal flow rate for your column and carrier gas is a fundamental step in good chromatographic practice.

References

Improving reproducibility of 4-Ethyloctanoic acid measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 4-Ethyloctanoic acid measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). GC-MS is widely used due to its high resolution for separating branched-chain fatty acids from their straight-chain isomers.[1][2] LC-MS/MS is also employed, particularly for its sensitivity and applicability to complex biological matrices.[3][4]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is a carboxylic acid with relatively low volatility. Derivatization is a chemical modification process that converts the carboxylic acid group into a less polar and more volatile ester (e.g., a methyl or silyl ester). This increases the compound's volatility and thermal stability, making it suitable for analysis by gas chromatography.[1][5] Common derivatization reagents include BF3-methanol, which forms fatty acid methyl esters (FAMEs), and silylating agents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), which form trimethylsilyl (TMS) esters.[6][7]

Q3: What are typical sources of variability in this compound measurements?

A3: Variability in this compound measurements can arise from several sources, including:

  • Sample Preparation: Inconsistent extraction efficiency, incomplete derivatization, or sample degradation during storage and handling.

  • Chromatographic Separation: Poor peak shape, co-elution with isomeric compounds, or shifts in retention time.

  • Mass Spectrometric Detection: Matrix effects (ion suppression or enhancement), instrument contamination, or improper tuning.

  • Calibration: Use of inappropriate internal standards or a non-linear calibration curve.

Q4: How can I improve the sensitivity of my this compound measurement?

A4: To improve sensitivity, consider the following:

  • Optimize Sample Preparation: Ensure efficient extraction and complete derivatization. Concentrate the sample extract if necessary.

  • Enhance Chromatographic Performance: Use a high-efficiency capillary column and optimize the GC oven temperature program to achieve sharp, well-defined peaks.

  • Fine-tune Mass Spectrometer Settings: Use Selected Ion Monitoring (SIM) mode to monitor specific ions of your derivatized this compound, which is more sensitive than full-scan mode. Ensure the ion source is clean and properly tuned.[2][8]

  • For LC-MS: Optimize the mobile phase composition and electrospray ionization (ESI) source parameters to maximize the ionization efficiency of the derivatized or underivatized acid.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question Possible Cause Solution
Why are my this compound peaks tailing? 1. Active sites in the GC inlet or column: The acidic nature of the underivatized carboxyl group can interact with active sites. 2. Column contamination: Buildup of non-volatile matrix components at the head of the column. 3. Improper column installation: A poor cut on the column end can cause peak distortion.1. Ensure complete derivatization. Use a deactivated inlet liner. 2. Perform inlet and column maintenance. Trim the first few centimeters of the analytical column. 3. Re-install the column with a clean, square cut.
What causes peak fronting for my analyte? 1. Column overload: Injecting too much sample onto the column. 2. Solvent mismatch: The solvent used to dissolve the sample is too different in polarity from the stationary phase.1. Dilute the sample extract. 2. Ensure the sample is dissolved in a solvent compatible with the GC column's stationary phase.

Problem 2: Low or No Analyte Signal

Question Possible Cause Solution
Why am I not seeing a peak for this compound? 1. Incomplete derivatization: The derivatization reaction did not go to completion. 2. Sample degradation: The analyte may have degraded during storage or sample preparation. 3. Instrumental issue: Leak in the GC-MS system or a problem with the detector.1. Optimize derivatization conditions (time, temperature, reagent concentration).[2] 2. Store samples at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles. [9] 3. Perform a system leak check and verify detector performance with a known standard.
My signal for this compound is very low. How can I increase it? 1. Sub-optimal injection parameters: Incorrect split ratio or injection volume. 2. Matrix effects (ion suppression in LC-MS): Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte.1. Use splitless injection for higher sensitivity in GC-MS. 2. Improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Problem 3: Poor Reproducibility (High Variability)

Question Possible Cause Solution
Why do my results for replicate injections of the same sample vary significantly? 1. Inconsistent injection volume: An issue with the autosampler syringe. 2. Incomplete or variable derivatization: The derivatization reaction is not consistently going to completion. 3. Sample instability in the autosampler vial. 1. Inspect and clean or replace the autosampler syringe. 2. Ensure precise and consistent addition of derivatization reagents and control reaction conditions. 3. Analyze samples shortly after preparation or ensure they are stable under autosampler conditions.
My calibration curve is not linear. What could be the cause? 1. Detector saturation: The concentration of the highest calibration standard is too high for the detector's linear range. 2. Inappropriate range: The calibration range is too wide.1. Lower the concentration of the highest calibration standard. 2. Narrow the calibration range to the expected concentration range of your samples.

Quantitative Data Summary

Table 1: Mass Spectrometric Data for Derivatized this compound

DerivativeMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) for SIM
Methyl Ester (FAME) 186.3186 (M+), 157, 143, 115, 88
Pentafluorobenzyl (PFB) Ester 352.3352 (M+), 181 (base peak), 171
Trimethylsilyl (TMS) Ester 244.5244 (M+), 229, 171, 129, 117

Note: The fragmentation pattern can vary slightly depending on the mass spectrometer and its settings.

Table 2: Typical Reproducibility of Fatty Acid Analysis

ParameterTypical Value
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 15%
Recovery 85-115%

Note: These are general values for fatty acid analysis; specific performance for this compound may vary.[10][11]

Detailed Methodologies

GC-MS Analysis of this compound (as FAME derivative)

1. Sample Extraction:

  • For biological fluids (e.g., plasma), perform a liquid-liquid extraction with a suitable organic solvent like a mixture of hexane and isopropanol.

  • For tissue samples, homogenize the tissue in a solvent mixture and perform a lipid extraction.

2. Derivatization to Fatty Acid Methyl Ester (FAME) with BF3-Methanol:

  • Evaporate the extracted lipid sample to dryness under a stream of nitrogen.

  • Add 1-2 mL of 14% Boron Trifluoride (BF3) in methanol to the dried extract.[12]

  • Cap the vial tightly and heat at 60-100°C for 10-30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1-2 mL of hexane, then vortex thoroughly.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Parameters:

  • GC Column: A polar capillary column, such as a DB-225ms or similar, is recommended for good separation of branched-chain fatty acid isomers.[2]

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase to 100°C at 6°C/minute.

    • Ramp 2: Increase to 270°C at 25°C/minute, hold for 1 minute.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using the characteristic ions for 4-ethyloctanoate methyl ester (e.g., m/z 186, 157, 143).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAME (e.g., with BF3-Methanol) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Polar Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification

Caption: Experimental workflow for this compound measurement.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_signal Signal Issues cluster_reproducibility Reproducibility Issues start Problem Observed Tailing Tailing Peak start->Tailing Fronting Fronting Peak start->Fronting LowSignal Low/No Signal start->LowSignal HighRSD High RSD start->HighRSD NonlinearCurve Non-linear Calibration start->NonlinearCurve Sol_Tailing Solution Tailing->Sol_Tailing Check Derivatization & Column Condition Sol_Fronting Solution Fronting->Sol_Fronting Check Sample Concentration & Solvent Sol_LowSignal Solution LowSignal->Sol_LowSignal Optimize Derivatization & Injection Sol_HighRSD Solution HighRSD->Sol_HighRSD Check Autosampler & Derivatization Consistency Sol_NonlinearCurve Solution NonlinearCurve->Sol_NonlinearCurve Adjust Calibration Range

References

Technical Support Center: Optimization of SFE/HPLC for Antioxidant Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of Supercritical Fluid Extraction (SFE) and High-Performance Liquid Chromatography (HPLC) for the quantification of antioxidants.

Supercritical Fluid Extraction (SFE) of Antioxidants

Supercritical Fluid Extraction (SFE) is a green technology that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), for the extraction of bioactive compounds like antioxidants[1][2]. Its advantages include high efficiency, selectivity, and the use of non-toxic solvents[1][3]. The polarity of supercritical CO₂ can be modified by adding a co-solvent, such as ethanol, to enhance the extraction of more polar antioxidant compounds[4][5].

SFE: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize in SFE for antioxidant extraction? A1: The most critical parameters to optimize are pressure, temperature, co-solvent percentage, and extraction time[2][5][6]. Pressure and temperature control the density and solvating power of the supercritical fluid, while the addition of a polar co-solvent like ethanol or methanol can significantly increase the extraction yield of polar antioxidants[4][5][7].

Q2: How does pressure affect the extraction of antioxidants? A2: Increasing pressure generally increases the density of the supercritical fluid, which in turn enhances its solvating power and the extraction yield of antioxidants[8]. However, excessively high pressure can sometimes lead to the compaction of the sample matrix, which may negatively impact the extraction process[8]. For instance, optimal pressure for phenolic compounds from date seeds was found to be 350 bar[5].

Q3: What is the role of temperature in the SFE process? A3: Temperature has a dual effect. Increasing temperature can increase the vapor pressure of the solutes, which enhances extraction, but it can also decrease the density of the supercritical fluid, reducing its solvating power[6][7]. Higher temperatures can also risk the degradation of thermally labile antioxidants[7]. Therefore, an optimal temperature must be determined for each specific application. For example, a study on mango peels found 60°C to be optimal for carotenoid extraction[6].

Q4: Why is a co-solvent often necessary for antioxidant extraction? A4: Supercritical CO₂ is non-polar and is therefore most effective for extracting non-polar compounds[3][7]. Many antioxidants, such as phenolic compounds and flavonoids, are polar. Adding a polar co-solvent (modifier) like ethanol or methanol increases the polarity of the supercritical fluid, significantly improving the solubility and extraction efficiency of these polar antioxidants[4][7][9].

Q5: How can I improve the selectivity of my SFE process for specific antioxidants? A5: Selectivity can be improved by carefully manipulating the SFE parameters. Fine-tuning the pressure and temperature can target compounds with different solubilities[2][3]. The choice and percentage of the co-solvent are also crucial; for example, using an ethanol/water mixture can enhance the extraction of highly polar catechins from tea leaves[9]. Sequential extraction, where parameters are changed in steps, can also be used to fractionate different classes of compounds[9][10].

SFE Troubleshooting Guide

Q: My antioxidant yield is consistently low. What could be the cause? A:

  • Incorrect Parameters: The pressure, temperature, or co-solvent ratio may be suboptimal for your target compounds. Consult literature for similar matrices or perform an optimization study using a Response Surface Methodology (RSM) approach[1][2]. For polar antioxidants, ensure you are using an appropriate co-solvent like ethanol[4][9].

  • Sample Preparation: The particle size of your sample material is crucial. If particles are too large, the diffusion of the solvent into the matrix is limited. If they are too small, it may cause channeling or clogging. Grinding the sample to a consistent, appropriate size is recommended[6].

  • Extraction Time: The dynamic extraction time may be too short. After the initial static extraction period, a sufficient dynamic period is needed to ensure the complete elution of the extracted compounds[10][11].

  • Flow Rate: The CO₂ flow rate can influence extraction efficiency. A very high flow rate might reduce the contact time between the solvent and the sample, while a very low flow rate could unnecessarily prolong the extraction[6].

Q: I am extracting unwanted compounds along with my target antioxidants (poor selectivity). How can I fix this? A:

  • Adjust Co-solvent Percentage: A high percentage of co-solvent can lead to the extraction of a wide range of compounds. Try reducing the co-solvent concentration to increase selectivity for less polar compounds or use a gradient of co-solvent concentration throughout the run[3].

  • Modify Pressure and Temperature: Lowering the pressure and temperature can reduce the solvent strength of the supercritical fluid, making it more selective for certain compounds[8]. For example, SFE has been used to selectively remove caffeine from green tea while leaving antioxidant catechins behind by tuning these parameters[3].

  • Sequential Extraction: Employ a multi-step extraction process. Start with pure CO₂ to extract non-polar compounds, then gradually introduce a co-solvent or increase its concentration to extract compounds of increasing polarity[9].

Q: My SFE system is experiencing pressure fluctuations. What should I do? A:

  • Check for Leaks: Inspect all fittings and seals for any potential leaks, which are a common cause of pressure instability.

  • Pump Issues: The pump may have air trapped inside. Purge the pump according to the manufacturer's instructions[11]. Worn pump seals can also cause pressure fluctuations and may need replacement.

  • Restrictor Clogging: The back-pressure regulator or restrictor can become clogged with extracted material, especially if the extract is not fully soluble in the mobile phase post-expansion. Ensure the restrictor is heated appropriately to prevent solute precipitation[12].

SFE Experimental Protocol: Extraction of Phenolic Compounds

This protocol provides a general methodology for the SFE of phenolic antioxidants from a plant matrix. Parameters should be optimized for each specific application.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, seeds, peels) at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize moisture content.

    • Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm).

    • Accurately weigh approximately 5-10 g of the powdered sample and load it into the extraction vessel[4].

  • SFE System Setup:

    • Set the extraction parameters on the SFE instrument. Based on optimization studies, typical starting points for phenolic compounds could be:

      • Pressure: 250-350 bar[5][11]

      • Temperature: 50-70°C[4][5]

      • Co-solvent: Ethanol (5-20% v/v)[4][11]

      • CO₂ Flow Rate: 2-4 g/min [6]

    • Set the back-pressure regulator (BPR) temperature (e.g., 70°C) to prevent clogging[11].

  • Extraction Procedure:

    • Pressurize the system with CO₂ to the desired setpoint.

    • Introduce the co-solvent at the specified percentage.

    • Perform a static extraction for a defined period (e.g., 15-30 minutes) to allow the supercritical fluid to penetrate the sample matrix and dissolve the target compounds[11].

    • Switch to dynamic extraction for a longer period (e.g., 60-120 minutes), during which the CO₂ and co-solvent mixture continuously flows through the extraction vessel[11].

    • Collect the extract in a vial downstream of the BPR. The rapid depressurization causes the CO₂ to turn into a gas, leaving the non-volatile extract behind.

  • Post-Extraction:

    • Carefully depressurize the system.

    • Remove the extraction vessel and collect the spent sample material.

    • Dissolve the collected extract in a known volume of a suitable solvent (e.g., methanol or ethanol) for subsequent HPLC analysis.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system[13][14].

Data Presentation: SFE Optimization Examples
Plant MaterialTarget Compound(s)Optimal Pressure (bar)Optimal Temperature (°C)Co-solventOptimal Yield/ActivityReference
Palm Kernel CakeTotal Phenolic Content (TPC)30080Ethanol3.035 mg GAE/g[1]
Palm Kernel CakeAntioxidant Activity (AOA)30060Ethanol68.11 g AAE/mL[1]
Coccomyxa onubensisTotal Phenols4003050% Ethanol36.08 mg GAE/g[4]
Coccomyxa onubensisAntioxidant Capacity4007050% Ethanol2.237 mmol TE/g[4]
Date SeedsTotal Phenolic Content (TPC)35050Not specified441.57 mg GAE/100g[5]
Peanut Kernelstrans-resveratrol~483 (7000 psi)70Not significant0.7884 µg/g[12]
Mango PeelsCarotenoids2506015% EthanolNot specified[6]
Apple PeelsPolyphenols, Anthocyanins2506020% EthanolNot specified[11]

SFE Optimization Workflow Diagram

SFE_Optimization_Workflow start Define Objective (e.g., Maximize TPC) prep Sample Preparation (Drying, Grinding) start->prep screening Identify Key Variables (Pressure, Temp, Co-solvent) prep->screening design Experimental Design (e.g., RSM, Box-Behnken) screening->design sfe Perform SFE Runs (According to Design) design->sfe analysis Quantify Antioxidants (e.g., HPLC, Spectrophotometry) sfe->analysis analysis->sfe Iterate if necessary model Statistical Analysis & Modeling (ANOVA, Surface Plots) analysis->model validation Validate Model (Perform run at predicted optimum) model->validation end Optimal SFE Conditions validation->end

Caption: Workflow for optimizing SFE parameters using Response Surface Methodology (RSM).

High-Performance Liquid Chromatography (HPLC) for Antioxidant Quantification

HPLC is a cornerstone technique for separating, identifying, and quantifying individual antioxidant compounds within a complex extract[15]. When coupled with detectors like a Diode Array Detector (DAD) or Mass Spectrometry (MS), it provides high sensitivity and specificity[15][16]. Post-column derivatization can also be used to assess the total antioxidant capacity of separated peaks[13][14][17].

HPLC: Frequently Asked Questions (FAQs)

Q1: What is the best column choice for separating phenolic antioxidants? A1: A reversed-phase C18 column is the most common and effective choice for the separation of phenolic compounds and flavonoids[15][18]. These columns provide excellent separation for a wide range of polar and moderately non-polar antioxidants.

Q2: How do I select the right mobile phase for antioxidant analysis? A2: The mobile phase typically consists of a gradient mixture of an aqueous solvent (A) and an organic solvent (B)[15].

  • Solvent A (Aqueous): HPLC-grade water, often acidified with a small amount of formic acid, acetic acid, or phosphoric acid (e.g., 0.1-1%) to suppress the ionization of phenolic acids and improve peak shape[12][15][19].

  • Solvent B (Organic): Acetonitrile or methanol are commonly used. Acetonitrile often provides better resolution and lower backpressure[15]. A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is standard for separating complex mixtures of antioxidants[12][15].

Q3: What detection method is best for quantifying antioxidants? A3:

  • UV-Vis/Diode Array Detector (DAD): This is the most common detector. It allows for the detection of compounds with chromophores, which includes most phenolic antioxidants[15]. A DAD is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. Common wavelengths used are 280 nm for phenolic acids and 360 nm for flavonoids[15].

  • Mass Spectrometry (MS): Coupling HPLC with MS provides higher sensitivity and structural information, allowing for definitive identification of compounds, especially in complex matrices[16].

  • Post-Column Derivatization: To measure antioxidant activity directly, the column eluent can be mixed with a reagent like DPPH, ABTS, or Folin-Ciocalteu (FCR)[13][14][17][18]. Antioxidants cause a color change (positive or negative peak) that is measured by a UV-Vis detector, allowing for an activity-based chromatogram[13][18].

Q4: My standard calibration curve has poor linearity (R² < 0.99). What should I do? A4:

  • Check Concentration Range: Ensure your calibration standards are within the linear dynamic range of the detector. You may need to prepare a wider or narrower range of concentrations[20].

  • Standard Degradation: Antioxidants can be unstable. Prepare fresh standard solutions daily and store stock solutions appropriately (e.g., refrigerated, protected from light)[21].

  • Injection Volume: Ensure the injection volume is consistent and that the autosampler is functioning correctly[22].

  • Integration Parameters: Re-evaluate the peak integration parameters in your chromatography software to ensure peak areas are being calculated correctly.

HPLC Troubleshooting Guide

Q: I'm seeing broad or tailing peaks for my phenolic acid standards. How can I improve the peak shape? A:

  • Mobile Phase pH: Phenolic acids contain carboxyl groups. If the mobile phase pH is too high, these groups can be ionized, leading to interactions with residual silanols on the column and causing peak tailing. Acidify your aqueous mobile phase (Solvent A) with 0.1% formic or phosphoric acid to a pH of around 2.5-3.0 to keep the acids in their protonated form[19][21].

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., isopropanol) or according to the manufacturer's cleaning protocol[23].

  • Column Overload: Injecting too high a concentration of your sample can lead to peak distortion. Try diluting your sample[23][24].

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening. Use tubing with a narrow internal diameter and keep the length to a minimum[23].

Q: My baseline is noisy or drifting, especially during a gradient run. A:

  • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents and additives. Lower-grade solvents can contain UV-absorbing impurities[21][24].

  • Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector cell, causing noise. Degas your solvents thoroughly using an inline degasser, sonication, or helium sparging[21][23].

  • Pump/Mixer Issues: Inconsistent mixing of gradient solvents can cause baseline drift. Prime the pump and ensure check valves are clean and functioning correctly[21][25].

  • Detector Lamp: A failing detector lamp can be a source of noise. Check the lamp's energy output and replace it if it is near the end of its lifespan[21][22].

  • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush it with an appropriate cleaning solution (e.g., isopropanol)[22].

Q: I'm not getting good separation between two antioxidant peaks. A:

  • Modify Gradient: Adjust the gradient slope. A shallower gradient (slower increase in organic solvent) will increase run time but generally improves resolution for closely eluting peaks[23].

  • Change Organic Solvent: If you are using methanol, try switching to acetonitrile (or vice versa). They have different selectivities and may resolve co-eluting compounds[15].

  • Adjust pH: Changing the mobile phase pH can alter the retention time of ionizable compounds, potentially improving separation[19].

  • Lower Flow Rate: Reducing the flow rate can increase separation efficiency, although it will also increase the analysis time[19].

  • Change Column: If other options fail, you may need a column with a different stationary phase or a longer column with higher efficiency[23].

HPLC Experimental Protocol: Quantification of Flavonoids

This protocol outlines a general method for the quantification of flavonoids in an SFE extract.

  • Preparation of Standards and Samples:

    • Prepare a stock solution (e.g., 1 mg/mL) of each flavonoid standard (e.g., quercetin, rutin, kaempferol) in methanol[26].

    • From the stock solutions, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1 to 100 µg/mL)[20].

    • Take the SFE extract (previously dissolved and filtered) and dilute it with the mobile phase if necessary to ensure the analyte concentrations fall within the range of the calibration curve[13].

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector[15][18].

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15][18].

    • Column Temperature: 30-35°C[18][19].

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid (pH ~2.8)[19].

      • Solvent B: Acetonitrile[19].

    • Flow Rate: 0.8 - 1.0 mL/min[12].

    • Injection Volume: 10-20 µL[12].

    • Detection Wavelength: Monitor at 280 nm and 360 nm, or use DAD to scan from 200-400 nm[15].

  • Gradient Elution Program:

    • A typical gradient might be:

      • 0-5 min: 10% B

      • 5-40 min: Increase linearly from 10% to 50% B

      • 40-45 min: Increase linearly from 50% to 90% B

      • 45-50 min: Hold at 90% B (column wash)

      • 50-55 min: Return to 10% B

      • 55-60 min: Hold at 10% B (equilibration)[12][15]

    • Note: This gradient is an example and must be optimized for the specific sample.

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration for each flavonoid.

    • Inject the sample extract.

    • Identify the flavonoid peaks in the sample chromatogram by comparing their retention times and UV spectra with the standards[20].

    • Quantify the amount of each flavonoid in the sample by using the regression equation from the calibration curve[20].

Data Presentation: HPLC Method Parameters for Antioxidant Analysis
Analyte(s)ColumnMobile PhaseDetectionReference
Flavonoids (Quercetin, Rutin, etc.)C18Water-Acetonitrile with Formic Acid (pH 2.8), gradientDAD (254, 360 nm)[19]
Phenolic Acids & FlavonoidsC18 (Sunfire™)Water-Acetonitrile with Phosphoric Acid, gradientDAD (210, 280, 360 nm)[15]
trans-resveratrolC18Water with 0.1% Formic Acid - Acetonitrile, gradientUV (306 nm)[12]
Major FlavonoidsC18 (Zorbax Extend)Water with 0.3% Phosphoric Acid - Acetonitrile, gradientDAD with Post-column DPPH reaction at 515 nm[18]
Gallic acid, Catechin, Caffeic acidC18Water with 0.2% Ortho-phosphoric acid - Acetonitrile (81:19), isocraticDAD (225 nm)
Ascorbic acid, Phenolic acids, FlavonoidsC18 (Acclaim)1% Acetic Acid - Acetonitrile, gradientDAD (272, 280, 310 nm)[20]

HPLC Method Development Workflow Diagram

HPLC_Method_Dev_Workflow start Define Goal (Separate & Quantify Target Antioxidants) lit_review Literature Review (Find similar separations) start->lit_review col_select Column Selection (e.g., C18, 5µm, 4.6x250mm) lit_review->col_select mob_phase Mobile Phase Selection (Acidified Water / ACN or MeOH) col_select->mob_phase init_run Initial Isocratic/Gradient Run (Using standards) mob_phase->init_run eval Evaluate Chromatogram (Resolution, Peak Shape, Run Time) init_run->eval opt_grad Optimize Gradient Profile (Steepness, Hold times) eval->opt_grad Resolution inadequate opt_other Optimize Other Parameters (Flow Rate, Temp, pH) eval->opt_other Peak shape poor validate Method Validation (Linearity, Precision, Accuracy) eval->validate Separation acceptable opt_grad->eval opt_other->eval end Finalized HPLC Method validate->end

Caption: A systematic workflow for developing an HPLC method for antioxidant analysis.

Overall SFE-HPLC Experimental Workflow

The complete process from raw sample to quantified antioxidant data involves several integrated steps, each requiring careful consideration and optimization.

SFE_HPLC_Overall_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction (SFE) cluster_hplc HPLC Analysis cluster_quant Quantification raw_sample Raw Plant Material prep_sample Drying & Grinding raw_sample->prep_sample sfe_extract Perform SFE (Optimized Conditions) prep_sample->sfe_extract collect_extract Collect Crude Extract sfe_extract->collect_extract dissolve Dissolve & Filter Extract collect_extract->dissolve hplc_run Inject into HPLC-DAD/MS dissolve->hplc_run data_acq Data Acquisition (Chromatograms, Spectra) hplc_run->data_acq peak_id Peak Identification (vs. Standards) data_acq->peak_id quantify Quantification (Using Calibration Curve) peak_id->quantify report Final Report (mg antioxidant / g sample) quantify->report

Caption: The end-to-end experimental workflow from sample preparation to final antioxidant quantification.

References

Validation & Comparative

A Comparative Analysis of the Sensory Perception of 4-Ethyloctanoic Acid and 4-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of sensory science and drug development, a nuanced understanding of the sensory perception of structurally similar molecules is paramount. This guide provides a detailed comparison of 4-ethyloctanoic acid and 4-methyloctanoic acid, two branched-chain fatty acids known for their distinct and potent aromas. This analysis is supported by experimental data on their sensory thresholds, odor profiles, and the physiological mechanisms underlying their perception.

Sensory Profile and Potency

Both this compound and 4-methyloctanoic acid are characterized by their "goaty" and "mutton-like" aromas.[1][2][3] These compounds are significant contributors to the characteristic flavors of sheep and goat meat and dairy products.[3] However, subtle differences in their chemical structure lead to notable variations in their sensory potency, as evidenced by their differing odor thresholds.

This compound is reported to have a remarkably low odor threshold, with some sources citing it as low as 1.8 parts per billion (ppb).[1][3] This makes it one of the most potent fatty acids in terms of aroma.

4-Methyloctanoic acid also possesses a potent aroma, though its reported odor recognition thresholds in air are slightly higher than that of its ethyl-branched counterpart. The sensory perception of 4-methyloctanoic acid is also influenced by its stereochemistry. The (4S)-enantiomer has a reported odor recognition threshold of 13 ppb in air and is described as "muttony, goaty, and fresher than the (R)-enantiomer".[4] The (4R)-enantiomer has a higher threshold of 25 ppb and is described as "muttony, goaty, and fusty".[4]

Quantitative Sensory Data

The following table summarizes the key quantitative sensory data for this compound and 4-methyloctanoic acid, providing a clear comparison of their potency.

CompoundOdor DescriptionOdor Threshold
This compound Goaty, muttony, fatty[1][3]1.8 ppb[1][3]
4-Methyloctanoic Acid Goaty, muttony, fatty, waxy, musty, plastic, dairy, creamy, milky[2][5](4S)-enantiomer: 13 ppb (in air)[4]
(4R)-enantiomer: 25 ppb (in air)[4]

Physicochemical Properties

The sensory perception of a volatile compound is intrinsically linked to its physicochemical properties, which influence its release from a matrix and its interaction with olfactory receptors. The table below outlines key physicochemical properties of this compound and 4-methyloctanoic acid.

PropertyThis compound4-Methyloctanoic Acid
Molecular Formula C₁₀H₂₀O₂C₉H₁₈O₂
Molecular Weight 172.26 g/mol [6]158.24 g/mol
Boiling Point 163 °C (lit.)[6]149 °C / 22 mmHg (lit.)
Density 0.904 g/mL at 25 °C (lit.)[6]0.91 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.439 (lit.)[6]n20/D 1.433 (lit.)

Experimental Protocols

A comprehensive understanding of sensory data requires insight into the methodologies used to obtain it. Below are detailed experimental protocols relevant to the sensory analysis of these compounds.

Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination

A common technique for determining the odor threshold of volatile compounds is Gas Chromatography-Olfactometry (GC-O).

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Volatile Compound (e.g., this compound) Dilution Serial Dilution in Solvent Sample->Dilution Injector GC Injector Dilution->Injector Column GC Column Injector->Column Detector Chemical Detector (e.g., MS, FID) Column->Detector Effluent Split SniffingPort Olfactory Sniffing Port Column->SniffingPort Effluent Split Panelist Trained Panelist SniffingPort->Panelist Threshold Odor Threshold Calculation Panelist->Threshold

Figure 1. Workflow for Odor Threshold Determination using GC-O.

In this process, a sample of the pure compound is serially diluted. Each dilution is injected into a gas chromatograph, and the effluent is split between a chemical detector (like a mass spectrometer) and a sniffing port. A trained sensory panelist at the sniffing port indicates when they can detect an odor. The lowest concentration at which the odor is consistently detected is determined as the odor threshold.

Descriptive Sensory Analysis of 4-Methyloctanoic Acid in a Food Matrix

A study on the evaluation of 4-methyloctanoic acid in goat meat provides a practical example of a descriptive sensory analysis protocol.[7]

Panelists: The sensory analysis was conducted by 13 trained panelists with prior experience in evaluating 4-methyloctanoic acid in goat meat.[7]

Sample Preparation: Minced goat meat samples (25 g each) were presented in disposable, odor-free plastic plates, covered with plastic wrap, and allowed to reach room temperature before serving. Samples were identified by 3-digit random codes.[7]

Procedure: 4-methyloctanoic acid was added to the goat meat at various concentrations (0, 0.02, 0.05, 0.07, 0.10, 0.20, and 0.5 ml). Each panelist received two samples per session in a randomized order and evaluated them in two separate sessions.[7]

Evaluation Scale: Panelists rated the desirability of the flavor on an 8-point scale, where 8 represented "desirable" and 1 represented "undesirable".[7]

Olfactory Signaling Pathway

The perception of odors, including those of 4-ethyloctanoic and 4-methyloctanoic acid, is initiated by the binding of these volatile molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific receptors for these two fatty acids have not been definitively identified, the general signaling cascade is well-established.[2]

Olfactory_Signaling_Pathway cluster_receptor Olfactory Neuron Cilium cluster_transduction Signal Transduction Cascade cluster_response Cellular Response Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) (G-protein coupled receptor) Odorant->OR Binds to Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase III Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Depolarization Neuron Depolarization CNG->Depolarization Allows Na⁺ and Ca²⁺ influx ActionPotential Action Potential Depolarization->ActionPotential Generates Brain Signal to Brain (Olfactory Bulb) ActionPotential->Brain Transmits

References

A Comparative Analysis of Fatty Acid Profiles in Goat and Sheep Milk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fatty acid composition of goat and sheep milk, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the nuanced differences between these two common milk sources.

Quantitative Analysis of Fatty Acid Composition

The fatty acid profiles of goat and sheep milk exhibit notable differences, particularly in the concentrations of saturated, monounsaturated, and polyunsaturated fatty acids. The following table summarizes the quantitative data from multiple studies.

Fatty Acid CategoryFatty AcidGoat Milk (% of total fatty acids)Sheep Milk (% of total fatty acids)Key Differences & Observations
Saturated Fatty Acids (SFA) Total SFA 62.0 - 70.02% 64.23 - 71.35% Sheep milk generally contains a slightly higher or comparable percentage of total saturated fats.[1][2][3]
Caproic Acid (C6:0)HigherLowerGoat milk is notably richer in caproic acid.[4][5][6]
Caprylic Acid (C8:0)HigherLowerGoat milk consistently shows higher levels of caprylic acid.[4][5][6]
Capric Acid (C10:0)HigherLowerGoat milk has a significantly higher concentration of capric acid.[4][5][6]
Palmitic Acid (C16:0)LowerHigherPalmitic acid is a major fatty acid in both, but typically more abundant in sheep milk.[2][7]
Stearic Acid (C18:0)LowerHigherSheep milk contains a higher proportion of stearic acid.[2][5]
Monounsaturated Fatty Acids (MUFA) Total MUFA ~24.46% ~22.10% Goat milk tends to have a slightly higher percentage of monounsaturated fats.[3]
Oleic Acid (C18:1n9c)Higher (up to 28.7%)LowerGoat milk can contain significantly more oleic acid, a key MUFA.[2]
Polyunsaturated Fatty Acids (PUFA) Total PUFA ~4.67% ~6.54% Sheep milk generally presents a higher content of polyunsaturated fats.[3]
Linoleic Acid (C18:2)HigherLowerGoat milk is reported to have higher levels of linoleic acid.[5][6]
Conjugated Linoleic Acid (CLA)LowerHigherSheep milk is often found to have a higher concentration of beneficial CLA.[7][8]

Health Implications of Fatty Acid Profiles

The distinct fatty acid compositions of goat and sheep milk have several health and nutritional implications. Goat milk's higher content of short- and medium-chain fatty acids (caproic, caprylic, and capric acids) contributes to its easier digestibility compared to other types of milk.[6] These fatty acids are more readily absorbed in the intestine.

Conversely, sheep milk's higher proportion of polyunsaturated fatty acids, including conjugated linoleic acid (CLA), may offer various health benefits.[9] Research suggests that CLA has potential anti-inflammatory, anti-carcinogenic, and immune-modulatory properties.[9] Furthermore, the lower atherogenicity and thrombogenicity indices of goat milk suggest it may be more favorable for cardiovascular health.[2][10]

Experimental Protocols

The determination of fatty acid profiles in milk is primarily conducted using gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). The general methodology involves the following key steps:

  • Lipid Extraction: Lipids are extracted from the milk sample. A common method is the Bligh and Dyer method, which uses a chloroform-methanol-water solvent system to separate the lipid fraction.[11]

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted triglycerides are then converted into fatty acid methyl esters (FAMEs) through a process of transesterification. This is a crucial step to make the fatty acids volatile for GC analysis. Both acid-catalyzed (e.g., using boron trifluoride in methanol) and base-catalyzed (e.g., using sodium methoxide) methods are employed.[12][13]

  • Gas Chromatography Analysis: The FAMEs are injected into a gas chromatograph. The different FAMEs are separated based on their boiling points and polarity as they pass through a long capillary column.[13][14]

  • Detection and Quantification: As the separated FAMEs exit the column, they are detected by a flame ionization detector (FID) or a mass spectrometer (MS).[13][14] The area under each peak in the resulting chromatogram is proportional to the concentration of that specific fatty acid. By comparing the peak areas to those of known standards, the relative percentage of each fatty acid in the sample can be determined.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of fatty acids in milk samples.

Fatty_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis milk_sample Milk Sample (Goat or Sheep) centrifugation Centrifugation milk_sample->centrifugation lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) centrifugation->lipid_extraction transesterification Transesterification to FAMEs (Acid or Base Catalysis) lipid_extraction->transesterification gc_analysis Gas Chromatography (GC) Separation transesterification->gc_analysis detection Detection (FID or MS) gc_analysis->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for fatty acid analysis in milk.

References

The Uncharted Territory of 4-Ethyloctanoic Acid: A Hypothetical Validation Guide for a Potential Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, 4-ethyloctanoic acid is not an established biomarker for any specific disease or condition. This medium-chain fatty acid is primarily recognized for its contribution to the flavor profile of certain foods, such as mutton and goat meat, and its application as a flavoring agent.[1] However, the landscape of biomarker discovery is ever-expanding, with volatile fatty acids gaining attention as potential indicators of gastrointestinal health and disease.[2][3] This guide explores the hypothetical validation of this compound as a biomarker, presenting a theoretical framework for its evaluation and comparing it to established biomarkers in a relevant context.

Understanding this compound

This compound is a branched-chain fatty acid.[1] While its endogenous production in humans has not been extensively studied, it is found in certain dietary sources.[1] Its potential as a biomarker could stem from its metabolic origin, potentially linked to gut microbiota activity or specific dietary intakes.

A Hypothetical Framework for Biomarker Validation

To establish this compound as a validated biomarker, a rigorous, multi-stage process is necessary. This section outlines a hypothetical validation workflow, should a potential link to a disease, for instance, a specific gut dysbiosis-related disorder, be discovered.

Analytical Validation

The initial step is to develop a reliable method for detecting and quantifying this compound in biological samples (e.g., plasma, urine, feces).

Experimental Protocol: Quantification of this compound in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Collect 1 mL of fasting plasma.

    • Add an internal standard (e.g., deuterated this compound) to the plasma sample.

    • Perform a liquid-liquid extraction using a solvent mixture (e.g., hexane:isopropanol, 3:2 v/v) to isolate lipids.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization:

    • To increase volatility for GC analysis, convert the fatty acid to its methyl ester by adding a derivatizing agent (e.g., BF3-methanol) and heating at 60°C for 10 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the fatty acid methyl esters.

    • Detect and quantify the this compound methyl ester using a mass spectrometer in selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

Clinical Validation

This stage would involve assessing the ability of this compound to distinguish between healthy individuals and those with the target disease.

Hypothetical Study Design:

  • Objective: To determine if plasma levels of this compound are significantly different in patients with a specific gut dysbiosis-related disorder compared to healthy controls.

  • Cohort: Recruit a cohort of patients diagnosed with the disorder and a matched group of healthy individuals.

  • Data Collection: Collect fasting plasma samples and relevant clinical data from all participants.

  • Analysis: Measure plasma this compound levels using the validated GC-MS method.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ROC curve analysis) to determine the diagnostic accuracy (sensitivity and specificity) of this compound.

Comparison with an Established Biomarker: A Hypothetical Scenario

Let us hypothetically assume that preliminary studies suggest a link between elevated this compound and a specific inflammatory bowel disease (IBD) subtype. In this scenario, we would compare its potential performance against an established biomarker for IBD, such as C-reactive protein (CRP).

BiomarkerClassSample TypeMeasurement PrincipleEstablished Clinical Utility in IBDHypothetical Performance of this compound
C-Reactive Protein (CRP) ProteinSerum/PlasmaImmunoassayGeneral marker of inflammation, disease activity monitoringPotentially more specific to gut inflammation if linked to microbial metabolism
This compound Fatty AcidPlasma/FecesGC-MSNoneCould reflect specific microbial dysbiosis associated with the disease

Visualizing the Workflow and Potential Pathways

To further illustrate the validation process and potential biological context, the following diagrams are provided.

G Hypothetical Biomarker Validation Workflow for this compound cluster_0 Discovery Phase cluster_1 Analytical Validation cluster_2 Clinical Validation cluster_3 Clinical Utility Discovery Hypothesis Generation: Link between this compound and Disease X AssayDev Assay Development (GC-MS) Discovery->AssayDev AssayVal Assay Validation (Sensitivity, Specificity, Reproducibility) AssayDev->AssayVal CaseControl Case-Control Study: Compare levels in healthy vs. diseased AssayVal->CaseControl ROC Determine Diagnostic Accuracy (ROC Analysis) CaseControl->ROC Prospective Prospective Cohort Study: Correlation with disease progression/treatment response ROC->Prospective Integration Integration into Clinical Practice Prospective->Integration

Caption: A flowchart outlining the hypothetical stages for validating this compound as a clinical biomarker.

G Hypothesized Origin and Signaling of this compound cluster_0 Gut Lumen cluster_1 Systemic Circulation cluster_2 Target Cells Diet Dietary Intake (e.g., Mutton, Goat Meat) Microbiota Gut Microbiota Metabolism Diet->Microbiota Blood This compound in Blood Microbiota->Blood Absorption Receptor Potential Cell Surface Receptor (e.g., GPR41/43) Blood->Receptor Transport Signaling Downstream Signaling Cascade (e.g., Inflammation, Metabolism) Receptor->Signaling Response Cellular Response Signaling->Response

Caption: A diagram illustrating the potential origin and signaling pathway of this compound.

Conclusion

While this compound is not currently a validated biomarker, this guide provides a comprehensive, albeit hypothetical, framework for its potential evaluation. The outlined experimental protocols and validation stages are grounded in established principles of biomarker discovery and development. For researchers and drug development professionals, this serves as a template for investigating novel fatty acids and other metabolites as potential biomarkers. Future research is needed to explore any potential associations between this compound and human health or disease, which would be the first step in determining its viability as a clinical tool.

References

Sensory Panel Evaluation of 4-Ethyloctanoic Acid in Meat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sensory perception of 4-ethyloctanoic acid in meat, juxtaposed with other significant off-flavor compounds. The information is collated from various scientific studies to offer a comprehensive overview for research and development in the food and pharmaceutical industries.

Quantitative Sensory Data Comparison

The following tables summarize the sensory attributes and quantitative data for this compound and notable off-flavor compounds in different types of meat. It is important to note that direct sensory panel data for this compound in beef and pork is limited in the reviewed literature; therefore, its characteristics are primarily derived from studies on sheep and goat meat.

Table 1: Sensory Profile of this compound and Alternative Off-Flavor Compounds in Meat

CompoundAssociated Meat(s)Predominant Sensory Descriptors
This compound Sheep, GoatGoaty, Muttony, Fatty, Waxy
Skatole (3-methylindole) PorkFecal, Manure, Boar Taint
Androstenone PorkUrine, Sweat, Pungent
Lipid Oxidation Products (e.g., Hexanal, 2,4-Decadienal) Beef, Pork, PoultryRancid, Cardboardy, Stale, Warmed-over
Other Volatile Compounds (e.g., p-cresol) Sheep, GoatBarnyard, Medicinal

Table 2: Quantitative Sensory Data for Key Off-Flavor Compounds

CompoundMeat TypeSensory Detection ThresholdNotes
This compound GeneralOdor threshold of 1.8 ppb reportedCharacterized by a potent goaty odor.
Skatole Pork (backfat)Rejection thresholds discussed between 0.15 and 0.25 µg/g[1]A primary contributor to boar taint, with a strong fecal odor.[2]
Androstenone Pork (backfat)Rejection thresholds discussed between 0.5 and 3.5 µg/g[1]Another key compound in boar taint, described as having a urine-like odor.[2]
Hexanal BeefNot specifiedA common indicator of lipid oxidation, contributing to rancid off-flavors.[3]

Experimental Protocols for Sensory Evaluation

Detailed methodologies are crucial for reproducible and comparable sensory panel evaluations. Below are representative protocols for assessing off-flavors in meat.

Protocol 1: Descriptive Sensory Analysis of Boar Taint in Pork

This protocol is adapted from studies evaluating skatole and androstenone in pork.[2][4]

  • Panelist Selection and Training:

    • Recruit panelists based on their ability to detect and describe the target off-flavors.

    • Conduct screening tests to assess panelists' sensitivity to skatole and androstenone reference standards.

    • Train panelists extensively using reference samples for attributes such as 'manure', 'urine', 'sweat', and 'pungent'.[4] Panelists should be able to consistently identify and rate the intensity of these attributes.

  • Sample Preparation:

    • Collect neck fat samples, as this area tends to have the highest concentration of boar taint compounds.[4]

    • Heat the fat samples using a standardized method (e.g., hot iron or microwave) to release volatile compounds.

    • Present samples anonymously to panelists, identified only by random three-digit codes.

  • Evaluation Procedure:

    • Panelists assess the intensity of specific odor and flavor attributes on a structured scale (e.g., a 15-cm line scale anchored from 'low intensity' to 'high intensity').

    • Key attributes to evaluate include: manure, urine, sweat, pungent, and overall boar taint.[4]

    • Provide panelists with palate cleansers (e.g., unsalted crackers, water) between samples.

Protocol 2: Sensory Evaluation of Lipid Oxidation in Beef

This protocol is based on general practices for assessing warmed-over flavor and rancidity in meat.[5]

  • Panelist Selection and Training:

    • Select panelists with demonstrated sensitivity to common lipid oxidation off-flavors.

    • Train panelists using reference standards for attributes like 'cardboardy', 'rancid', 'stale', and 'warmed-over'. These can be generated by storing cooked meat under conditions that promote oxidation.

  • Sample Preparation:

    • Cook beef samples (e.g., ground beef patties or steaks) to a consistent internal temperature.

    • Store cooked samples under controlled conditions (e.g., refrigerated for a set period) to induce lipid oxidation.

    • Reheat samples to a standardized temperature before serving to the panel.

    • Present samples in a controlled environment with consistent lighting and temperature.

  • Evaluation Procedure:

    • Panelists rate the intensity of descriptive attributes such as 'beef flavor identity', 'brown', 'roasted', and specific off-flavors like 'cardboardy' and 'liver-like' on a line scale.[6]

    • Consumer panels may also be used to assess overall liking and flavor acceptability.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key processes in the sensory evaluation of meat off-flavors.

Sensory_Panel_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening & Training Sample_Presentation Sample Presentation to Panelists Panelist_Screening->Sample_Presentation Sample_Procurement Meat Sample Procurement Sample_Preparation Standardized Sample Preparation (Cooking/Heating) Sample_Procurement->Sample_Preparation Sample_Coding Randomized Sample Coding Sample_Preparation->Sample_Coding Sample_Coding->Sample_Presentation Sensory_Booths Controlled Sensory Booths Sensory_Booths->Sample_Presentation Attribute_Rating Attribute Intensity Rating Sample_Presentation->Attribute_Rating Data_Collection Data Collection Attribute_Rating->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Workflow for a typical descriptive sensory panel evaluation of meat.

Off_Flavor_Comparison cluster_compound Off-Flavor Compound cluster_attributes Associated Sensory Attributes Ethyloctanoic This compound Goaty Goaty/Muttony Ethyloctanoic->Goaty Skatole Skatole Fecal Fecal/Manure Skatole->Fecal Androstenone Androstenone Urine Urine/Sweat Androstenone->Urine Lipid_Oxidation Lipid Oxidation Products Rancid Rancid/Cardboardy Lipid_Oxidation->Rancid

Caption: Relationship between key off-flavor compounds and their primary sensory descriptors in meat.

References

Comparison of different extraction methods for branched-chain fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of modern and conventional techniques for the extraction of branched-chain fatty acids (BCFAs) is crucial for researchers in microbiology, nutrition, and drug development. The selection of an appropriate extraction method is critical for accurate quantification and downstream analysis of these important biomolecules. This guide provides an objective comparison of common extraction methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparison of Extraction Method Performance

The efficiency and effectiveness of branched-chain fatty acid extraction can vary significantly depending on the chosen method and the sample matrix. The following table summarizes key quantitative performance indicators for several widely used extraction techniques.

Extraction MethodPrincipleTypical Extraction Yield (%)PurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Folch/Bligh-Dyer Liquid-liquid extraction using a chloroform-methanol mixture to partition lipids from other cellular components.[1][2]High (often considered a benchmark)[1]Good, but may co-extract other lipidic and non-lipidic components.[1][3]1-2 hours[1]HighWell-established and effective for a wide range of lipids.[4]Use of toxic chlorinated solvents, labor-intensive.[1]
Soxhlet Extraction Continuous solid-liquid extraction with a recirculating solvent.[1][4]High (often used as a benchmark)[1]Good, but can co-extract non-lipid components.[1]6-24 hours[1]Very HighExhaustive extraction, well-established.[1]Time-consuming, large solvent volume, potential for thermal degradation of lipids.[1][5]
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the extraction solvent.[6][7]Moderate to High (can be optimized)[5]High (selective extraction is possible)[6]30-120 minutesLow (CO2 is recycled)[7]Environmentally friendly ("green"), tunable selectivity, gentle on heat-sensitive compounds.[7][8]High initial equipment cost, may require a co-solvent for polar lipids.[8]
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.[9][10]High (>90% recovery is achievable)[9]High (effective for sample cleanup and fractionation)[9]30-60 minutesLow to ModerateHigh recovery, good reproducibility, potential for automation.[9][11]Can be more expensive per sample than liquid-liquid extraction, method development may be required.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[12]HighGood10-30 minutesLow to ModerateVery fast, reduced solvent consumption.[12]Potential for localized overheating, requires specialized equipment.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[12]HighGood15-60 minutesLow to ModerateFast, efficient at room temperature, preserving thermolabile compounds.[12]Efficiency can be affected by sample viscosity and solid content.

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and target BCFAs.

Folch Method Protocol

This method is a classic technique for the quantitative extraction of lipids from biological samples.[1][4]

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with screw caps

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture.

  • Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 rpm for 10 minutes) to facilitate phase separation.[1]

  • Two distinct phases will form: an upper aqueous-methanol phase and a lower chloroform phase containing the lipids.[1]

  • Carefully remove the upper aqueous phase.

  • Wash the lower chloroform phase by adding a small amount of a 1:1 mixture of methanol and 0.9% NaCl solution, vortexing, and re-centrifuging.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract can then be reconstituted in an appropriate solvent for derivatization and analysis.

Supercritical Fluid Extraction (SFE) Protocol

This protocol provides a general procedure for the extraction of lipids using supercritical CO2.[1][6]

Materials:

  • Supercritical fluid extraction system

  • High-pressure pump for CO2

  • Extraction vessel

  • Separator vessel

  • Heating and cooling units

  • Co-solvent pump (optional)

Procedure:

  • The sample (e.g., dried microbial biomass, food sample) is ground to a fine powder and packed into the extraction vessel.

  • Liquid CO2 is pumped to a heating zone, where it is heated to supercritical conditions (e.g., above 31 °C and 74 bar).[6]

  • The supercritical CO2 is then passed through the extraction vessel. The supercritical fluid, with its enhanced solvating power, extracts the lipids from the sample.[1]

  • A co-solvent like ethanol can be added to the CO2 to increase its polarity and enhance the extraction of more polar lipids.[1]

  • The lipid-laden supercritical fluid flows to a separator vessel where the pressure is reduced.[1]

  • This pressure drop causes the CO2 to lose its solvating power and return to a gaseous state, precipitating the extracted lipids.[1]

  • The extracted lipids are collected from the separator.

  • The CO2 can be cooled, re-compressed, and recycled.[6]

Solid-Phase Extraction (SPE) Protocol for Fatty Acid Cleanup

This protocol describes a general procedure for using a reversed-phase SPE cartridge to clean up a lipid extract prior to analysis.[9]

Materials:

  • SPE manifold

  • Reversed-phase C18 SPE cartridges

  • Methanol

  • Water

  • Acetonitrile

  • Sample extract (e.g., from a Folch extraction)

Procedure:

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to dry.[9]

  • Sample Loading:

    • Reconstitute the dried lipid extract in a small volume of a suitable solvent and load it onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.[9]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.[9]

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.[9]

  • Elution:

    • Elute the fatty acids with 1 mL of acetonitrile.[9]

    • Collect the eluate in a clean collection tube.

  • The eluate can then be evaporated and the fatty acids derivatized for GC-MS or LC-MS analysis.

Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

BCFA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification/Cleanup cluster_analysis Analysis Sample Biological Sample (e.g., cells, tissue, food) Homogenization Homogenization/ Lysis Sample->Homogenization Folch Folch/Bligh-Dyer (Liquid-Liquid) Homogenization->Folch Conventional SFE Supercritical Fluid Extraction (SFE) Homogenization->SFE Green MAE_UAE MAE / UAE Homogenization->MAE_UAE Rapid SPE Solid-Phase Extraction (SPE) Folch->SPE SFE->SPE MAE_UAE->SPE Derivatization Derivatization (e.g., FAMEs) SPE->Derivatization GCMS GC-MS / LC-MS Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: General workflow for the extraction and analysis of branched-chain fatty acids.

SPE_Methodology Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash_Polar 4. Wash Polar Impurities (Water) Load->Wash_Polar Wash_NonPolar 5. Wash Less Hydrophobic Impurities (50% Methanol) Wash_Polar->Wash_NonPolar Elute 6. Elute BCFAs (Acetonitrile) Wash_NonPolar->Elute Collect Collect Purified BCFAs Elute->Collect

Caption: Step-by-step process of Solid-Phase Extraction (SPE) for BCFA purification.

References

Enantiomeric Purity of 4-Ethyloctanoic Acid in Natural Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantiomeric ratio of 4-ethyloctanoic acid in natural products, supported by experimental data. It details the analytical methodologies for its determination and contrasts them with alternative approaches. This document is intended to be a valuable resource for researchers in natural product chemistry, flavor science, and drug development.

Enantiomeric Ratio of this compound in Natural Sources

This compound is a branched-chain fatty acid that contributes to the characteristic flavor of products from ruminants such as sheep and goats. It possesses a chiral center at the C-4 position, allowing for the existence of two enantiomers, (R)-4-ethyloctanoic acid and (S)-4-ethyloctanoic acid. Experimental evidence has demonstrated that this compound is present in an enantiomerically pure form in various natural products derived from sheep and goats.

Recent studies have conclusively identified the naturally occurring enantiomer as (R)-4-ethyloctanoic acid . This high enantiomeric excess is a hallmark of its biosynthetic origin.

Table 1: Enantiomeric Ratio of this compound in Various Natural Products

Natural ProductMatrixPredominant EnantiomerEnantiomeric Excess (ee)Reference
Sheep MilkMilk Fat(R)Enantiopure[1]
Goat MilkMilk Fat(R)Enantiopure[1]
Sheep CheeseDairy Product(R)Enantiopure[2]
Goat CheeseDairy Product(R)Enantiopure[2]
Sheep Adipose TissueSubcutaneous Fat(R)Enantiopure[2]
Goat Adipose TissueSubcutaneous Fat(R)Enantiopure[2]

Note: "Enantiopure" indicates that only one enantiomer was detectable by the analytical methods used, suggesting a very high enantiomeric excess (likely >99%).

Experimental Protocols for Enantiomeric Analysis

The determination of the enantiomeric ratio of this compound is primarily achieved through enantioselective gas chromatography (GC). This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their individual detection and quantification.

2.1. Key Experimental Methodology: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methods described by Kaffarnik et al. (2015) for the analysis of 4-alkyl-branched fatty acids in ruminant-derived samples[2].

2.1.1. Sample Preparation and Lipid Extraction

  • Homogenize the sample (e.g., cheese, milk fat, adipose tissue).

  • Extract the total lipids using a suitable solvent system, such as a mixture of n-hexane and isopropanol.

  • Evaporate the solvent to obtain the lipid extract.

2.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Transesterify the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs). This is typically achieved by heating the sample with a methanolic solution of sodium methoxide or boron trifluoride.

  • Extract the FAMEs with an organic solvent like n-hexane.

  • Wash the extract and dry it over anhydrous sodium sulfate.

2.1.3. Fractionation by Non-Aqueous Reversed-Phase HPLC (NARP-HPLC)

  • To enrich the sample with this compound methyl ester and remove interfering compounds, perform a fractionation step using NARP-HPLC.

  • Use a C18 stationary phase and an isocratic mobile phase of acetonitrile and dichloromethane.

  • Collect the fraction corresponding to the elution time of 4-ethyloctanoate methyl ester.

2.1.4. Enantioselective GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Chiral Capillary Column: A column coated with a modified cyclodextrin is essential. The best results have been obtained with a 25% octakis(2,3,6-tri-O-ethyl)-γ-cyclodextrin (γ-TECD) diluted in OV-1701[2].

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of the enriched FAME fraction.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 200°C) to ensure good separation.

  • Mass Spectrometer: Agilent 5975C or equivalent, operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

2.2. Alternative and Complementary Analytical Methods

While enantioselective GC is the gold standard, other techniques can be employed in chiral analysis, though they may require more extensive method development for this specific application.

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate enantiomers in the liquid phase. It may be suitable for the analysis of underivatized this compound or its derivatives.

  • Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can offer faster separations and reduced solvent consumption compared to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to distinguish between enantiomers by inducing chemical shift differences in their NMR spectra. However, it is generally less sensitive than chromatographic methods.

Visualizing Experimental and Biosynthetic Pathways

3.1. Experimental Workflow for Enantiomeric Analysis

The following diagram illustrates the key steps in the experimental workflow for determining the enantiomeric ratio of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Steps sample Natural Product Sample (e.g., Cheese, Milk Fat) extraction Lipid Extraction sample->extraction fame Derivatization to FAMEs extraction->fame hplc NARP-HPLC Fractionation fame->hplc Enrichment gcms Enantioselective GC-MS hplc->gcms data Data Analysis gcms->data result Enantiomeric Ratio data->result Quantification biosynthesis_pathway cluster_rumen Rumen Microbiota cluster_synthesis Fatty Acid Elongation diet Dietary Components (e.g., Amino Acids) precursor Generation of Ethylmalonyl-CoA diet->precursor fas Fatty Acid Synthase (FAS) Complex precursor->fas Primer Unit elongation Chain Elongation (Malonyl-CoA units) fas->elongation release Thioesterase Action elongation->release product (R)-4-Ethyloctanoic Acid release->product Release of

References

Cross-Validation of Analytical Methods for 4-Ethyloctanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Ethyloctanoic acid, a branched-chain fatty acid with significance in various biological and industrial contexts, is paramount for reliable research and quality control. This guide provides an objective comparison of common analytical methodologies for this compound, presenting supporting experimental data and detailed protocols to aid in method selection and cross-validation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the quantification of this compound is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and a prospective High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) method.

Validation ParameterGC-MS (with Derivatization)GC-FID (with Derivatization)HPLC-UV (Prospective)
Linearity Range 0.1 - 100 µg/mL1 - 500 µg/mL5 - 1000 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.1 - 0.5 µg/mL0.5 - 1.8 ppm
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL0.5 - 2.0 µg/mL1.4 - 6.0 ppm
Accuracy (Recovery) 90 - 110%85 - 115%76.3 - 99.2%[1]
Precision (RSD%) < 10%< 15%< 5.3%[1]
Sample Preparation Derivatization requiredDerivatization requiredDirect injection possible

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography (GC-MS and GC-FID) Method

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. To enhance volatility and improve chromatographic peak shape, derivatization to a more volatile ester form (e.g., methyl ester) is typically required.

1. Sample Preparation: Esterification

  • Objective: To convert this compound to its corresponding methyl ester (4-ethyloctanoate) for GC analysis.

  • Procedure:

    • To 100 µL of sample (e.g., in a biological matrix extract or a standard solution), add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Securely cap the vial and heat at 60°C for 30 minutes.

    • After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of deionized water.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

2. Instrumental Analysis

  • Instrumentation: Agilent 7890B GC coupled to a 5977B MS or a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS (for GC-MS) Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • FID (for GC-FID) Conditions:

    • Detector Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen) Flow: 25 mL/min.

High-Performance Liquid Chromatography (HPLC-UV) Method (Prospective)

While less common for underivatized short-chain fatty acids due to their limited UV absorbance, HPLC-UV can be a viable option, particularly for higher concentrations.

1. Sample Preparation

  • Objective: To prepare the sample for direct injection or after a simple extraction.

  • Procedure:

    • For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient.

    • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences. A typical LLE would involve acidifying the sample with a small amount of acid (e.g., HCl) and extracting with a water-immiscible organic solvent like diethyl ether or ethyl acetate. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

2. Instrumental Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). A gradient elution may be necessary to separate this compound from other components.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 20 µL.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow start Start: Define Analytical Requirements method_selection Method Selection (GC-MS, GC-FID, HPLC-UV) start->method_selection gc_path GC Method Development & Optimization method_selection->gc_path Select GC lc_path LC Method Development & Optimization method_selection->lc_path Select LC gc_validation GC Method Validation (Linearity, Accuracy, Precision, etc.) gc_path->gc_validation lc_validation LC Method Validation (Linearity, Accuracy, Precision, etc.) lc_path->lc_validation cross_validation Cross-Validation Study (Analysis of Identical Samples by Both Methods) gc_validation->cross_validation lc_validation->cross_validation data_analysis Statistical Data Analysis (Comparison of Results) cross_validation->data_analysis conclusion Conclusion: Method Equivalency Assessment data_analysis->conclusion end End: Select & Implement Method conclusion->end

General workflow for analytical method cross-validation.

Conclusion

The choice between GC-MS, GC-FID, and HPLC-UV for the quantification of this compound will be dictated by the specific needs of the research. GC-MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. GC-FID provides a robust and cost-effective alternative for routine analysis where high sensitivity is not the primary concern. While a prospective HPLC-UV method offers the advantage of simpler sample preparation without derivatization, its suitability for low-level quantification needs to be carefully validated. Cross-validation of these methods by analyzing a common set of samples is crucial to ensure data comparability and consistency across different analytical platforms.

References

Inter-Laboratory Comparison of 4-Ethyloctanoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies and hypothetical performance data for the quantification of 4-Ethyloctanoic acid, a branched-chain fatty acid. While direct inter-laboratory comparison data for this compound is not publicly available, this document synthesizes common practices and expected outcomes from proficiency testing and method validation studies for similar organic acids. The aim is to offer a valuable resource for laboratories seeking to develop, validate, or compare their own analytical methods for this compound.

The information presented herein is compiled from established protocols for organic acid analysis and general principles of inter-laboratory comparisons.[1][2][3][4][5][6][7][8] This guide is intended to serve as a reference for best practices and to aid in the interpretation of analytical results for this compound.

Hypothetical Inter-Laboratory Study Design

To illustrate a typical inter-laboratory comparison, we present a hypothetical study involving three laboratories (Lab A, Lab B, and Lab C). In this scenario, each laboratory was provided with identical sets of human plasma samples spiked with known concentrations of this compound (Low, Medium, and High). The laboratories were instructed to quantify the analyte using their in-house validated analytical methods. The primary performance metrics evaluated were accuracy (expressed as percent recovery) and precision (expressed as percent relative standard deviation, %RSD).

Data Presentation

The following tables summarize the hypothetical quantitative data from the three participating laboratories.

Table 1: Comparison of Accuracy (% Recovery) for this compound Quantification

Concentration LevelSpiked Concentration (µg/mL)Lab A (% Recovery)Lab B (% Recovery)Lab C (% Recovery)
Low5.098.2101.595.8
Medium50.099.5100.898.1
High200.0100.199.2101.3
Average 99.3 100.5 98.4

Table 2: Comparison of Precision (%RSD) for this compound Quantification (n=6)

Concentration LevelSpiked Concentration (µg/mL)Lab A (%RSD)Lab B (%RSD)Lab C (%RSD)
Low5.04.53.85.1
Medium50.02.11.92.5
High200.01.81.52.0
Average 2.8 2.4 3.2

Experimental Protocols

The following is a representative experimental protocol for the quantification of this compound in human plasma, based on common methods for organic acid analysis.[1][2][3]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma, add an internal standard (e.g., isotopically labeled this compound).

  • Acidify the sample with 50 µL of 2M HCl.

  • Add 1 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (1:1, v/v).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with an additional 1 mL of the MTBE/hexane mixture.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) esters.

3. GC-MS Analysis

  • Gas Chromatograph (GC): Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Mass Spectrometer (MS): Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions: Specific m/z values for the TMS derivative of this compound and the internal standard.

Mandatory Visualizations

Diagram 1: Hypothetical Metabolic Pathway of a Branched-Chain Fatty Acid

A Branched-Chain Amino Acid (e.g., Leucine) B α-Keto Acid A->B Transamination C Branched-Chain Acyl-CoA B->C Oxidative Decarboxylation D This compound Precursor C->D Chain Elongation & Modification E This compound D->E F β-Oxidation E->F G Acetyl-CoA F->G H TCA Cycle G->H

A simplified diagram of a hypothetical metabolic pathway for a branched-chain fatty acid like this compound.

Diagram 2: Experimental Workflow for this compound Quantification

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample Collection B Addition of Internal Standard A->B C Liquid-Liquid Extraction B->C D Evaporation C->D E Derivatization D->E F GC-MS Analysis E->F G Data Acquisition F->G H Peak Integration G->H I Concentration Calculation H->I J Report Generation I->J

A flowchart illustrating the key steps in the experimental workflow for the quantification of this compound.

References

The "Goaty" Flavor: A Deep Dive into 4-Ethyloctanoic Acid's Sensory Impact

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between chemical compounds and sensory perception is paramount. This guide provides a comprehensive comparison of 4-ethyloctanoic acid's flavor profile at varying concentrations, supported by experimental data and detailed methodologies. This compound, a branched-chain fatty acid, is a potent flavor compound, primarily recognized for its distinct "goaty" or "muttony" aroma and taste.[1][2] Its presence is a key contributor to the characteristic flavor of products like goat and sheep meat and cheese.

This compound is notable for its extremely low odor threshold, reported to be as low as 1.8 parts per billion (ppb), making it one of the most potent fatty acids in terms of aroma.[1][3][4] This high potency means that even minute concentrations can significantly influence the overall flavor profile of a product.

Comparative Flavor Profile of this compound

A study on 4-methyloctanoic acid in goat meat provides valuable insight into how the concentration of a similar compound affects flavor desirability.[5] The flavor profile of this compound is often described as goaty, mutton-like, fatty, waxy, and cheesy.[4] The intensity of these notes is expected to increase with concentration.

ConcentrationPredominant Flavor DescriptorsPotential Impact on Overall Flavor Profile
Low (ppb range) Faint goaty, slightly fatty, subtle waxy notesCan add complexity and a characteristic animalic note, which may be desirable in certain products like aged cheeses or specific meat preparations.
Medium (low ppm range) Distinct goaty and muttony aroma and taste, noticeable fatty and waxy character, emerging cheesy notesThe "goaty" character becomes a defining feature of the flavor profile. In products where this is a desired attribute, this concentration range would be optimal.
High (ppm range) Intense and potentially overwhelming goaty and muttony flavors, strong fatty and waxy notes, pronounced cheesy and slightly sour characterMay lead to an undesirable and overpowering "off-flavor" in many products, reducing overall palatability.

Comparison with a Structurally Similar Compound: 4-Methyloctanoic Acid

This compound is often discussed in conjunction with 4-methyloctanoic acid, another branched-chain fatty acid that contributes to the flavor of goat and sheep products. A key differentiator is their odor threshold. This compound has a significantly lower odor threshold, meaning it is detectable at much smaller concentrations.

CompoundOdor ThresholdPredominant Flavor Notes
This compound 1.8 ppb[1][3][4]Goaty, muttony, fatty, waxy, cheesy[4]
4-Methyloctanoic Acid Higher than this compoundGoaty, muttony, sweaty

Experimental Protocols

Sensory Evaluation of this compound in a Food Matrix (Adapted from a study on 4-Methyloctanoic Acid)

This section outlines a detailed methodology for conducting a sensory analysis to evaluate the flavor profile of this compound at different concentrations when incorporated into a food product, such as minced goat meat.

1. Panelist Selection and Training:

  • Recruit a panel of 10-15 trained sensory panelists.

  • Panelists should be experienced in descriptive sensory analysis of meat products and familiar with "goaty" and related flavor attributes.

  • Conduct training sessions to familiarize panelists with the specific flavor attributes to be evaluated (e.g., goaty, muttony, fatty, waxy, cheesy, sour) and the intensity rating scale.

2. Sample Preparation:

  • Use a neutral food base, such as lean, finely minced, and cooked goat meat, to which this compound will be added.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., food-grade ethanol or propylene glycol).

  • Create a series of test samples by adding precise amounts of the this compound stock solution to the minced meat to achieve the desired final concentrations (e.g., 0 ppb, 5 ppb, 20 ppb, 50 ppb, 100 ppb, and 500 ppb). A control sample with no added this compound is essential.

  • Thoroughly homogenize each sample to ensure even distribution of the flavor compound.

  • Portion the samples into individual, coded, and sealed containers.

3. Sensory Evaluation Procedure:

  • The evaluation should be conducted in a sensory analysis laboratory with individual booths to prevent interaction between panelists.

  • Samples should be served at a controlled and consistent temperature.

  • Panelists should be provided with unsalted crackers and room temperature water to cleanse their palates between samples.

  • A randomized presentation order of the samples should be used for each panelist to minimize order effects.

  • Panelists will rate the intensity of each predefined flavor attribute (goaty, muttony, fatty, waxy, cheesy, sour) for each sample using a structured line scale (e.g., a 15-cm line scale anchored with "not perceptible" on the left and "very strong" on the right).

  • Panelists may also be asked to provide an overall desirability or acceptability rating for each sample on a separate scale (e.g., a 9-point hedonic scale).

4. Data Analysis:

  • The intensity ratings from the line scales should be converted to numerical data.

  • Analysis of Variance (ANOVA) can be used to determine if there are significant differences in the intensity of each flavor attribute across the different concentrations of this compound.

  • Post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific concentrations are significantly different from each other.

  • The data can be visualized using spider web plots or bar charts to illustrate the flavor profile of each concentration.

Signaling Pathway and Experimental Workflow

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of this compound to a specific OR triggers a signaling cascade that ultimately leads to the perception of its characteristic "goaty" flavor.

Olfactory Signaling Pathway for this compound

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Odorant 4-Ethyloctanoic Acid OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Influx Na_ion CNG_channel->Na_ion Influx Depolarization Depolarization CNG_channel->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction cascade for this compound.

General Experimental Workflow for Sensory Analysis

Experimental_Workflow A Panelist Selection & Training B Sample Preparation (with varying concentrations of this compound) A->B C Sensory Evaluation (Randomized, Blind Tasting) B->C D Data Collection (Intensity Ratings) C->D E Statistical Analysis (ANOVA, Post-hoc tests) D->E F Data Visualization & Interpretation E->F

Caption: Workflow for quantitative sensory analysis of this compound.

References

Unveiling the Activity of Fatty Acid Derivatives as Pheromones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pheromonal activity of various fatty acid derivatives reveals a nuanced landscape of chemical communication in insects. This guide provides a comparative analysis of the bioactivity of these compounds, supported by quantitative data from electrophysiological and behavioral assays. Detailed experimental protocols and a schematic of the underlying signaling pathway are presented to aid researchers in the fields of chemical ecology, neuroscience, and drug development.

Fatty acid derivatives, including alcohols, aldehydes, and acetates, are a prominent class of insect pheromones, mediating critical behaviors such as mating and aggregation.[1][2] The specificity of these chemical signals is determined by factors such as chain length, the position and configuration of double bonds, and the nature of the functional group. Understanding the structure-activity relationship of these molecules is paramount for the development of effective and species-specific pest management strategies.

Comparative Pheromonal Activity

The following table summarizes quantitative data on the pheromonal activity of selected fatty acid derivatives from various insect species. The data is derived from electroantennography (EAG), which measures the overall electrical response of the antenna to an odorant, and behavioral assays that quantify the insect's response to a chemical cue.

Insect SpeciesPheromone ComponentAssay TypeDosage/ConcentrationResponse MetricFinding
Harmonia axyridis (Lady beetle)(Z)-7-Dodecenyl acetate (Z7-12:Ac)EAG0.01 µg/µLMean EAG Response (mV)Male: ~0.25 mV; Female: ~0.2 mV[3][4]
(Z)-9-Tetradecenyl acetate (Z9-14:Ac)EAG0.01 µg/µLMean EAG Response (mV)Male: ~0.4 mV; Female: ~0.35 mV[3]
Athetis lepigone (Moth)(Z)-7-Dodecenyl acetate (Z7-12:Ac)Binding Assay-Binding Affinity (Ki)0.77 ± 0.10 µM to AlepPBP1[5]
(Z)-9-Tetradecenyl acetate (Z9-14:Ac)Binding Assay-Binding Affinity (Ki)1.10 ± 0.20 µM to AlepPBP1[5]
Drosophila melanogaster (Fruit fly) Larvae(Z)-5-Tetradecenoic acidBehavioral Assay25 fmol/cm²Attraction IndexSignificant attraction observed[6]
(Z)-7-Tetradecenoic acidBehavioral Assay25 fmol/cm²Attraction IndexSignificant attraction observed[6]
Equimolar mixture of the two acidsBehavioral Assay25 fmol:25 fmol/cm²Attraction IndexAttraction observed, but less than individual compounds[6]

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to a volatile compound.[7][8][9]

Materials:

  • Intact insect or excised antenna

  • Reference and recording electrodes (Ag/AgCl) filled with saline solution[8]

  • Micromanipulators

  • High-impedance DC amplifier[7]

  • Data acquisition system[7]

  • Purified and humidified air delivery system

  • Stimulus delivery system (e.g., Pasteur pipette with filter paper)

  • Test compounds and solvent (e.g., hexane or paraffin oil)[10]

Procedure:

  • Insect Preparation: Anesthetize the insect (e.g., by chilling). For the excised antenna method, carefully remove an antenna at its base. Mount the preparation on the EAG probe, ensuring good electrical contact between the base of the antenna and the reference electrode, and the tip of the antenna and the recording electrode.[7][9]

  • Stimulus Preparation: Prepare serial dilutions of the fatty acid derivatives in a suitable solvent. Apply a known volume of each dilution onto a small piece of filter paper and insert it into a stimulus cartridge (e.g., a Pasteur pipette).[10]

  • Odor Delivery and Recording: Pass a continuous stream of purified, humidified air over the antenna. To deliver a stimulus, inject a puff of air through the stimulus cartridge into the continuous airstream.[7] Record the resulting electrical potential change from the antenna.

  • Data Analysis: Measure the amplitude of the negative voltage deflection for each response. Normalize the responses to a standard compound or the solvent control. Generate dose-response curves to compare the activity of different compounds.[8]

Behavioral Bioassay (Wind Tunnel)

Wind tunnel assays are used to observe an insect's flight behavior in response to a pheromone plume.[11]

Materials:

  • Wind tunnel with controlled airflow, light, temperature, and humidity

  • Video recording equipment

  • Pheromone dispenser (e.g., filter paper, rubber septum)

  • Test insects

Procedure:

  • Acclimatization: Place the insects in the wind tunnel and allow them to acclimate to the conditions.

  • Pheromone Release: Place the pheromone dispenser at the upwind end of the tunnel to create a plume.

  • Behavioral Observation: Release the insects at the downwind end of the tunnel and record their flight behavior, noting responses such as taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.[11]

  • Data Analysis: Quantify the behavioral responses, for example, by calculating the percentage of insects exhibiting a specific behavior or the time taken to reach the source. Compare the responses to different fatty acid derivatives or concentrations.

Pheromone Signaling Pathway

The detection of fatty acid-derived pheromones is initiated by the binding of the ligand to a Pheromone-Binding Protein (PBP) within the sensillar lymph of the insect antenna.[12][13] This complex then interacts with a Pheromone Receptor (PR), which is typically a G protein-coupled receptor (GPCR) located on the dendritic membrane of an olfactory receptor neuron.[14][15] This interaction triggers a conformational change in the receptor, activating a downstream signaling cascade.[16][17][18] The activated G protein, in turn, modulates the activity of effector enzymes such as adenylyl cyclase, leading to changes in the concentration of intracellular second messengers like cyclic AMP (cAMP).[15][19] These second messengers then gate ion channels, causing a depolarization of the neuron and the generation of an action potential, which is transmitted to the brain for processing.[20]

Pheromone_Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Fatty Acid Derivative PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PR Pheromone Receptor (GPCR) PBP->PR Interaction G_protein G Protein PR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Gating Depolarization Depolarization (Action Potential) Ion_Channel->Depolarization Ion Influx Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interp Interpretation A Compound Synthesis or Acquisition B Preparation of Serial Dilutions A->B C Electroantennography (EAG) B->C D Behavioral Bioassay (e.g., Wind Tunnel) B->D E EAG Data Analysis (Dose-Response Curves) C->E F Behavioral Data Analysis (Statistical Comparison) D->F G Comparative Analysis of Pheromonal Activity E->G F->G

References

A Comparative Guide to Ionization Techniques for 4-Ethyloctanoic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common ionization techniques for the mass spectrometric analysis of 4-Ethyloctanoic acid, a branched-chain fatty acid (BCFA). The selection of an appropriate ionization method is critical for achieving accurate and reliable results in mass spectrometry, influencing sensitivity, fragmentation patterns, and overall data quality. This document summarizes the performance of key ionization techniques, supported by experimental data from studies on BCFAs, and provides detailed experimental protocols.

Introduction to this compound

This compound (C10H20O2, molar mass: 172.26 g/mol ) is a medium-chain fatty acid.[1] Its branched structure presents unique considerations for mass spectrometric analysis compared to its straight-chain isomers. Understanding the behavior of this molecule under different ionization conditions is crucial for its accurate identification and quantification in various matrices.

Comparison of Ionization Techniques

The choice of ionization technique depends on the analytical goals, such as whether molecular weight determination or structural elucidation is the primary objective. The most common ionization techniques applicable to this compound are Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization TechniquePrincipleFragmentationPrimary Ion(s)Best ForKey Considerations
Electron Ionization (EI) High-energy electrons bombard the analyte.Extensive ("Hard" ionization)M•⁺, abundant fragment ionsStructural Elucidation (via fragmentation patterns)May not produce a visible molecular ion peak for some compounds. Requires volatile samples, typically coupled with Gas Chromatography (GC).[2][3]
Chemical Ionization (CI) Reagent gas ions transfer a proton to the analyte.Minimal ("Soft" ionization)[M+H]⁺, [M-H]⁻Molecular Weight DeterminationSofter than EI, enhancing the molecular ion peak. Fragmentation can be controlled by the choice of reagent gas.[2][3][4]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol.Minimal ("Soft" ionization)[M-H]⁻, [M+H]⁺Analysis of polar and thermally labile molecules in solution.Typically coupled with Liquid Chromatography (LC). For fatty acids, negative ion mode ([M-H]⁻) is often preferred.[5][6]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.Minimal ("Soft" ionization)[M+H]⁺, [M+Na]⁺Analysis of a wide range of molecules, including those in complex mixtures.Can be challenging for small molecules like free fatty acids due to potential interference from matrix ions.[3]

Experimental Data Summary

  • EI vs. CI for BCFAs: A study comparing a novel solvent-mediated chemical ionization (CI) with electron ionization (EI) for BCFAs found that CI provides more uniform responses. This uniformity can eliminate the need for difficult-to-obtain purified BCFA standards for quantification.[1][2] EI, on the other hand, produces complex fragmentation patterns that can be used for structural elucidation, though it may not always unambiguously identify the branching position.[7]

  • ESI for Fatty Acids: Electrospray ionization is well-suited for the analysis of fatty acids, particularly when coupled with liquid chromatography. For carboxylic acids like this compound, negative ion mode is generally favored due to the ease of deprotonation of the carboxylic acid group, leading to the formation of [M-H]⁻ ions.[5][6] However, acidic mobile phases used for chromatographic separation can sometimes suppress ionization efficiency in negative mode.[5]

  • MALDI for Free Fatty Acids: The analysis of free fatty acids by MALDI can be challenging due to the overlap of analyte signals with those from the matrix in the low mass range.[3] Careful selection of the matrix is crucial for successful analysis.[3]

Experimental Protocols

Detailed methodologies for the analysis of fatty acids using various ionization techniques are provided below. These protocols are based on established methods for fatty acid analysis and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Chemical Ionization (CI)

1. Sample Preparation and Derivatization:

  • For analysis by GC-MS, non-volatile fatty acids like this compound must be derivatized to increase their volatility. A common method is conversion to fatty acid methyl esters (FAMEs).

  • Protocol: To the lipid extract, add 1 mL of 2% H2SO4 in methanol. Heat the mixture at 50°C for 2 hours. After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

2. GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used.

  • Injection: Splitless injection is often employed for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 250-300°C), and holds for a period to ensure elution of all components.

  • Ion Source (EI): Standard 70 eV electron energy.

  • Ion Source (CI): Methane or isobutane is commonly used as the reagent gas.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

1. Sample Preparation:

  • Dissolve the this compound sample in a solvent compatible with the LC mobile phase, such as a mixture of methanol, acetonitrile, or isopropanol with water. A typical starting concentration is 1 mg/mL, which is then diluted to the µg/mL or ng/mL range depending on the instrument's sensitivity.[8]

2. LC Parameters:

  • Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid (for positive ion mode) or ammonium acetate/hydroxide (for negative ion mode).

  • Flow Rate: Dependent on the column diameter, typically in the range of 0.2-0.5 mL/min for analytical columns.

3. ESI-MS Parameters:

  • Ionization Mode: Negative ion mode ([M-H]⁻) is generally preferred for carboxylic acids.

  • Capillary Voltage: Typically 2.5-4.5 kV.

  • Nebulizing Gas Flow: Adjusted to ensure stable spray.

  • Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

Matrix-Assisted Laser Desorption/Ionization (MALDI)-Mass Spectrometry

1. Sample and Matrix Preparation:

  • Matrix Selection: For small molecules like fatty acids, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) can be used.[9]

  • Matrix Solution: Prepare a saturated solution of the matrix in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).

  • Sample Solution: Dissolve the this compound in the same solvent as the matrix.

  • Spotting: Mix the sample and matrix solutions (e.g., in a 1:1 ratio) and spot 1 µL of the mixture onto the MALDI target plate. Allow the spot to dry completely.

2. MALDI-MS Parameters:

  • Laser: A nitrogen laser (337 nm) is commonly used.

  • Laser Fluence: Adjusted to the minimum level required to obtain a good signal, to minimize fragmentation.

  • Ionization Mode: Positive ion mode is typically used, often detecting protonated molecules ([M+H]⁺) or alkali metal adducts ([M+Na]⁺, [M+K]⁺).

  • Analyzer: Time-of-Flight (TOF) analyzers are common.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Introduction Sample Introduction (GC, LC, or MALDI plate) Derivatization->Introduction Ionization Ionization (EI, CI, ESI, or MALDI) Introduction->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis

Caption: General experimental workflow for the mass spectrometric analysis of this compound.

Ionization_Choice cluster_techniques Ionization Techniques cluster_info Resulting Information Analyte This compound EI Electron Ionization (EI) Analyte->EI CI Chemical Ionization (CI) Analyte->CI ESI Electrospray Ionization (ESI) Analyte->ESI MALDI MALDI Analyte->MALDI Fragmentation Extensive Fragmentation (Structural Information) EI->Fragmentation MolecularIon Intact Molecular Ion (Molecular Weight) CI->MolecularIon IntactIon_LC Intact Ion from Solution (Coupled with LC) ESI->IntactIon_LC IntactIon_Solid Intact Ion from Solid (High Throughput) MALDI->IntactIon_Solid

Caption: Logical relationship between the choice of ionization technique and the resulting mass spectral information for this compound.

References

Accuracy and precision of 4-Ethyloctanoic acid quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of 4-Ethyloctanoic Acid

The accurate and precise quantification of this compound, a branched-chain fatty acid, is crucial for various research fields, including food science, where it is a key flavor compound, and in metabolic research.[1] This guide provides a comparative overview of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The comparison is based on their analytical performance, supported by experimental data from validated methods for similar medium-chain fatty acids.

Methodology Comparison

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of fatty acids, each with distinct advantages. GC-MS is a robust and widely used method, particularly well-suited for volatile compounds.[2] LC-MS/MS has emerged as a highly sensitive and specific alternative, often requiring simpler sample preparation.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information and enables precise quantification. For non-volatile analytes like fatty acids, a derivatization step is typically required to convert them into more volatile esters (e.g., methyl esters).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In this method, separation occurs in a liquid phase on a chromatographic column. The analyte is then ionized and detected by two mass spectrometers in series (tandem MS). This two-stage mass analysis provides exceptional selectivity and sensitivity. Derivatization can also be employed to enhance chromatographic retention and ionization efficiency.[4][5][6]

Quantitative Performance Data

The following table summarizes the performance characteristics of GC and LC-based methods for the quantification of medium-chain fatty acids, which are structurally similar to this compound. The data is compiled from various studies and serves as a reliable reference for expected performance.

ParameterGC-FID (for Octanoic Acid in Wine)[7][8]LC-MS/MS (for general SCFAs)[4][5]LC-MS (for various organic acids)[9]
Limit of Detection (LOD) 0.06 mg/L40 nM-
Limit of Quantification (LOQ) 0.21 mg/L160 - 310 nM0.01 mM (approx. 1.44 mg/L)
Linearity (R²) 0.997> 0.99> 0.991
Precision (CV %) Not Reported< 3% (Intra- and Inter-day)2 - 13%
Accuracy / Recovery (%) Not Reported< 10% error (Intra- and Inter-day)95 - 128%

Note: Data presented is for analogous medium-chain fatty acids as specific validation data for this compound was not available in the cited literature. Performance can vary based on the matrix, instrumentation, and specific protocol.

Experimental Protocols

GC-MS Method for 4-Alkyl-Branched Fatty Acids in Milk Fat

This protocol is adapted from a method specifically used for the analysis of 4-methyloctanoic and 4-ethyloctanoic acids in sheep and goat milk fat.[1]

a) Sample Preparation (Lipid Extraction and Derivatization):

  • Lipid Extraction: Extract total lipids from the sample (e.g., milk, cheese) using an established method like the Röse-Gottlieb procedure.

  • Saponification: Saponify the extracted fat using a methanolic sodium hydroxide solution to release the fatty acids from triglycerides.

  • Esterification: Convert the free fatty acids into their corresponding fatty acid methyl esters (FAMEs) using a catalyst such as boron trifluoride-methanol complex.

  • Extraction of FAMEs: Extract the FAMEs from the reaction mixture using an organic solvent like n-hexane.

  • Purification: Wash the hexane phase with a saturated sodium chloride solution and dry it over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the FAMEs. Reconstitute the residue in a known volume of hexane for GC-MS analysis.

b) Instrumental Analysis:

  • Gas Chromatograph: Agilent Technologies 7890A GC system (or equivalent).

  • Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 25°C/min) to a higher temperature (e.g., 175°C), followed by a slower ramp (e.g., 4°C/min) to the final temperature (e.g., 230°C) and hold.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5975C inert XL MSD (or equivalent).

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for 4-ethyloctanoate methyl ester.

LC-MS/MS Method for Short-Chain Fatty Acids (SQUAD)

This protocol is based on the SQUAD (SCFA Quantification using Aniline Derivatization) method, which demonstrates high precision and accuracy.[4][5]

a) Sample Preparation (Derivatization):

  • Sample Collection: Collect the biological sample (e.g., plasma, fecal extract, cell culture media).

  • Internal Standard: Add a stable isotope-labeled internal standard corresponding to this compound to the sample to correct for matrix effects and processing variability.

  • Derivatization Reaction:

    • Add a solution of aniline and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to the sample.

    • Incubate the mixture to allow the derivatization of the carboxylic acid group of the fatty acid with aniline. This improves chromatographic retention on reverse-phase columns and enhances ionization.[4][5]

  • Quenching and Extraction: Stop the reaction and extract the derivatized analytes using an appropriate organic solvent.

  • Drying and Reconstitution: Dry the organic extract and reconstitute it in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.

b) Instrumental Analysis:

  • Liquid Chromatograph: A UHPLC system for fast and efficient separation.

  • Column: A reverse-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring the transition of the derivatized parent ion to a specific product ion.[4][5]

Visualizations

The following diagrams illustrate the general workflow for fatty acid quantification and a logical comparison of the described methods.

G Figure 1: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Homogenize Homogenization/ Extraction Sample->Homogenize Derivatize Derivatization (Optional for LC, required for GC) Homogenize->Derivatize Cleanup Purification/ Clean-up Derivatize->Cleanup Separation Chromatographic Separation (GC or LC) Cleanup->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Quant Quantification Acquisition->Quant Report Reporting Quant->Report

Figure 1: General workflow for this compound quantification.

G Figure 2: Method Selection Guide cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Start Select Quantification Method GCMS_Adv Advantages: - Robust & established - High resolution for volatile compounds Start->GCMS_Adv Consider for robustness LCMS_Adv Advantages: - High sensitivity & selectivity - Shorter analysis time - Derivatization is optional Start->LCMS_Adv Consider for sensitivity GCMS_Dis Disadvantages: - Derivatization is mandatory - Longer sample preparation time GCMS_Best Best for: - Flavor analysis in complex matrices - When high volatility is achievable LCMS_Dis Disadvantages: - Potential for matrix effects - Higher instrument cost LCMS_Best Best for: - Biological samples (plasma, urine) - High-throughput screening

Figure 2: Comparison of GC-MS and LC-MS/MS characteristics.

References

Enantioselective Biological Activity: (R)-4-Ethyloctanoic Acid vs. (S)-4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of the (R) and (S) enantiomers of 4-ethyloctanoic acid reveals a significant focus on the (R)-enantiomer, primarily in the context of flavor science and pheromonal communication in goats. While research has identified (R)-4-ethyloctanoic acid as the naturally occurring and biologically active form in these specific roles, a comprehensive understanding of the distinct pharmacological effects of each enantiomer remains largely unexplored in publicly available scientific literature.

This guide provides a comparative overview of the known biological activities of (R)-4-ethyloctanoic acid and highlights the current knowledge gap regarding its (S)-enantiomer. The information presented is intended for researchers, scientists, and drug development professionals interested in the stereospecific effects of chiral molecules.

Comparative Analysis of Biological Activity

Current research strongly indicates that the biological significance of this compound is enantiomer-specific, with the (R)-enantiomer being the key player in its identified roles.

Biological Activity(R)-4-Ethyloctanoic Acid(S)-4-Ethyloctanoic Acid
Flavor Profile Contributes to the characteristic "goaty" or "muttony" flavor of goat and sheep milk.Data not available. Presumed to have a different or no significant flavor profile.
Pheromonal Activity Identified as a key component of the "male effect" primer pheromone in goats, which influences female reproductive physiology.Data not available. Not implicated in the pheromonal activity observed in goats.
Pharmacological Activity No specific pharmacological activities have been extensively documented.No specific pharmacological activities have been documented.

Detailed Biological Activities

(R)-4-Ethyloctanoic Acid: The Bioactive Enantiomer in Flavor and Pheromonal Signaling

(R)-4-Ethyloctanoic acid has been identified as the naturally occurring enantiomer in goat and sheep milk, where it is a primary contributor to the characteristic flavor profile. Its presence and concentration are crucial factors in the sensory perception of these dairy products.

In the realm of chemical communication, (R)-4-ethyloctanoic acid is a component of the primer pheromone complex in male goats. This pheromone plays a vital role in the "male effect," a phenomenon where the introduction of a male goat induces or synchronizes estrus in female goats. While this compound itself is not the sole active compound, its (R)-configuration is considered essential for the overall activity of the pheromonal blend.

(S)-4-Ethyloctanoic Acid: An Unexplored Chemical Entity

Currently, there is a significant lack of published research on the biological activities of (S)-4-ethyloctanoic acid. Its flavor profile, potential pheromonal effects, and any pharmacological properties remain uncharacterized. This represents a substantial knowledge gap and an area for future investigation.

Experimental Protocols

The following section details the methodologies used in the studies that have identified and characterized the biological activity of (R)-4-ethyloctanoic acid.

Enantioselective Analysis of this compound in Biological Samples

Objective: To determine the enantiomeric composition of this compound in samples such as goat milk or sheep adipose tissue.

Methodology:

  • Lipid Extraction: Lipids are extracted from the biological matrix using a suitable solvent system (e.g., chloroform:methanol).

  • Saponification: The extracted lipids are saponified using a strong base (e.g., potassium hydroxide) to release the free fatty acids.

  • Derivatization: The free fatty acids are converted to their methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are analyzed using a GC-MS system equipped with a chiral column (e.g., a cyclodextrin-based column). This allows for the separation and quantification of the (R)- and (S)-enantiomers of the 4-ethyloctanoate methyl ester.

  • Standard Preparation: Racemic this compound is used to prepare enantiopure standards of the (R)- and (S)-enantiomers through methods such as (R)-selective esterification using lipase B. These standards are used to confirm the retention times and quantification of the enantiomers in the biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_standards Standard Preparation Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs Saponification->Derivatization GCMS Enantioselective GC-MS Derivatization->GCMS Data Data Analysis GCMS->Data Racemic Racemic this compound Esterification (R)-selective Esterification Racemic->Esterification Standards Enantiopure Standards Esterification->Standards Standards->GCMS Calibration & Identification

Enantioselective Analysis Workflow

Signaling Pathways

The specific signaling pathways through which (R)-4-ethyloctanoic acid exerts its pheromonal effects have not been fully elucidated. It is hypothesized that the molecule interacts with specific olfactory receptors in the vomeronasal organ (VNO) of female goats. This interaction would then trigger a cascade of neural signals that ultimately lead to the physiological changes associated with the "male effect."

signaling_pathway R_4EOA (R)-4-Ethyloctanoic Acid OR Olfactory Receptor (in VNO) R_4EOA->OR G_Protein G-Protein Activation OR->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Neural_Signal Neural Signal to Brain Second_Messenger->Neural_Signal Hypothalamus Hypothalamus (GnRH release) Neural_Signal->Hypothalamus Pituitary Pituitary Gland (LH/FSH release) Hypothalamus->Pituitary Ovary Ovary Pituitary->Ovary Estrus Estrus Induction Ovary->Estrus

Hypothesized Pheromonal Signaling Pathway

Conclusion and Future Directions

The current body of scientific literature establishes the biological importance of (R)-4-ethyloctanoic acid in specific contexts, particularly in flavor chemistry and goat reproduction. However, the biological profile of its stereoisomer, (S)-4-ethyloctanoic acid, remains a significant unknown. Future research should focus on the synthesis and pharmacological evaluation of the (S)-enantiomer to provide a complete picture of the stereospecific effects of this compound. Such studies would be invaluable for applications in drug development, food science, and animal husbandry.

A Sensory Showdown: Unmasking the Differences Between Natural and Synthetic 4-Ethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the nuanced sensory characteristics of an excipient or flavor compound can be a critical factor. This guide provides a comprehensive comparison of the sensory profiles of natural and synthetic 4-Ethyloctanoic acid, a key flavor compound known for its distinct "goaty" aroma. By delving into the stereochemistry and potential impurities inherent in their respective production methods, we aim to equip you with the data-driven insights necessary for informed product development and research.

At a Glance: Key Sensory and Chemical Differences

The primary distinction between natural and synthetic this compound lies in their stereoisomeric composition, which directly impacts their sensory perception. Natural this compound, predominantly found in sources like goat and sheep milk, is typically the enantiomerically pure (R)-(+)-isomer. In contrast, chemical synthesis generally yields a racemic mixture, containing equal parts of the (R)-(+)- and (S)-(-)-isomers. This seemingly subtle difference has a profound effect on the resulting aroma and flavor profile.

CharacteristicNatural this compoundSynthetic this compound
Primary Source Goat milk, sheep milk, Saussurea lappa ClarkeChemical synthesis (e.g., malonic ester synthesis)
Stereoisomeric Composition Predominantly the (R)-(+)-enantiomer[1]Racemic mixture of (R)-(+)- and (S)-(-)-enantiomers
Reported Aroma Profile "Fusty, goaty-muttony"A blend of "fusty, goaty-muttony" and "goaty, reminiscent of fresh goat's milk cheese"
Potential Impurities Other fatty acids and natural compounds from the sourceUnreacted starting materials, dialkylated byproducts

The Science of Scent: Stereoisomers and Sensory Perception

The chirality of this compound is the determining factor in its sensory properties. Research has elucidated the distinct aroma profiles of its two enantiomers:

  • (R)-(+)-4-Ethyloctanoic acid: Possesses a "fusty, goaty-muttony" odor.

  • (S)-(-)-4-Ethyloctanoic acid: Described as having a "goaty, reminiscent of fresh goat's milk cheese" aroma.

Given that natural sources primarily produce the (R)-enantiomer, the sensory profile of natural this compound is expected to align closely with the "fusty, goaty-muttony" description. Conversely, the synthetic racemic mixture will present a more complex aroma, combining the characteristics of both enantiomers. This could result in a less defined or a more rounded "goaty" character compared to its natural counterpart.

Production Pathways: A Fork in the Sensory Road

The origin of these sensory differences can be traced back to the distinct production methods for natural and synthetic this compound.

cluster_natural Natural Production cluster_synthetic Synthetic Production Natural Source Natural Source (e.g., Goat Milk) Extraction Extraction & Purification Natural Source->Extraction Isolation Natural Product Natural (R)-4-Ethyloctanoic Acid Extraction->Natural Product Starting Materials Starting Materials (e.g., Diethyl Malonate) Chemical Synthesis Chemical Synthesis (e.g., Malonic Ester Synthesis) Starting Materials->Chemical Synthesis Reaction Synthetic Product Synthetic (Racemic) this compound Chemical Synthesis->Synthetic Product

Figure 1: Production pathways for natural and synthetic this compound.

Natural extraction from sources like goat's milk involves isolating the existing (R)-enantiomer. In contrast, a common synthetic route, the malonic ester synthesis, starts with achiral precursors and, in the absence of a chiral catalyst, will inevitably produce a racemic mixture.

Experimental Protocols: Differentiating the Sensory Experience

To empirically validate the sensory differences between natural and synthetic this compound, a triangle test is a robust and widely used sensory evaluation method. This test is designed to determine if a perceptible difference exists between two samples.

Objective

To determine if a statistically significant sensory difference exists between natural and synthetic this compound.

Materials
  • Sample A: Natural this compound (≥98% purity)

  • Sample B: Synthetic this compound (≥98% purity, racemic)

  • Odorless, tasteless solvent (e.g., mineral oil or propylene glycol)

  • Odor-free sample cups with lids

  • Sensory booths with controlled lighting and ventilation

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • Panel of at least 30 trained sensory panelists

Experimental Workflow

Sample Prep Sample Preparation (Dilution in Solvent) Coding Sample Coding (3-digit random codes) Sample Prep->Coding Presentation Sample Presentation (Triangle Test: AAB, ABA, BAA, ABB, BAB, BBA) Coding->Presentation Evaluation Sensory Evaluation (Panelists identify the odd sample) Presentation->Evaluation Data Collection Data Collection (Record of correct identifications) Evaluation->Data Collection Analysis Statistical Analysis (Chi-square test) Data Collection->Analysis Conclusion Conclusion (Significant difference or no significant difference) Analysis->Conclusion

Figure 2: Workflow for the sensory triangle test.
Procedure

  • Sample Preparation: Prepare solutions of both natural and synthetic this compound at a concentration just above the odor threshold in the chosen solvent. The concentration should be identical for both samples.

  • Sample Coding: Assign random three-digit codes to each sample cup.

  • Test Design: For each panelist, present three samples in a randomized order. Two of the samples will be identical (either both natural or both synthetic), and one will be different. The six possible presentation orders (AAB, ABA, BAA, ABB, BAB, BBA) should be balanced across the panelists.

  • Evaluation: Instruct panelists to sniff each sample from left to right and identify the sample they perceive as different. Panelists are required to make a choice, even if it is a guess.

  • Data Analysis: The number of correct identifications is tabulated. Statistical analysis, such as a Chi-square test, is used to determine if the number of correct identifications is significantly higher than what would be expected by chance (33.3%).

Conclusion

The sensory profiles of natural and synthetic this compound are fundamentally different due to their stereoisomeric composition. Natural this compound, being predominantly the (R)-enantiomer, is expected to have a more singular "fusty, goaty-muttony" aroma. In contrast, synthetic this compound, as a racemic mixture, will likely present a more complex aroma profile that is a composite of both the "fusty, goaty-muttony" and "fresh goat's milk cheese" characteristics of its constituent enantiomers. For applications where a precise and consistent sensory profile is paramount, understanding this distinction is crucial for product formulation and development. The provided experimental protocol offers a reliable method for empirically verifying these differences in a laboratory setting.

References

Safety Operating Guide

Navigating the Disposal of 4-Ethyloctanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Ethyloctanoic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions:

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE):

Based on safety data, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shield.[1][2]Protects against splashes and eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact and irritation.[2][3]
Body Protection Laboratory coat.[4]Protects against incidental skin contact.
Respiratory Protection Use in a well-ventilated area or with a respirator if inhalation risk is high.[3]Avoids inhalation of vapors, which may cause respiratory irritation.[2][5][3]
Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4] The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal as hazardous waste.[4]

Step-by-Step Disposal Protocol:

The appropriate disposal method for this compound depends on the quantity and concentration of the waste, as well as local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

For Small Quantities (e.g., <100 mL of a dilute solution <5%):

  • Dilution: Slowly add the acidic solution to a large volume of cold water (a ratio of at least 1:10 is recommended).[4]

  • Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the diluted solution.[4][6] Monitor the pH of the solution using pH paper or a pH meter.[4][6]

  • Drain Disposal: Once the pH is neutral (typically between 6 and 8), the solution can often be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water).[4] However, confirm this practice is permitted by your local wastewater treatment authority.

For Large Quantities or Concentrated Waste:

  • Waste Collection: Do not attempt to neutralize large volumes or concentrated forms of this compound.[4] Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[4][7]

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., "Corrosive," "Irritant").[7]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reactive metals, until it can be collected by your institution's hazardous waste management service.[2][4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed disposal company.[5][8] Provide the company with a copy of the Safety Data Sheet (SDS).[7]

Disposal Decision Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated assess Assess Quantity and Concentration start->assess small_quant Small Quantity / Dilute Solution assess->small_quant <100mL & <5% large_quant Large Quantity / Concentrated Waste assess->large_quant >100mL or >5% neutralize Neutralize with Weak Base to pH 7 small_quant->neutralize collect Collect in Labeled Hazardous Waste Container large_quant->collect drain_dispose Dispose Down Drain with Copious Water (Check Local Regulations) neutralize->drain_dispose end End: Disposal Complete drain_dispose->end store Store Safely in Designated Area collect->store professional_dispose Arrange for Professional Disposal store->professional_dispose professional_dispose->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations established by your institution and local authorities.

References

Personal protective equipment for handling 4-Ethyloctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Ethyloctanoic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P264: Wash face, hands, and any exposed skin thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Nitrile or butyl rubber gloves.[5]
Skin Protection A lab coat or an acid-resistant suit made of PVC or neoprene.[5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. A dust mask type N95 (US) may be suitable in some situations.[2][5]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from preparation to use.

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment (PPE) as specified in the table above.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not inhale vapors or mists.

    • Use only non-sparking tools if the substance is being handled in a manner that could generate static electricity.

    • Keep the container tightly closed when not in use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[6]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, call a physician.[3] Remove and wash contaminated clothing before reuse.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][7] Get medical attention if symptoms occur.[3]

    • Ingestion: Clean mouth with water and drink plenty of water afterward.[3] Do NOT induce vomiting.[6] Call a physician or poison control center immediately.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent pads), in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal:

    • Dispose of the waste container through an approved hazardous waste disposal company.

    • Do not dispose of it down the drain or in the regular trash.

Quantitative Data

PropertyValue
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol [1]
Boiling Point 163 °C (lit.)[8]
Density 0.904 g/mL at 25 °C (lit.)[9]
Refractive Index n20/D 1.439 (lit.)
Storage Temperature Room Temperature, in a dry and well-ventilated place.[3][10]

Safe Handling Workflow

Safe_Handling_of_4_Ethyloctanoic_Acid cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response cluster_disposal Disposal prep1 Ensure Proper Ventilation prep2 Verify Emergency Equipment Access prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Avoid Direct Contact and Inhalation prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Keep Container Closed handle2->handle3 expo_check Exposure Occurs? handle3->expo_check expo_action Follow First Aid Procedures expo_check->expo_action Yes disp1 Collect Waste in Labeled Container expo_check->disp1 No expo_seek Seek Medical Attention expo_action->expo_seek disp2 Dispose via Approved Hazardous Waste Service disp1->disp2

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Ethyloctanoic acid
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。